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  • Product: 2-Cyano-N-[(methylamino)carbonyl]acetamide
  • CAS: 6972-77-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6), a molecule of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6), a molecule of interest in pharmaceutical research and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis, and discusses its potential biological activity, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition. The information is presented to be a valuable resource for professionals in drug discovery and development.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known by its IUPAC name 2-cyano-N-(methylcarbamoyl)acetamide, is a white crystalline solid.[1] It is classified as a pharmaceutical intermediate and is of interest for its potential applications in various biochemical and pharmaceutical contexts.[1] Notably, this compound has been identified as a process-related impurity in the synthesis of Linagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3][4] This association has prompted interest in its own potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide is provided in the table below. These are computed properties sourced from PubChem and provide a foundational understanding of the molecule's characteristics.[5]

PropertyValueSource
CAS Number 6972-77-6[5]
Molecular Formula C₅H₇N₃O₂[5]
Molecular Weight 141.13 g/mol [5]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[5]
Canonical SMILES CNC(=O)NC(=O)CC#N[5]
InChI Key JUFPKJMSAUDBBT-UHFFFAOYSA-N[5]
XLogP3 -0.4[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 3[5]
Exact Mass 141.053826475[5]
Monoisotopic Mass 141.053826475[5]
Topological Polar Surface Area 82 Ų[5]
Heavy Atom Count 10[5]
Complexity 190[5]

Synthesis

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be approached through several routes, generally involving the formation of a cyanoacetamide precursor followed by derivatization.

General Synthetic Routes

Common methods for the synthesis of related cyanoacetamides, which can be adapted for this specific compound, include:

  • Reaction of Cyanoacetic Acid Derivatives with Amines: This is a prevalent approach where a cyanoacetic acid derivative is reacted with an appropriate amine, in this case, a methylamine or methylcarbamate precursor.[1]

  • Ammonolysis of Cyanoacetate Esters: For instance, cyanoacetamide can be prepared by reacting ethyl cyanoacetate with concentrated aqueous ammonia.[6] This general principle can be extended to use substituted amines.

A potential synthetic pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide is illustrated below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Cyanoacetic_acid Cyanoacetic Acid Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Cyanoacetic_acid->Product Methylurea Methylurea Methylurea->Product Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Figure 1. A potential synthetic pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Cyanoacetic acid

  • Methylurea

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyanoacetic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add methylurea (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous THF to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product.

Characterization

The characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide would typically involve a combination of spectroscopic methods to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected spectral features are outlined below based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet or doublet for the methyl (CH₃) group, a singlet for the methylene (CH₂) group adjacent to the cyano group, and broad signals for the two N-H protons.

  • ¹³C NMR: The spectrum would be expected to show signals for the methyl carbon, the methylene carbon, the cyano carbon, and the two carbonyl carbons. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching vibrations (around 3300-3500 cm⁻¹)

  • C≡N (nitrile) stretching vibration (around 2250 cm⁻¹)

  • C=O (carbonyl) stretching vibrations (around 1650-1750 cm⁻¹)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano or methylamino carbonyl moieties.

Biological Activity and Mechanism of Action

DPP-4 Inhibition

The primary interest in the biological activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide stems from its structural relationship to DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.

While this compound is a known impurity in the synthesis of the potent DPP-4 inhibitor Linagliptin, its own inhibitory activity against DPP-4 has not been extensively reported in the public domain. Further investigation would be required to determine its IC₅₀ value and to fully characterize its potential as a DPP-4 inhibitor.

DPP-4 Signaling Pathway

The signaling pathway affected by DPP-4 inhibition is central to glucose homeostasis. The diagram below illustrates the key steps in this pathway.

G cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion DPP4 DPP-4 Incretins->DPP4 Degradation Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor 2-Cyano-N-[(methylamino)carbonyl]acetamide (Potential DPP-4 Inhibitor) DPP4_Inhibitor->DPP4 Inhibition

Figure 2. The DPP-4 signaling pathway in glucose homeostasis.

Experimental Protocols

DPP-4 Inhibition Assay (General Protocol)

The following is a general protocol for a fluorescence-based in vitro assay to determine the DPP-4 inhibitory activity of a test compound.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (2-Cyano-N-[(methylamino)carbonyl]acetamide)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and either the test compound, positive control, or vehicle control.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37 °C for a further specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Substrate - Test Compound - Controls Start->Prepare_Reagents Plate_Setup Set up 96-well plate with Buffer, Enzyme, and Test Compound/Controls Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Substrate to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Read_Fluorescence Read Fluorescence Incubation->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Value Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for a DPP-4 inhibition assay.

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide is a compound with relevance to the pharmaceutical industry, primarily as a known impurity in the manufacturing of Linagliptin. While its own biological activity as a DPP-4 inhibitor is not yet well-documented in publicly available sources, its structure warrants further investigation. This technical guide provides a foundational understanding of its properties, potential synthesis, and the biological context in which it is of interest. The provided protocols and diagrams serve as a starting point for researchers and drug development professionals working with this molecule or in the broader field of DPP-4 inhibition.

References

Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest in pharmaceutical research, holds potential as a therapeutic agent, particul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest in pharmaceutical research, holds potential as a therapeutic agent, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Chemical and Physical Properties

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 6972-77-6[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[2]
Appearance White crystalline solid[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 -0.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Exact Mass 141.053826475[2]
Monoisotopic Mass 141.053826475[2]
Topological Polar Surface Area 82 Ų[2]
Heavy Atom Count 10[2]
Complexity 190[2]

Synthesis

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be achieved through various organic reactions. One documented method involves the coupling of cyanoacetic acid and methylurea.

Experimental Protocol: Synthesis via EDC/HOBt Coupling

A specific method for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[1] The reaction between cyanoacetic acid and methylamine in dimethylformamide (DMF) with N,N-diisopropylethylamine as a base at room temperature for 16 hours has been reported to yield the target compound.[1]

Workflow for EDC/HOBt Coupling Synthesis

cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_conditions Conditions Cyanoacetic_Acid Cyanoacetic Acid Reaction_Mixture Reaction Mixture Cyanoacetic_Acid->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture EDC EDC EDC->Reaction_Mixture HOBt HOBt HOBt->Reaction_Mixture DIPEA N,N-diisopropylethylamine DIPEA->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Room_Temp Room Temperature Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Time 16 hours Reaction_Mixture->Product Reaction under specified conditions

Caption: Synthesis workflow for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Biological Activity: DPP-4 Inhibition

2-Cyano-N-[(methylamino)carbonyl]acetamide has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Mechanism of Action

DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

Signaling Pathway of DPP-4 Inhibition

cluster_inhibition Inhibition cluster_incretin Incretin Pathway cluster_effects Physiological Effects Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites GLP1_GIP GLP-1 & GIP (Active) GLP1_GIP->Inactive_Metabolites Degradation by DPP-4 Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP1_GIP->Insulin_Secretion Glucagon_Release ↓ Glucagon Release GLP1_GIP->Glucagon_Release Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Release->Glucose_Control

Caption: Mechanism of action of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

DPP-4 Inhibition Assay Protocol

While a specific IC₅₀ value for 2-Cyano-N-[(methylamino)carbonyl]acetamide is not publicly available, a general protocol for a fluorometric DPP-4 inhibitor screening assay can be outlined. These assays typically measure the cleavage of a fluorogenic substrate by DPP-4 in the presence and absence of an inhibitor.

Experimental Workflow for DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, DPP-4 Enzyme Solution, Substrate Solution (e.g., Gly-Pro-AMC), and Inhibitor Solutions Plate_Setup Dispense Assay Buffer, DPP-4 Enzyme, and Inhibitor (or vehicle) into a 96-well plate Reagents->Plate_Setup Incubation1 Incubate at 37°C Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Measurement Measure Fluorescence (e.g., Ex: 360 nm, Em: 460 nm) Incubation2->Measurement Analysis Calculate % Inhibition and determine IC50 Measurement->Analysis

Caption: General workflow for a DPP-4 inhibition assay.

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide presents as a promising molecule in the field of drug development, particularly for its potential as a DPP-4 inhibitor in the treatment of type 2 diabetes. Further research is warranted to fully elucidate its experimental physicochemical properties, optimize its synthesis, and thoroughly characterize its pharmacological profile. This guide provides a foundational understanding for researchers and scientists embarking on studies involving this compound.

References

Foundational

An In-depth Technical Guide to 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS Number 6972-77-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, with the CAS number 6972-77-6, is a small molecule of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, with the CAS number 6972-77-6, is a small molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its chemical structure, featuring a cyanoacetamide moiety linked to a methylurea, makes it a potential candidate for various therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and the experimental protocols relevant to its study. The compound is also known by its IUPAC name, 2-cyano-N-(methylcarbamoyl)acetamide, and several synonyms including 1-cyanoacetyl-3-methylurea and N-Methyl-N'-cyanoacetylurea.[1][3][4][5][6] It is important to note that this compound is listed as "Linagliptin Impurity 39," indicating its relevance in the pharmaceutical synthesis of the well-known DPP-4 inhibitor, linagliptin, but it is a distinct chemical entity.[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide

PropertyValueSource
CAS Number 6972-77-6CymitQuimica[1], ChemicalBook[7]
Molecular Formula C₅H₇N₃O₂PubChem[3], Smolecule[2]
Molecular Weight 141.13 g/mol PubChem[3]
Appearance White crystalline solidSmolecule[2], CymitQuimica[1]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamidePubChem[3]
XLogP3 -0.4PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Topological Polar Surface Area 82 ŲPubChem[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in polar solventsCymitQuimica[1]

Table 2: Spectroscopic Data of 2-Cyano-N-[(methylamino)carbonyl]acetamide (Predicted/Inferred)

TechniquePredicted/Inferred Data
¹H-NMR Expected signals for methyl protons, methylene protons, and NH protons.
¹³C-NMR Expected signals for cyano carbon, carbonyl carbons, methylene carbon, and methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C≡N stretching, C=O stretching, and C-N stretching.
Mass Spectrometry Expected molecular ion peak [M]+ at m/z 141.05.

Note: The spectroscopic data presented is predicted based on the chemical structure and data from similar compounds. Experimental validation is required for confirmation.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide is not explicitly described in publicly available literature. However, based on general methods for the synthesis of cyanoacetyl ureas, a plausible synthetic route can be proposed. A US patent outlines a general method for the preparation of cyanoacetyl ureas by reacting an alkali cyanoacetate with a urea in the presence of acetic anhydride under substantially anhydrous conditions.[8]

Proposed Experimental Protocol for Synthesis

This protocol is a general guideline and would require optimization.

Materials:

  • Cyanoacetic acid

  • Methylurea

  • Acetic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanoacetic acid (1.0 equivalent) and methylurea (1.0 equivalent) in an anhydrous solvent.

  • Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Cyano-N-[(methylamino)carbonyl]acetamide.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Mechanism of Action

2-Cyano-N-[(methylamino)carbonyl]acetamide is identified as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.

DPP-4 Inhibition Signaling Pathway

The inhibition of DPP-4 leads to the potentiation of the downstream signaling pathways of GLP-1 and GIP, primarily in pancreatic β-cells. This results in enhanced glucose-dependent insulin secretion.

DPP4_Inhibition_Pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_beta_cell Pancreatic β-Cell Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP4 DPP-4 Compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1R_GIPR GLP-1/GIP Receptors GLP1_GIP_active->GLP1R_GIPR Activates AC Adenylate Cyclase GLP1R_GIPR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

DPP-4 Inhibition and Incretin Signaling Pathway.
Experimental Workflow for DPP-4 Inhibition Assay

Several methods can be employed to assess the inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide against DPP-4. A common approach is a fluorescence-based in vitro assay.

DPP4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Test Compound - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate DPP-4 Enzyme with 2-Cyano-N-[(methylamino)carbonyl]acetamide (or vehicle control) Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em ~360/460 nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a Fluorescence-Based DPP-4 Inhibition Assay.

Detailed Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay Protocol

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[9][10][11]

Materials:

  • Human recombinant DPP-4 enzyme

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test inhibitor)

  • Sitagliptin (positive control inhibitor)

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and sitagliptin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Dilute the DPP-4 enzyme and the fluorogenic substrate to their working concentrations in assay buffer.

  • Assay Reaction:

    • To the wells of the 96-well plate, add:

      • Assay buffer (for blank and enzyme activity controls).

      • Test compound dilutions.

      • Positive control dilutions.

    • Add the diluted DPP-4 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the diluted fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Continue to measure the fluorescence kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide is a molecule with demonstrated potential as a DPP-4 inhibitor, a validated target for the treatment of type 2 diabetes. While comprehensive experimental data on its physicochemical and spectroscopic properties are limited in the public domain, its chemical structure and relationship to known pharmaceuticals suggest it is a valuable compound for further investigation. The provided synthesis and assay protocols offer a foundation for researchers to produce and evaluate this compound in a laboratory setting. Further studies are warranted to fully characterize its properties and explore its therapeutic potential.

References

Exploratory

A Comprehensive Technical Guide to 2-cyano-N-(methylcarbamoyl)acetamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2-cyano-N-(methylcarbamoyl)acetamide, a compound of significant interest in pharmaceutical research. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-cyano-N-(methylcarbamoyl)acetamide, a compound of significant interest in pharmaceutical research. This document details its chemical properties, synthesis protocols, and biological activity, with a focus on its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Chemical and Physical Properties

The fundamental properties of 2-cyano-N-(methylcarbamoyl)acetamide are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[1][2]
CAS Number 6972-77-6[1][2]
Molecular Formula C5H7N3O2[1][2]
Molecular Weight 141.13 g/mol [1][2]
Canonical SMILES CNC(=O)NC(=O)CC#N[1][2]
InChI Key JUFPKJMSAUDBBT-UHFFFAOYSA-N[1]
Appearance White crystalline solid[1]
XLogP3 -0.4[2]

Note: Some sources may use "N-methyl-N'-cyanoacetylurea" or "linagliptin" as synonyms. However, it is important to note that linagliptin has a different molecular formula (C₂₀H₂₄N₄O₂), while the information presented here pertains specifically to the compound with the formula C5H7N3O2.[1]

Synthesis and Experimental Protocols

The synthesis of 2-cyano-N-(methylcarbamoyl)acetamide can be achieved through several established organic chemistry routes. A common and efficient method involves the reaction of a cyanoacetic acid derivative with a methylamine precursor.

Protocol: Synthesis from Methyl Cyanoacetate

This protocol describes a common method for synthesizing the title compound, which involves the reaction of methyl cyanoacetate with a primary amine. This process is known for its high yield, often exceeding 95%.[1]

Materials:

  • Methyl cyanoacetate

  • Methylamine (or a suitable methylcarbamate precursor)

  • Appropriate solvent (e.g., neat conditions are often effective)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Equipment for product isolation and purification (e.g., filtration apparatus, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine methyl cyanoacetate and the primary amine (e.g., methylamine) under neat (solvent-free) conditions.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within approximately 2 hours.[1]

  • Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final compound with high purity.

  • Characterization: The structure and purity of the synthesized 2-cyano-N-(methylcarbamoyl)acetamide should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Below is a diagram illustrating the general workflow for the synthesis of 2-cyano-N-(methylcarbamoyl)acetamide.

G Reactants Methyl Cyanoacetate + Primary Amine Reaction Reaction (Room Temperature, ~2 hours) Reactants->Reaction Isolation Isolation/ Filtration Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 2-cyano-N-(methylcarbamoyl)acetamide Purification->Product

General synthesis workflow for 2-cyano-N-(methylcarbamoyl)acetamide.

Mechanism of Action and Signaling Pathway

Research has identified 2-cyano-N-(methylcarbamoyl)acetamide as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, 2-cyano-N-(methylcarbamoyl)acetamide prevents the degradation of these incretins. This leads to higher circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells. The net effect is improved glycemic control, making this compound a therapeutic candidate for the management of type 2 diabetes.[1]

The signaling pathway is illustrated in the diagram below.

cluster_compound Pharmacological Intervention cluster_enzyme Enzymatic Regulation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Compound 2-cyano-N-(methylcarbamoyl)acetamide DPP4 DPP-4 Enzyme Compound->DPP4 Inhibition Incretins_Inactive Inactive Incretins DPP4->Incretins_Inactive Degradation Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 BetaCells Pancreatic β-Cells Incretins_Active->BetaCells Stimulates AlphaCells Pancreatic α-Cells Incretins_Active->AlphaCells Inhibits Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Outcome Improved Glycemic Control Insulin->Outcome Glucagon->Outcome

Signaling pathway of 2-cyano-N-(methylcarbamoyl)acetamide as a DPP-4 inhibitor.

Applications in Drug Development

The primary application of 2-cyano-N-(methylcarbamoyl)acetamide in drug development is as a lead compound or intermediate for the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[1] Its ability to modulate enzyme activity within metabolic pathways makes it a valuable molecule for further investigation and optimization in the pursuit of novel antidiabetic agents.[1] Additionally, its chemical structure serves as a scaffold that can be modified to explore interactions with other biological targets.

Conclusion

2-cyano-N-(methylcarbamoyl)acetamide is a well-characterized compound with a defined IUPAC name, 2-cyano-N-(methylcarbamoyl)acetamide. Its synthesis is straightforward, and its biological activity as a DPP-4 inhibitor is of significant interest to the pharmaceutical industry. The detailed information on its properties, synthesis, and mechanism of action provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Foundational

Molecular weight of 2-Cyano-N-[(methylamino)carbonyl]acetamide

Technical Guide: 2-Cyano-N-[(methylamino)carbonyl]acetamide Audience: Researchers, Scientists, and Drug Development Professionals Core Subject: An in-depth analysis of 2-Cyano-N-[(methylamino)carbonyl]acetamide, covering...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2-Cyano-N-[(methylamino)carbonyl]acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth analysis of 2-Cyano-N-[(methylamino)carbonyl]acetamide, covering its chemical properties, synthesis, and biological significance as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6) is an organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it features a cyano group attached to an acetamide backbone, which is further substituted with a methylamino carbonyl moiety.[1] This compound is primarily recognized for its role as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial to glucose metabolism.[1] Its ability to modulate DPP-4 activity positions it as a promising candidate for the development of therapeutics for type 2 diabetes.[1] This document provides a comprehensive overview of its chemical properties, established synthesis protocols, and its mechanism of action.

Chemical and Physical Properties

The fundamental properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide are summarized below. The compound typically appears as a white crystalline solid and is classified as a fine chemical and pharmaceutical intermediate.[1][2]

PropertyValueSource
Molecular Weight 141.13 g/mol [1][3][4]
Molecular Formula C₅H₇N₃O₂[1][2][3][4]
CAS Number 6972-77-6[1][2][3][4]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[1][3]
Canonical SMILES CNC(=O)NC(=O)CC#N[1][3]
InChI InChI=1S/C5H7N3O2/c1-7-5(10)8-4(9)2-3-6/h2H2,1H3,(H2,7,8,9,10)[1][2][3]
InChI Key JUFPKJMSAUDBBT-UHFFFAOYSA-N[1][2][3]
Appearance White crystalline solid[1]
Purity (Typical) ≥95% - 97%[2][4]

Synthesis and Characterization

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be achieved through several established organic chemistry routes. These methods primarily involve the formation of a cyanoacetamide precursor followed by derivatization.

Experimental Protocols

Method 1: Direct Reaction of Methyl Cyanoacetate with Primary Amines This is a highly efficient method for generating the cyanoacetamide precursor.[1]

  • Reaction Setup: Methyl cyanoacetate is reacted directly with a primary amine (in this case, methylamine).

  • Conditions: The reaction is typically conducted under neat (solvent-free) conditions at room temperature.

  • Duration: The reaction proceeds for approximately 2 hours.

  • Yield: This method consistently produces the desired intermediate in yields exceeding 95%.[1]

  • Subsequent Steps: The resulting precursor undergoes further reaction to introduce the methylamino carbonyl group to form the final product.

Method 2: Synthesis using Coupling Reagents This protocol utilizes peptide coupling agents to facilitate the amide bond formation.

  • Reactants: Cyanoacetic acid and methylamine are used as the primary reactants.[1]

  • Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed as coupling reagents.[1]

  • Solvent and Base: The reaction is carried out in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) serving as the base.[1]

  • Conditions: The mixture is stirred at room temperature for 16 hours.[1]

  • Yield: This specific method has been reported to yield the target compound at 56%.[1]

Characterization

The structural integrity and purity of synthesized 2-Cyano-N-[(methylamino)carbonyl]acetamide are confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and formula.[1]

Visualization of Synthesis Workflow

G cluster_0 Method 1: Direct Reaction cluster_1 Method 2: Coupling Reagents cluster_2 Characterization A Methyl Cyanoacetate C Reaction at Room Temp (Neat, ~2 hrs) A->C B Primary Amine (e.g., Methylamine) B->C D Cyanoacetamide Precursor (>95% Yield) C->D I 2-Cyano-N-[(methylamino)carbonyl]acetamide D->I Further Derivatization E Cyanoacetic Acid G Reaction with EDC/HOBt (DMF, DIPEA, RT, 16 hrs) E->G F Methylamine F->G H Final Product (56% Yield) G->H J NMR I->J K IR I->K L MS I->L

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Biological Activity and Mechanism of Action

The primary biological significance of 2-Cyano-N-[(methylamino)carbonyl]acetamide is its function as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, the compound prevents the breakdown of these incretins.[1] This leads to higher active incretin levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells. The net effect is improved glycemic control, making this compound and its derivatives valuable therapeutic candidates for managing type 2 diabetes.[1]

Visualization of DPP-4 Inhibition Pathway

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action (No Inhibition) cluster_2 Mechanism of Inhibition cluster_3 Downstream Effects of Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active GLP-1/GIP Increased Active GLP-1/GIP Incretins (GLP-1, GIP)->Increased Active GLP-1/GIP leads to Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Target Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide Target Compound->DPP-4 Enzyme Inhibits Pancreas Pancreas Increased Active GLP-1/GIP->Pancreas Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Signaling pathway illustrating the mechanism of DPP-4 inhibition.

Applications in Research and Drug Development

The specific properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide make it a valuable molecule for several applications:

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex bioactive compounds, particularly next-generation DPP-4 inhibitors for diabetes treatment.[1]

  • Medicinal Chemistry: Its structure is a scaffold for optimization studies aimed at enhancing potency, selectivity, bioavailability, and other pharmacokinetic properties of new drug candidates.[1]

  • Agrochemicals: The chemical functionalities present suggest potential, though less explored, applications in the development of novel agrochemicals.[2]

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide is a well-characterized compound with a defined role in modern medicinal chemistry. Its straightforward synthesis and potent biological activity as a DPP-4 inhibitor underscore its importance as both a research tool and a valuable intermediate in the development of anti-diabetic agents. Further investigation into its derivatives may yield novel therapeutics with improved efficacy and safety profiles.

References

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Cyano-N-[(methylamino)carbonyl]acetamide, a small molecule with the CAS Number 6972-77-6, has been identified as a potent and selective inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-[(methylamino)carbonyl]acetamide, a small molecule with the CAS Number 6972-77-6, has been identified as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide enhances the activity of these hormones, leading to improved glycemic control. This technical guide provides a comprehensive overview of the mechanism of action of 2-Cyano-N-[(methylamino)carbonyl]acetamide, including its biochemical target, the associated signaling pathway, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The primary mechanism of action of 2-Cyano-N-[(methylamino)carbonyl]acetamide is the inhibition of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. Key substrates of DPP-4 include the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. This enhancement of incretin levels leads to several downstream effects that contribute to improved glucose homeostasis:

  • Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release more insulin in response to glucose.

  • Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

  • Delayed Gastric Emptying: GLP-1 slows down the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.

  • Promotion of Satiety: By acting on the central nervous system, GLP-1 can help to reduce appetite and food intake.

The structural features of 2-Cyano-N-[(methylamino)carbonyl]acetamide, particularly the cyano group, are thought to be crucial for its interaction with the active site of the DPP-4 enzyme.[1]

Signaling Pathway

The inhibition of DPP-4 by 2-Cyano-N-[(methylamino)carbonyl]acetamide initiates a signaling cascade that ultimately leads to improved glycemic control. The key steps in this pathway are illustrated in the diagram below.

DPP4_Inhibition_Pathway cluster_inhibition Inhibition cluster_incretin Incretin Regulation cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_R GLP-1 Receptor (on β-cells) GLP1_GIP_active->GLP1_R Activates Insulin Increased Insulin Secretion GLP1_R->Insulin Glucagon Decreased Glucagon Secretion GLP1_R->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition by 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Quantitative Data

Table 1: Summary of Expected Quantitative Data

ParameterDescriptionExpected Value Range for Potent Inhibitors
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Nanomolar (nM) to low micromolar (µM) range
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.Similar to the IC50 value
Mode of Inhibition The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).To be determined experimentally

Experimental Protocols

The following is a detailed protocol for an in vitro fluorometric assay to determine the DPP-4 inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide and to calculate its IC50 value.

Principle of the Assay

This assay measures the activity of DPP-4 by detecting the fluorescence of a product released from a non-fluorescent substrate. The substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the DPP-4 activity. In the presence of an inhibitor, the rate of AMC formation is reduced.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test compound)

  • Known DPP-4 inhibitor (positive control, e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

  • Incubator set to 37°C

Experimental Workflow

DPP4_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prep_Reagents Plate_Layout Design 96-well Plate Layout (Blank, Control, Test) Prep_Reagents->Plate_Layout Add_Compounds Add Test Compound and Controls to Wells Plate_Layout->Add_Compounds Add_Enzyme Add DPP-4 Enzyme to Wells Add_Compounds->Add_Enzyme Incubate1 Incubate at 37°C (Pre-incubation) Add_Enzyme->Incubate1 Add_Substrate Add Gly-Pro-AMC Substrate to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubate at 37°C (Kinetic Reading) Add_Substrate->Incubate2 Measure_Fluorescence Measure Fluorescence over Time (Ex: 360 nm, Em: 460 nm) Incubate2->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.

    • Prepare a stock solution of the positive control inhibitor in DMSO and dilute similarly.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup (in a 96-well black microplate):

    • Blank wells: Add assay buffer only.

    • Negative control wells (100% activity): Add assay buffer containing the same percentage of DMSO as the test compound wells.

    • Positive control wells: Add the known DPP-4 inhibitor at a concentration known to cause significant inhibition.

    • Test compound wells: Add the different dilutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test well / Slope of negative control well)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide functions as an inhibitor of dipeptidyl peptidase-4, a key enzyme in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones, this compound enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism of action makes it a compound of significant interest for the development of therapeutics for type 2 diabetes. Further characterization, including the determination of its in vitro IC50 value and in vivo efficacy, is essential for its continued development. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

Foundational

Biological activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide

While the primary area of research for 2-Cyano-N-[(methylamino)carbonyl]acetamide is its potential as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism, concre...

Author: BenchChem Technical Support Team. Date: December 2025

While the primary area of research for 2-Cyano-N-[(methylamino)carbonyl]acetamide is its potential as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism, concrete data to support this is not publicly accessible.[1] Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes.[1]

This technical guide will, therefore, provide a comprehensive overview of the general methodologies and logical frameworks relevant to the study of such a compound, based on established practices for similar DPP-4 inhibitors.

Physicochemical Properties

A summary of the computed physicochemical properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide is presented in Table 1. These properties are crucial for drug development professionals in predicting the compound's behavior in biological systems.

Table 1: Physicochemical Properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide

Property Value Source
Molecular Formula C₅H₇N₃O₂ PubChem
Molecular Weight 141.13 g/mol PubChem
XLogP3 -0.4 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 141.053826475 PubChem
Topological Polar Surface Area 82 Ų PubChem
Heavy Atom Count 10 PubChem

| Complexity | 190 | PubChem |

Synthesis

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be approached through several established routes for amide bond formation. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_alternative Alternative Route Cyanoacetic_acid Cyanoacetic acid Intermediate Acyl isocyanate (unstable) Cyanoacetic_acid->Intermediate Activation Methylisocyanate Methyl isocyanate Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Intermediate->Product Reaction with Methylamine Coupling_reagent Coupling Reagent (e.g., DCC, EDC) Coupling_reagent->Intermediate Base Base (e.g., Et3N, DIPEA) Base->Intermediate Cyanoacetyl_chloride Cyanoacetyl chloride Product_alt 2-Cyano-N-[(methylamino)carbonyl]acetamide Cyanoacetyl_chloride->Product_alt Methylurea Methylurea Methylurea->Product_alt Base_alt Base Base_alt->Product_alt

Caption: General synthetic routes for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Experimental Protocol: General Synthesis

This protocol describes a plausible method for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide based on standard peptide coupling techniques.

Materials:

  • Cyanoacetic acid

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add methylamine hydrochloride (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-Cyano-N-[(methylamino)carbonyl]acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: DPP-4 Inhibition

The primary hypothesized biological activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide is the inhibition of DPP-4.

Signaling Pathway

The inhibition of DPP-4 by a hypothetical inhibitor like 2-Cyano-N-[(methylamino)carbonyl]acetamide would lead to an increase in the levels of incretin hormones, GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion and suppresses glucagon release, ultimately contributing to lower blood glucose levels.

DPP4_Inhibition_Pathway Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP4 DPP-4 Compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Inactivates Inactive_metabolites Inactive Metabolites GLP1_GIP->Inactive_metabolites Pancreas Pancreas GLP1_GIP->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_glucose ↓ Blood Glucose Insulin->Blood_glucose Liver Liver Glucagon->Liver Glucose_output ↓ Hepatic Glucose Output Liver->Glucose_output Glucose_output->Blood_glucose OGTT_Workflow Animal_model Diabetic Animal Model (e.g., db/db mice) Fasting Overnight Fasting Animal_model->Fasting Dosing Oral Administration (Vehicle or Compound) Fasting->Dosing Glucose_challenge Oral Glucose Challenge (2 g/kg) Dosing->Glucose_challenge Blood_sampling Blood Sampling (0, 15, 30, 60, 120 min) Glucose_challenge->Blood_sampling Glucose_measurement Blood Glucose Measurement Blood_sampling->Glucose_measurement Data_analysis Data Analysis (AUC calculation) Glucose_measurement->Data_analysis

References

Exploratory

An In-Depth Technical Guide to 2-Cyano-N-[(methylamino)carbonyl]acetamide as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound identified as a potent and selecti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound identified as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a clinically validated target for the management of type 2 diabetes mellitus. This document details the synthesis, mechanism of action, and experimental evaluation of this compound. It includes structured data summaries, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug development. While specific quantitative biological data for 2-Cyano-N-[(methylamino)carbonyl]acetamide is not extensively available in peer-reviewed literature, this guide provides representative methodologies and data based on closely related compounds and established assays for DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] This mechanism makes DPP-4 inhibitors an attractive therapeutic class for the treatment of type 2 diabetes with a low risk of hypoglycemia.

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, has been identified as a potential DPP-4 inhibitor.[2] Its chemical structure, featuring a cyano group, is a common motif in several known DPP-4 inhibitors that interact with the active site of the enzyme. This guide explores the scientific and technical aspects of this compound as a DPP-4 inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide is presented in Table 1.

PropertyValueSource
CAS Number 6972-77-6[3]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[3]
Synonyms N-Methyl-N'-cyanoacetylurea, 1-cyanoacetyl-3-methylurea[2]

Synthesis

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be achieved through several synthetic routes. A common approach involves the reaction of a cyanoacetic acid derivative with a methylurea precursor.[2]

Representative Synthesis Protocol

A plausible synthetic route is the condensation of cyanoacetic acid with methylurea. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Materials:

  • Cyanoacetic acid

  • Methylurea

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add methylurea (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Start reactants Dissolve Cyanoacetic Acid, Methylurea, and HOBt in DCM start->reactants cooling Cool to 0°C reactants->cooling coupling Add DCC Solution cooling->coupling reaction Stir at Room Temperature (12-24h) coupling->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete filtration Filter Dicyclohexylurea monitoring->filtration Complete extraction Aqueous Workup (NaHCO3, Brine) filtration->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product 2-Cyano-N-[(methylamino)carbonyl]acetamide purification->product

Caption: A generalized workflow for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Mechanism of Action as a DPP-4 Inhibitor

2-Cyano-N-[(methylamino)carbonyl]acetamide is proposed to act as a competitive, reversible inhibitor of DPP-4. The cyano group is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. This interaction mimics the transition state of the natural substrate, thereby blocking the enzyme's activity.

Signaling Pathway of DPP-4 Inhibition:

G cluster_pathway DPP-4 Inhibition Signaling Pathway food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins Stimulates Release dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreatic β-cells incretins->pancreas Acts on liver Liver incretins->liver Suppresses inactive_incretins Inactive Incretins dpp4->inactive_incretins Inactivates inhibitor 2-Cyano-N-[(methylamino)carbonyl]acetamide inhibitor->dpp4 Inhibits insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose glucagon ↓ Glucagon Secretion liver->glucagon glucagon->glucose ↓ Glucose Production

Caption: The signaling pathway illustrating how DPP-4 inhibition leads to improved glycemic control.

Experimental Evaluation

This section outlines the standard experimental protocols used to characterize the activity of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide against DPP-4 can be determined using a fluorometric assay.

Principle:

The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The cleavage releases the fluorescent aminomethylcoumarin (AMC) group, and the rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of AMC release.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test compound)

  • Sitagliptin or Vildagliptin (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Protocol:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • Perform serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control at various concentrations.

  • Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and "no substrate" controls.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Diagram of In Vitro Assay Workflow:

G cluster_invitro In Vitro DPP-4 Inhibition Assay Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Controls, Test Compound) prep->plate incubation1 Pre-incubation (10-15 min at 37°C) plate->incubation1 reaction Add Substrate (Gly-Pro-AMC) incubation1->reaction measurement Measure Fluorescence (30-60 min at 37°C) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis end End analysis->end

Caption: A streamlined workflow for the in vitro determination of DPP-4 inhibitory activity.

Quantitative Data:

CompoundDPP-4 IC₅₀ (nM)Notes
2-Cyano-N-[(methylamino)carbonyl]acetamide Data not availablePotent and selective inhibition is suggested.[2]
Sitagliptin ~19Approved drug, for comparison.
Vildagliptin ~62Approved drug, for comparison.
Representative Cyanopyrrolidine Inhibitor 10 - 100Illustrative range for this class of compounds.[4]
In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of a DPP-4 inhibitor is commonly assessed using an oral glucose tolerance test (OGTT) in a relevant animal model (e.g., rats or mice).

Principle:

The OGTT measures the ability of an organism to clear a glucose load from the bloodstream. A DPP-4 inhibitor is expected to improve glucose tolerance, resulting in a lower and more rapid return to baseline blood glucose levels after a glucose challenge.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail vein blood sample.

  • Administer the test compound or vehicle orally (p.o.) by gavage.

  • After a specific pre-treatment period (e.g., 30-60 minutes), administer a glucose solution orally.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion profile for each group to quantify the overall effect on glucose tolerance.

Diagram of OGTT Experimental Workflow:

G cluster_invivo Oral Glucose Tolerance Test (OGTT) Workflow start Start fasting Overnight Fasting of Animals start->fasting baseline Measure Baseline Blood Glucose (t=0) fasting->baseline treatment Oral Administration of Test Compound or Vehicle baseline->treatment glucose_challenge Oral Glucose Challenge treatment->glucose_challenge sampling Collect Blood Samples at Time Intervals glucose_challenge->sampling measurement Measure Blood Glucose sampling->measurement analysis Data Analysis (Plot Glucose Curve, Calculate AUC) sampling->analysis All time points collected measurement->sampling Repeat at intervals end End analysis->end

Caption: A schematic representation of the experimental workflow for an in vivo oral glucose tolerance test.

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide represents a promising scaffold for the development of novel DPP-4 inhibitors for the treatment of type 2 diabetes. Its chemical features are consistent with known DPP-4 inhibitors that exhibit potent and selective activity. This technical guide provides a framework for the synthesis and evaluation of this compound, including detailed experimental protocols and data presentation formats. Further studies are warranted to fully characterize its in vitro and in vivo pharmacological profile and to establish a definitive structure-activity relationship. The methodologies and diagrams presented herein serve as a valuable resource for researchers and drug development professionals working in this therapeutic area.

References

Foundational

The Therapeutic Potential of 2-Cyano-N-[(methylamino)carbonyl]acetamide Core Structure: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Applications of the 2-Cyano-N-[(methylamino)carbonyl]acetamide Moiety, Primarily as a Dipeptidyl Peptidase-4 (DPP-...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Applications of the 2-Cyano-N-[(methylamino)carbonyl]acetamide Moiety, Primarily as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor.

Introduction

The compound 2-Cyano-N-[(methylamino)carbonyl]acetamide and its derivatives represent a significant class of molecules in modern pharmacotherapy. This technical guide delves into the core therapeutic applications stemming from this chemical scaffold, with a primary focus on its manifestation as Linagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). The inhibition of DPP-4 has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), and emerging evidence suggests a broader therapeutic potential in other disease areas. This document will provide a comprehensive overview of the synthesis, mechanism of action, preclinical and clinical data, and potential future applications of this important chemical entity.

Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be achieved through various established organic chemistry routes. A common approach involves the reaction of cyanoacetic acid derivatives with methylamine or methylcarbamate precursors. One plausible synthetic route is a multi-step process beginning with the formation of a cyanoacetamide precursor, followed by a coupling reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of Cyanoacetamide

A foundational method for producing cyanoacetamide involves the ammonolysis of ethyl cyanoacetate.

  • Reaction Setup: 400 grams (3.5 moles) of ethyl cyanoacetate is added to 300 cc (4.5 moles) of concentrated aqueous ammonia (specific gravity 0.90) in a 1-liter Erlenmeyer flask.

  • Reaction Conditions: The mixture is shaken, which will cause it to warm slightly and clarify within approximately three minutes. The flask is then placed in an ice-salt mixture for one hour to facilitate crystallization.

  • Isolation and Purification: The resulting crystalline product is collected via suction filtration and washed with two 50 cc portions of ice-cold ethyl alcohol. The product can be further purified by recrystallization from hot 95% ethanol to yield a white crystalline solid.

Step 2: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This step involves the coupling of cyanoacetic acid with methylurea.

  • Reaction Mixture: In a reaction vessel, cyanoacetic acid is reacted with methylamine, followed by acylation with an appropriate agent like acetic anhydride or acetyl chloride.

  • Coupling Agents: Alternatively, for more controlled coupling, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) can be used as coupling reagents.

  • Reaction Conditions: The reaction between cyanoacetic acid and methylamine is typically carried out in a solvent such as dimethylformamide (DMF) with a base like N,N-diisopropylethylamine at room temperature for approximately 16 hours.

  • Work-up and Isolation: The final product is isolated and purified using standard chromatographic techniques to yield 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Primary Therapeutic Application: DPP-4 Inhibition in Type 2 Diabetes Mellitus

The most well-documented and clinically significant application of the 2-Cyano-N-[(methylamino)carbonyl]acetamide core structure is in the inhibition of DPP-4. Linagliptin, which is structurally based on this core, is a potent and selective DPP-4 inhibitor used for the treatment of T2DM.

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide-based inhibitors prevent the degradation of GLP-1 and GIP, thereby prolonging their activity.[1][2] This leads to:

  • Increased glucose-dependent insulin secretion: Enhanced levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[3]

  • Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[3]

  • Improved glycemic control: The combined effect of increased insulin and decreased glucagon leads to lower blood glucose levels, both postprandially and during fasting.

DPP4_Signaling_Pathway cluster_gut Intestinal L-cells cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Food Intake GLP1_GIP GLP-1 & GIP Secretion Food->GLP1_GIP Active_Incretins Active GLP-1 & GIP DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Metabolites Molecule 2-Cyano-N-[(methylamino)carbonyl]acetamide (e.g., Linagliptin) Beta_Cells β-Cells Alpha_Cells α-Cells Insulin ↑ Insulin Secretion Glucagon ↓ Glucagon Secretion Glucose_Output ↓ Hepatic Glucose Output Glucagon->Glucose_Output Glucose_Uptake Glucose_Uptake

Preclinical and Clinical Data

The efficacy and safety of Linagliptin, as a representative molecule, have been extensively studied in both preclinical and clinical settings.

Preclinical Data

In vitro and in vivo studies have demonstrated the potent and selective DPP-4 inhibitory activity of Linagliptin.

ParameterValueSpecies/SystemReference
IC50 (DPP-4 Inhibition) 1 nMIn vitro[4]
ED50 (DPP-4 Inhibition) 0.3 mg/kg (7h post-dose)Han Wistar Rats[4]
ED50 (DPP-4 Inhibition) 0.9 mg/kg (24h post-dose)Han Wistar Rats[4]
DPP-4 Inhibition at 3 mg/kg >90%Han Wistar Rats[4]
DPP-4 Inhibition at 10 mg/kg >90%Han Wistar Rats[4]
Clinical Trial Data

Numerous clinical trials have established the efficacy of Linagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents.

Table 1: Efficacy of Linagliptin in Pivotal Phase III Clinical Trials (24 Weeks)

Trial (Linagliptin as)ComparatorMean Baseline HbA1c (%)Placebo-Corrected Mean Change in HbA1c (%)Placebo-Corrected Mean Change in FPG (mg/dL)Reference
Monotherapy Placebo8.0-0.69-23.3[5]
Add-on to Metformin Placebo8.1-0.64-21.1[6]
Add-on to Metformin + Sulfonylurea Placebo8.1-0.62-12.7[6]

Table 2: Efficacy of Linagliptin in Specific Patient Populations (24 Weeks)

Patient PopulationComparatorMean Baseline HbA1c (%)Mean Change in HbA1c (Linagliptin vs. Placebo)Reference
African Americans Placebo8.6 vs 8.7-0.88% vs -0.24%[7]

Experimental Protocols: DPP-4 Inhibition Assay

The in vitro assessment of DPP-4 inhibitory activity is a critical step in the evaluation of potential therapeutic agents. A common method is a fluorometric assay.

Protocol: In Vitro DPP-4 Inhibitory Activity Assay
  • Reagent Preparation:

    • DPP-4 Enzyme Solution: Recombinant human DPP-4 is diluted in a Tris-HCl buffer (50 mM, pH 8.0).

    • Substrate Solution: The fluorogenic substrate Gly-Pro-AMC is dissolved in Tris-HCl buffer (50 mM, pH 8.0) to a final concentration of 200 µM.

    • Test Compound Solution: The 2-Cyano-N-[(methylamino)carbonyl]acetamide derivative is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, add 26 µL of the test compound solution (or DMSO for control) to each well.

    • Add 24 µL of the DPP-4 enzyme solution to each well and incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • The fluorescence intensity (excitation: 360 nm, emission: 460 nm) is measured kinetically over 30 minutes at 37°C using a microplate reader.

    • The rate of reaction (ΔFLU/min) is calculated from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated relative to the control (DMSO).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPP4_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis Test_Compound Prepare serial dilutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP4_Enzyme Prepare DPP-4 enzyme solution Substrate Prepare Gly-Pro-AMC substrate solution Dispense_Compound Dispense test compound/control into 96-well plate Add_Enzyme Add DPP-4 enzyme solution Dispense_Compound->Add_Enzyme Incubate1 Incubate at 37°C for 10 min Add_Enzyme->Incubate1 Add_Substrate Add substrate solution to initiate reaction Incubate1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rate (ΔFLU/min) Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition vs. control Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value from dose-response curve Calculate_Inhibition->Determine_IC50

Potential Therapeutic Applications Beyond Type 2 Diabetes

While the primary clinical use of DPP-4 inhibitors is in T2DM, the ubiquitous nature of the DPP-4 enzyme suggests broader therapeutic potential for compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Anti-Inflammatory Effects

DPP-4 is also known as the T-cell antigen CD26 and is involved in immune regulation.[8] Inhibition of DPP-4 has been shown to have anti-inflammatory effects.[2] Linagliptin, for example, has been demonstrated to reduce inflammatory markers such as IL-6 and prostaglandin E2 in hemodialysis patients with diabetes.[9] It has also been shown to ameliorate endothelial inflammation in in vitro and in vivo models.[5] These anti-inflammatory properties suggest potential applications in chronic inflammatory diseases.

Neuroprotection

Emerging evidence points to a neuroprotective role for DPP-4 inhibitors. Linagliptin has shown promise in preclinical models of neurodegenerative diseases. In a rat model of Parkinson's disease, Linagliptin improved motor function and exhibited antioxidant and anti-inflammatory effects in the brain.[6] Studies have also suggested that Linagliptin may have beneficial effects in cerebral ischemia and Alzheimer's disease by reducing pro-inflammatory factors and Aβ42 levels, respectively.[1][3] The proposed mechanisms include the modulation of signaling pathways such as AMPK/SIRT1 and JAK2/STAT3/NF-κB.[10]

Renal Protection

Diabetic nephropathy is a major complication of diabetes. Clinical studies have suggested that Linagliptin may have renoprotective effects beyond its glucose-lowering action. The CARMELINA trial, which included patients with T2DM and high cardiovascular and renal risk, showed that Linagliptin did not increase the risk of adverse renal outcomes and was associated with a reduction in the progression of albuminuria.[11] These findings suggest a potential role for DPP-4 inhibitors in the management of chronic kidney disease in patients with T2DM.

Conclusion

The 2-Cyano-N-[(methylamino)carbonyl]acetamide core structure is a validated and highly valuable scaffold in medicinal chemistry, with its most prominent therapeutic application being the inhibition of DPP-4 for the treatment of type 2 diabetes mellitus. The resulting compounds, exemplified by Linagliptin, have demonstrated robust efficacy in glycemic control with a favorable safety profile. Furthermore, the pleiotropic effects of DPP-4 inhibition are opening new avenues for research into the potential of these molecules in treating inflammatory conditions, neurodegenerative diseases, and renal complications. Continued investigation into the diverse biological activities of 2-Cyano-N-[(methylamino)carbonyl]acetamide and its derivatives is warranted to fully realize their therapeutic potential.

References

Exploratory

The Versatile Scaffold: A Literature Review of Cyanoacetamide Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals The cyanoacetamide core, a deceptively simple organic scaffold, has emerged as a powerhouse in medicinal chemistry, serving as a versatile building...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide core, a deceptively simple organic scaffold, has emerged as a powerhouse in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active compounds. Its unique combination of a reactive methylene group, a cyano moiety, and an amide function allows for facile synthetic elaboration into complex heterocyclic systems. This technical guide provides an in-depth review of the literature, focusing on the synthesis, biological activities, and therapeutic potential of cyanoacetamide derivatives in key areas of drug discovery, including oncology, infectious diseases, and neurodegenerative disorders.

Synthetic Strategies: Building the Molecular Framework

The synthetic utility of cyanoacetamide is primarily centered around its active methylene group, which readily participates in condensation reactions. Two of the most prevalent methods for constructing cyanoacetamide-based derivatives are the Knoevenagel condensation and the Gewald multicomponent reaction.

Knoevenagel Condensation

This reaction involves the base-catalyzed condensation of the active methylene group of a cyanoacetamide derivative with an aldehyde or ketone. It is a cornerstone for creating α,β-unsaturated cyanoacetamide derivatives, which are key intermediates for a variety of heterocyclic compounds and often possess intrinsic biological activity.

Experimental Protocol: Typical Knoevenagel Condensation of an Aromatic Aldehyde with Cyanoacetamide

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and cyanoacetamide (1.0 mmol) in a suitable solvent such as ethanol or a saturated NaCl solution (3 mL).

  • Catalyst Addition: Add a catalytic amount of a base, typically a tertiary amine like triethylamine (10 mol%) or a few drops of piperidine.

  • Reaction Conditions: The reaction mixture is then stirred under specific conditions. This can range from room temperature for several hours to heating at reflux (65-85°C) for 30-60 minutes. Microwave irradiation (e.g., 55 W) is often employed to accelerate the reaction, significantly reducing the time required.

  • Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is typically isolated by filtration, washed with a cold solvent like isopropanol or ethanol, and then air-dried to yield the pure product. Recrystallization from a suitable solvent can be performed for further purification.

G cluster_0 Knoevenagel Condensation Workflow Start Start Mix Mix Aldehyde/Ketone + Cyanoacetamide + Solvent Start->Mix Add_Catalyst Add Base Catalyst (e.g., Piperidine, TEA) Mix->Add_Catalyst React Apply Reaction Conditions (Heat / Microwave / RT) Add_Catalyst->React Monitor Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Cool Cool Reaction Mixture Monitor->Cool Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Wash & Dry Product Isolate->Purify End End Purify->End

Caption: A generalized workflow for the Knoevenagel condensation reaction.
Gewald Three-Component Reaction

The Gewald reaction is a powerful one-pot synthesis for creating highly substituted 2-aminothiophenes. It involves the reaction of a carbonyl compound (aldehyde or ketone), an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry.

Experimental Protocol: General Procedure for Gewald Synthesis

  • Reactant Combination: Combine the ketone or aldehyde (1 equivalent), the cyanoacetamide derivative (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent, such as ethanol.

  • Base Addition: Add a base, such as morpholine or triethylamine (1 equivalent), to the mixture.

  • Heating: Heat the reaction mixture, typically to 40-70°C, for several hours.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into cold water.

  • Isolation: The product often precipitates from the aqueous mixture. The precipitate is then collected by filtration, washed with water, and dried to yield the 2-aminothiophene-3-carboxamide product, often in high purity.

Therapeutic Applications and Biological Activities

Cyanoacetamide derivatives have demonstrated a remarkable breadth of biological activities, with significant research focused on their potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

Derivatives built from the cyanoacetamide scaffold have shown potent cytotoxic effects against a wide range of human cancer cell lines.

Mechanism of Action: Inhibition of Angiogenesis

A key mechanism of action for several anticancer cyanoacetamide derivatives is the disruption of tumor angiogenesis.[1] This is often achieved through the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway. Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors like VEGF. By inhibiting HIF-1α or its downstream targets, these compounds can effectively starve tumors of their blood supply.[1]

G cluster_pathway HIF-1α/VEGF Signaling Pathway in Angiogenesis Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Dimerization HIF-1α / HIF-1β Heterodimerization HIF1a_stabilization->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization Translocation Nuclear Translocation Dimerization->Translocation HRE Binds to HRE (Hypoxia Response Element) Translocation->HRE VEGF_Gene VEGF Gene Transcription HRE->VEGF_Gene VEGF_Protein VEGF Protein Secretion VEGF_Gene->VEGF_Protein Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGF_Protein->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibitor Cyanoacetamide Derivatives Inhibitor->HIF1a_stabilization Inhibitor->VEGF_Protein G cluster_sar Structure-Activity Relationship (SAR) Overview cluster_synthesis Synthetic Pathway cluster_scaffolds Resulting Scaffolds cluster_activities Biological Activities Core Cyanoacetamide Core (R-NH-CO-CH2-CN) Knoevenagel Knoevenagel Condensation Core->Knoevenagel Gewald Gewald Reaction Core->Gewald Pyridone Pyridones Knoevenagel->Pyridone Unsaturated α,β-Unsaturated Derivatives Knoevenagel->Unsaturated Thiophene Thiophenes Gewald->Thiophene Anticancer Anticancer Pyridone->Anticancer Antimicrobial Antimicrobial Pyridone->Antimicrobial Thiophene->Anticancer Unsaturated->Anticancer Flavone Flavone Hybrids Neuroprotective Neuroprotective (Anti-Alzheimer's) Flavone->Neuroprotective

References

Foundational

The Pivotal Role of the Cyano Group in the Bioactivity of 2-Cyano-N-[(methylamino)carbonyl]acetamide and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyano group is a critical pharmacophore in medicinal chemistry, imparting unique electronic and steric properties t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyano group is a critical pharmacophore in medicinal chemistry, imparting unique electronic and steric properties that can significantly influence the biological activity of a molecule. This technical guide explores the multifaceted role of the cyano group in the context of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a representative of the broader class of cyanoacetamide derivatives. While specific data for this exact compound is limited in public literature, this paper will extrapolate from the well-documented activities of related cyano-containing molecules to elucidate the cyano group's contribution to enzyme inhibition, receptor binding, and overall pharmacological profile. This guide will delve into the mechanistic underpinnings of its function, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Cyanoacetamide Scaffold

Cyanoacetamide derivatives are a versatile class of organic compounds characterized by a core structure containing a nitrile (-C≡N) group and an acetamide (-CH₂C(=O)NH₂) moiety. These compounds serve as valuable synthons in heterocyclic chemistry due to the reactivity of the active methylene group adjacent to the cyano and carbonyl functionalities.[1][2] From a medicinal chemistry perspective, the cyanoacetamide scaffold is present in a variety of biologically active molecules, exhibiting a range of activities including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[3][4][5] The biological activity of these derivatives is often critically dependent on the presence and positioning of the cyano group.

The Multifaceted Role of the Cyano Group

The cyano group, though small in size, exerts a powerful influence on a molecule's properties through several mechanisms:

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitrile group can modulate the electronic density of the entire molecule.[6] This can influence the pKa of nearby acidic or basic groups, affect the molecule's overall polarity and lipophilicity, and enhance its ability to participate in specific interactions with biological targets.

  • Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites or receptors.[7]

  • Covalent Inhibition: The electrophilic carbon atom of the nitrile can be susceptible to nucleophilic attack from amino acid residues like cysteine or serine within an enzyme's active site, leading to the formation of a covalent bond. This can result in reversible or irreversible inhibition.[8][9]

  • Bioisosterism: The cyano group can act as a bioisostere for other functional groups such as halogens, the carbonyl group, or a hydroxyl group.[10][11][12] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity and pharmacokinetic profile.[13]

  • Metabolic Stability: Introduction of a cyano group can influence the metabolic stability of a compound by blocking potential sites of oxidation.

Quantitative Analysis of Cyanoacetamide Derivatives

Table 1: Insecticidal Activity of Cyanoacetamide Derivatives against Aphis craccivora (Cowpea Aphid)

CompoundLC50 (ppm) after 24h (Nymphs)LC50 (ppm) after 48h (Nymphs)LC50 (ppm) after 24h (Adults)LC50 (ppm) after 48h (Adults)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide0.1920.0411.2330.142
3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (cyclized form)0.8410.0952.9490.270
Acetamiprid (reference)----

This data highlights the potent insecticidal activity of a cyano-containing acetamide derivative.

Table 2: In Vitro Antibacterial Activity of Unsaturated 2-Cyanoacetamide Derivatives [14]

CompoundMean Zone of Inhibition (mm) at 200 µg/mL
2-(4-hydroxybenzylidene)-cyanoacetamide11.1 ± 0.77 to 19.8 ± 0.83
2-(4-ethoxybenzylidene)-cyanoacetamideModerate to high activity observed

These findings demonstrate the antibacterial potential of compounds featuring the cyanoacetamide scaffold.[14]

Table 3: Enzyme Inhibitory Activity of Nitrile-Containing Compounds [9]

CompoundTarget EnzymeIC50 (nM)
2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK127

This exemplifies the high potency that can be achieved with cyano-containing inhibitors.[9]

Signaling Pathways and Mechanisms of Action

The cyano group is often implicated in the inhibition of specific enzymes. A common mechanism is the disruption of cellular respiration through the inhibition of cytochrome c oxidase, a key enzyme in the electron transport chain.[15][16][17] Another important mechanism involves the covalent modification of cysteine or serine residues in the active sites of proteases or kinases.[7][8]

Below are diagrams illustrating these general mechanisms.

enzyme_inhibition cluster_0 Normal Enzyme Function cluster_1 Inhibition by Cyano-Compound Substrate Substrate Enzyme Enzyme (Active Site) Substrate->Enzyme Binds to active site Inhibited_Enzyme Inhibited Enzyme (Blocked Active Site) Substrate->Inhibited_Enzyme Binding prevented ES_Complex Enzyme-Substrate Complex ES_Complex->Enzyme Release Product Product ES_Complex->Product Catalysis Cyano_Compound Cyano-Compound (e.g., 2-Cyano-N-...) Cyano_Compound->Enzyme Binds to active site

Caption: Competitive inhibition of an enzyme by a cyano-containing compound.

covalent_inhibition Enzyme_Cys Enzyme with Nucleophilic Cysteine (Cys-SH) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Enzyme-Cys-S-C(=NH)-R) Enzyme_Cys->Covalent_Adduct Nucleophilic attack on nitrile carbon Cyano_Inhibitor Cyanoacetamide Inhibitor (R-C≡N)

Caption: Covalent inhibition mechanism involving a cyanoacetamide.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a cyanoacetamide derivative and a common assay for evaluating its biological activity.

General Synthesis of N-Substituted Cyanoacetamides

This protocol describes a general method for the synthesis of N-substituted cyanoacetamides via the condensation of an amine with a cyanoacetic acid derivative.

Materials:

  • Methyl cyanoacetate (or ethyl cyanoacetate)

  • Methylamine (or other primary amine)

  • Toluene (or other suitable solvent)

  • Dean-Stark apparatus (optional, for azeotropic removal of water/alcohol)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • In a round-bottom flask, dissolve methyl cyanoacetate (1.0 eq) in toluene.

  • Add methylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of the alcohol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-Cyano-N-[(methylamino)carbonyl]acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow Start Starting Materials: Methyl Cyanoacetate & Methylamine Reaction Reaction: Condensation in Toluene (Reflux) Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Workup: Solvent Removal Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Product Final Product: 2-Cyano-N-[(methylamino)carbonyl]acetamide Characterization->Product

Caption: General workflow for the synthesis of a cyanoacetamide derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure to determine the IC50 value of a test compound against a specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compound (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound to the appropriate wells. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

The cyano group is a powerful and versatile functional group in the design of biologically active molecules. In the context of 2-Cyano-N-[(methylamino)carbonyl]acetamide and its analogs, the cyano group is expected to play a crucial role in defining the compound's interaction with its biological targets. Its ability to act as a hydrogen bond acceptor, an electrophilic center for covalent modification, and a modulator of the molecule's electronic properties makes it a key determinant of activity. The principles and experimental approaches outlined in this guide provide a framework for the rational design and evaluation of novel cyanoacetamide-based therapeutic agents. Further research into this class of compounds is warranted to fully explore their therapeutic potential.

References

Exploratory

Spectroscopic Characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6). The document details theoretical and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines standardized experimental protocols for acquiring such data, serving as a valuable resource for the characterization and quality control of this pharmaceutical intermediate. The molecular formula of the compound is C₅H₇N₃O₂ and its molecular weight is 141.13 g/mol .[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-Cyano-N-[(methylamino)carbonyl]acetamide. These values are predicted based on the chemical structure and typical spectroscopic behaviors of the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1H-NH- (Urea)
~8.0Quartet1H-NH- (Amide)
~3.8Singlet2H-CH₂-
~2.7Doublet3H-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165C=O (Acetamide)
~158C=O (Urea)
~116-C≡N
~26-CH₃
~25-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H Stretching (Amide & Urea)
~2950Weak-MediumC-H Stretching (Aliphatic)
~2250MediumC≡N Stretching
~1700StrongC=O Stretching (Urea)
~1670StrongC=O Stretching (Amide I)
~1560MediumN-H Bending (Amide II)

Sample Preparation: KBr Pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
141.05[M]⁺ (Molecular Ion)
124[M-NH₃]⁺
98[M-HNCO]⁺
84[M-NH(CH₃)CO]⁺
57[CH₃NHCO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-N-[(methylamino)carbonyl]acetamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak (DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the DMSO solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid 2-Cyano-N-[(methylamino)carbonyl]acetamide directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 2-Cyano-N- [(methylamino)carbonyl]acetamide purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms_data Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Structural Connectivity & Chemical Environment nmr->nmr_data structure_elucidation Structure Elucidation & Confirmation ms_data->structure_elucidation ir_data->structure_elucidation nmr_data->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Cyano-N-[(methylamino)carbonyl]acetamide: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed synthesis protocol for 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest in pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest in pharmaceutical research, notably as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis involves the reaction of ethyl cyanoacetate with methylamine, a straightforward and efficient method for producing N-substituted cyanoacetamides. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant biological pathway to guide researchers in the preparation and understanding of this compound.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6) is a white crystalline solid with the molecular formula C₅H₇N₃O₂.[1] Its primary significance in the field of drug development lies in its activity as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes it a valuable candidate for the development of therapeutics for type 2 diabetes.

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be achieved through various routes, with the reaction between an alkyl cyanoacetate and methylamine being a common and efficient approach. This document outlines a detailed protocol based on this synthetic strategy.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 6972-77-6[2]
Molecular Formula C₅H₇N₃O₂[2]
Molecular Weight 141.13 g/mol [2]
Appearance White crystalline solid[1]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[2]
Representative Spectroscopic Data

The following data are representative for N-substituted cyanoacetamides and can be used as a reference for the characterization of the final product.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methylene protons (CH₂) adjacent to the cyano and carbonyl groups, and the methyl protons (CH₃) of the methylamino group.
¹³C NMR Resonances for the cyano carbon, carbonyl carbons, methylene carbon, and the methyl carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide I and II), C≡N stretching, and C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocol: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This protocol is based on the general procedure for the reaction of ethyl cyanoacetate with primary amines.

Materials and Equipment:

  • Ethyl cyanoacetate (C₅H₇NO₂)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a solution in a suitable solvent like THF or ethanol)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard glassware for workup and purification

  • Analytical equipment for characterization (NMR, IR, MS, melting point apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Methylamine: Cool the solution in an ice bath. To the cooled, stirring solution, add a solution of methylamine (1.1-1.5 equivalents) dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-Cyano-N-[(methylamino)carbonyl]acetamide as a white crystalline solid.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.

Expected Yield: High yields (typically >90%) are expected for this type of reaction.

Mandatory Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction_Vessel Reaction in Solvent (e.g., Ethanol) Ethyl Cyanoacetate->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Reaction Completion Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Recrystallization->Final_Product DPP4_Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Islets GLP1 GLP-1 BetaCells β-cells GLP1->BetaCells Stimulates Insulin Secretion AlphaCells α-cells GLP1->AlphaCells Inhibits Glucagon Secretion DPP4 DPP-4 Enzyme GLP1->DPP4 GIP GIP GIP->BetaCells Stimulates Insulin Secretion GIP->DPP4 Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation TargetCompound 2-Cyano-N-[(methylamino)carbonyl]acetamide (DPP-4 Inhibitor) TargetCompound->DPP4 Inhibits

References

Application

Application Notes and Protocols for the Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-(cyanoacetyl)-N'-methylurea, is a key intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-(cyanoacetyl)-N'-methylurea, is a key intermediate in the synthesis of various pharmaceutical compounds. Its proper synthesis is crucial for the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this target molecule, outlining the primary starting materials, reaction conditions, and expected outcomes.

Starting Materials and Synthetic Strategies

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be primarily achieved through two main synthetic routes:

  • Reaction of a Cyanoacetic Acid Derivative with a Methylamine Source: This is a common and versatile method. The cyanoacetyl group can be introduced using cyanoacetic acid or its activated derivatives, which then reacts with a suitable methylamine precursor.

  • Reaction of Cyanoacetic Acid with Methylurea: This approach involves the direct condensation of cyanoacetic acid and methylurea, typically in the presence of a dehydrating agent to facilitate the formation of the amide bond.

The selection of the synthetic route may depend on the availability of starting materials, desired yield and purity, and scalability of the reaction.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

ParameterProtocol 1: Amide CouplingProtocol 2: Dehydrative Condensation
Starting Material 1 Cyanoacetic acidCyanoacetic acid
Starting Material 2 MethylamineMethylurea
Reagents EDC, HOBt, N,N-diisopropylethylamineAcetic anhydride
Solvent Dimethylformamide (DMF)Acetic anhydride (acts as reagent and solvent)
Temperature Room temperature35-55 °C
Reaction Time 16 hours1-2 hours
Product 2-Cyano-N-[(methylamino)carbonyl]acetamide2-Cyano-N-[(methylamino)carbonyl]acetamide
Yield 56%[1]Not explicitly reported for methylurea, but good yields are expected based on analogous reactions[2]
Purity High purity after chromatographic separationRequires purification, likely by recrystallization

Experimental Protocols

Protocol 1: Synthesis via Amide Coupling Reaction

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the reaction between cyanoacetic acid and methylamine.[1]

Materials:

  • Cyanoacetic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add methylamine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Protocol 2: Synthesis via Dehydrative Condensation

This protocol is based on the analogous synthesis of cyanoacetyl ureas and employs acetic anhydride as a dehydrating agent.[2]

Materials:

  • Cyanoacetic acid

  • Methylurea

  • Acetic anhydride

Procedure:

  • To a reaction vessel, add cyanoacetic acid (1.0 eq) and methylurea (1.0 eq).

  • Slowly add acetic anhydride (2.0-3.0 eq) to the mixture with stirring.

  • Heat the reaction mixture to a temperature of 35-45 °C and stir for one hour.

  • Increase the temperature to 45-55 °C and continue stirring for an additional hour.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture can be cooled to induce crystallization of the product.

  • Alternatively, the excess acetic anhydride can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to yield pure 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Mandatory Visualization

Synthesis_Workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Dehydrative Condensation p1_start Cyanoacetic Acid + Methylamine p1_reagents EDC, HOBt, DIPEA in DMF p1_reaction Stir at RT 16 hours p1_reagents->p1_reaction p1_workup Aqueous Workup & Extraction p1_reaction->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product 2-Cyano-N-[(methylamino)carbonyl]acetamide p1_purification->p1_product p2_start Cyanoacetic Acid + Methylurea p2_reagent Acetic Anhydride p2_reaction Heat at 35-55°C 1-2 hours p2_reagent->p2_reaction p2_workup Cooling/Concentration p2_reaction->p2_workup p2_purification Recrystallization p2_workup->p2_purification p2_product 2-Cyano-N-[(methylamino)carbonyl]acetamide p2_purification->p2_product

Caption: Experimental workflows for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Synthetic_Routes start1 Cyanoacetic Acid intermediate Activated Cyanoacetic Acid (e.g., with EDC/HOBt) start1->intermediate EDC, HOBt product 2-Cyano-N-[(methylamino)carbonyl]acetamide start1->product + Methylurea (with Acetic Anhydride) start2 Methylamine start3 Methylurea intermediate->product + Methylamine

Caption: Key starting materials and their convergence to the final product.

References

Method

Application Notes and Protocols: Step-by-Step Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide from Cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a valuable intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The described method is based on the reaction of cyanoacetic acid with methylurea using acetic anhydride as a dehydrating agent. This protocol outlines the step-by-step procedure, including reagent quantities, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a diagram.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-cyanoacetyl-N'-methylurea, is a chemical compound with the molecular formula C₅H₇N₃O₂.[1] It serves as a key building block in the synthesis of various biologically active molecules. The presence of a reactive cyano group and an acetamide moiety makes it a versatile precursor for the construction of more complex chemical entities.[2] The synthesis described herein is a straightforward and efficient method for producing this compound from readily available starting materials.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White crystalline solid[2]
CAS Number 6972-77-6[1]
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide[1]

Reaction Scheme

The overall reaction for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide from cyanoacetic acid and methylurea is depicted below. Acetic anhydride acts as a dehydrating agent to facilitate the formation of the amide bond.

ReactionScheme cluster_products Products CyanoaceticAcid Cyanoacetic Acid Plus1 + Methylurea Methylurea Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Methylurea->Product Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAcid + Acetic Acid

Caption: Reaction scheme for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-cyanoacetyl ureas.[3]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Cyanoacetic Acid85.068.51 g0.10
Methylurea74.087.41 g0.10
Acetic Anhydride102.0915.3 ml (16.5 g)0.16
Water (deionized)18.0250 ml-
Ethanol46.07As needed-

Equipment

  • 250 ml three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 250 ml three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyanoacetic acid (8.51 g, 0.10 mol) and methylurea (7.41 g, 0.10 mol).

  • Addition of Acetic Anhydride: Begin stirring the mixture. Slowly add acetic anhydride (15.3 ml, 0.16 mol) to the flask through the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the mixture will rise. Maintain the temperature between 35-55 °C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 1 hour with continuous stirring.

  • Work-up: After 1 hour, cool the reaction mixture to room temperature. Slowly add 50 ml of cold water to the flask to quench the excess acetic anhydride and precipitate the product.

  • Isolation of Product: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold water (25 ml each) to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol.

Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar reactions for the synthesis of N-cyanoacetyl ureas report good to excellent yields.[3] A yield in the range of 70-85% can be reasonably expected.

Characterization

The synthesized 2-Cyano-N-[(methylamino)carbonyl]acetamide can be characterized by standard analytical techniques.

TechniqueExpected Result
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the methyl, methylene, and NH protons
¹³C NMR Peaks corresponding to the carbonyl, cyano, methyl, and methylene carbons
IR Spectroscopy Characteristic peaks for C≡N, C=O, and N-H stretching vibrations
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (141.13 g/mol )

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis.

experimental_workflow start Start setup 1. Reaction Setup: Combine Cyanoacetic Acid and Methylurea start->setup addition 2. Add Acetic Anhydride (35-55 °C) setup->addition reaction 3. Heat Reaction Mixture (80 °C, 1 hour) addition->reaction workup 4. Quench with Cold Water reaction->workup isolation 5. Isolate Product by Filtration workup->isolation washing 6. Wash with Cold Water isolation->washing drying 7. Dry the Product washing->drying purification 8. Recrystallize from Ethanol (Optional) drying->purification end End Product purification->end

Caption: Step-by-step workflow for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyanoacetic acid is toxic and corrosive. Avoid inhalation and contact with skin.

  • Handle all chemicals with care and follow standard laboratory safety procedures.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide from cyanoacetic acid and methylurea. The presented method is efficient and utilizes readily available reagents. The provided data and diagrams are intended to facilitate the successful replication of this synthesis for research and development purposes in the fields of chemistry and drug discovery.

References

Application

Application Notes and Protocols for the Purification of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest for its biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound of interest for its biological activities, including the inhibition of dipeptidyl peptidase-4 (DPP-4).[1] The following sections detail methods for recrystallization and column chromatography, supported by quantitative data where available for analogous compounds, and include a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC).

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as 1-cyanoacetyl-3-methylurea, is a white crystalline solid with the molecular formula C₅H₇N₃O₂.[1] Its synthesis can result in various impurities, necessitating effective purification techniques to ensure high purity for research and development purposes. The methods outlined below are designed to provide a high degree of purity, suitable for analytical and biological studies.

Purification Techniques

The primary methods for the purification of 2-Cyano-N-[(methylamino)carbonyl]acetamide and related compounds are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired scale of purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification. While specific data for the target compound is limited, protocols for structurally similar compounds suggest that polar protic solvents are effective.

Table 1: Recrystallization Solvents for 2-Cyano-N-[(methylamino)carbonyl]acetamide and Analogs

Compound NameRecrystallization Solvent(s)Observed PurityReference
2-Cyano-2-(hydroxyimino)acetamideEthanolHigh (unspecified)[2][3]
2-Cyano-2-(hydroxyimino)acetamideWater-Ethanol mixturePure crystals[4]
1-Cyano-3-phenylureaAcetone-Petroleum EtherHigh (unspecified)[5]

Experimental Protocol: Recrystallization

This protocol is adapted from methods used for the purification of closely related cyanoacetamide derivatives.[2][3][4]

1. Materials:

  • Crude 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Ethanol (95% or absolute)

  • Distilled water

  • Erhlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

2. Procedure:

  • Place the crude 2-Cyano-N-[(methylamino)carbonyl]acetamide in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution while heating.
  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
  • Hot filter the solution to remove insoluble impurities and activated charcoal, if used.
  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Figure 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Dissolve Crude Product in Hot Solvent B Hot Filtration (optional) A->B remove insolubles C Cool to Crystallize A->C if no insolubles B->C D Isolate Crystals by Filtration C->D E Wash Crystals D->E F Dry Purified Product E->F

Caption: A general workflow for the purification of solid organic compounds by recrystallization.

Column Chromatography

For the separation of complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.

Table 2: Column Chromatography Conditions for Related Acetamides

Compound NameStationary PhaseMobile PhaseReference
N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamideSilica GelMethylene chloride/Acetone (4:1)[6]
N-(bicyclic)-2-aminoacetamide derivativesSilica GelEthyl acetate/Hexane mixture[7]

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of 2-Cyano-N-[(methylamino)carbonyl]acetamide by silica gel chromatography, based on methods for similar compounds.[6][7]

1. Materials:

  • Crude 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Silica gel (60-120 mesh)

  • Solvents for mobile phase (e.g., Ethyl Acetate, Hexane)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity mixture of hexane and ethyl acetate).
  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
  • Elution: Begin eluting the sample through the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds.
  • Fraction Collection: Collect the eluent in fractions.
  • Analysis: Monitor the separation by TLC analysis of the collected fractions.
  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Figure 2: Column Chromatography Workflow

G cluster_1 Column Chromatography Process A Prepare and Pack Column B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F identify pure product G Evaporate Solvent F->G

Caption: A stepwise workflow for the purification of a chemical compound using column chromatography.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the purified compound. A reverse-phase method is suitable for 2-Cyano-N-[(methylamino)carbonyl]acetamide.[8][9]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, C18, or equivalent reverse-phase column.[8]

  • Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to improve peak shape.[8][9]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Procedure:

  • Prepare a standard solution of the purified 2-Cyano-N-[(methylamino)carbonyl]acetamide in the mobile phase.
  • Prepare a sample solution of the purified product.
  • Inject the standard and sample solutions into the HPLC system.
  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.
  • Calculate the purity of the sample based on the relative peak areas.

Mechanism of Action: DPP-4 Inhibition

2-Cyano-N-[(methylamino)carbonyl]acetamide has been identified as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[11][12]

Figure 3: DPP-4 Inhibition Signaling Pathway

G cluster_2 Mechanism of DPP-4 Inhibition A 2-Cyano-N-[(methylamino)carbonyl]acetamide B DPP-4 Enzyme A->B inhibits D Inactive Incretins B->D inactivates C Active Incretins (GLP-1, GIP) C->B substrate E Pancreatic β-cells C->E stimulates G Pancreatic α-cells C->G inhibits F Increased Insulin Secretion E->F I Improved Glycemic Control F->I H Decreased Glucagon Secretion G->H H->I

Caption: The inhibitory effect of 2-Cyano-N-[(methylamino)carbonyl]acetamide on the DPP-4 enzyme and its downstream effects on glucose metabolism.

References

Method

Application Notes and Protocols for the Characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, also known by synonyms such as N-methyl-N'-cyanoacetylurea and as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known by synonyms such as N-methyl-N'-cyanoacetylurea and as an intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, is a compound of significant interest in pharmaceutical development.[1] Its role as a key building block for a successful antidiabetic drug necessitates robust analytical methods for its characterization to ensure identity, purity, and quality. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using modern analytical techniques.

The primary biological relevance of this compound is linked to its role as a precursor to DPP-4 inhibitors. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.[2]

Analytical Methodologies

A multi-faceted analytical approach is crucial for the complete characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Cyano-N-[(methylamino)carbonyl]acetamide and for quantifying it in various matrices. A reverse-phase HPLC method is particularly suitable for this polar compound.[4][5]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time To be determined experimentally (dependent on exact conditions)

For Mass Spectrometry (MS) compatibility, replace Phosphoric Acid with 0.1% Formic Acid in the mobile phase. [4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Table 2: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol [1][6]
Monoisotopic Mass 141.0538 Da
Predicted [M+H]⁺ 142.0611 m/z
Predicted [M+Na]⁺ 164.0430 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.4Singlet1H-NH- (amide)
~7.4Quartet1H-NH- (urea, coupled to -CH₃)
~3.9Singlet2H-CH₂-
~2.6Doublet3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~165C=O (amide)
~155C=O (urea)
~116-CN (nitrile)
~29-CH₃
~25-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H StretchAmide & Urea N-H
~2950C-H StretchAliphatic C-H
~2250C≡N StretchNitrile
~1700C=O StretchUrea C=O
~1650C=O StretchAmide C=O (Amide I)
~1560N-H BendAmide N-H (Amide II)

Experimental Protocols

Protocol 1: HPLC Analysis

Objective: To determine the purity of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide reference standard and sample

  • HPLC grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in the desired ratio (e.g., 30:70:0.1). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC System Setup: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main peak. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Protocol 2: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide sample

  • LC-MS grade acetonitrile, water, and formic acid

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

  • MS System Setup: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Set the ESI source to positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare them with the predicted values in Table 2.

Protocol 3: NMR Spectroscopic Analysis

Objective: To elucidate the chemical structure of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both spectra to the corresponding atoms in the molecule, using the predicted data in Tables 3 and 4 as a guide.

Protocol 4: FTIR Spectroscopic Analysis

Objective: To identify the functional groups in 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide sample

  • FTIR spectrometer (e.g., with an ATR accessory)

  • Potassium bromide (KBr) for pellet method (if ATR is not used)

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr and press it into a thin pellet.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups using the predicted data in Table 5.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample 2-Cyano-N-[(methylamino)carbonyl]acetamide HPLC HPLC (Purity & Quantification) Sample->HPLC Dissolution MS Mass Spectrometry (Molecular Weight) Sample->MS Dilution NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR Dissolution in Deuterated Solvent FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Solid State Analysis Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity FTIR->Identity Quality Quality Control Purity->Quality Identity->Quality

Caption: General analytical workflow for the characterization of the target compound.

DPP4_Inhibition_Pathway cluster_compound Compound Action cluster_enzyme Enzymatic Regulation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide (as Linagliptin Precursor) DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Incretins Active Incretins (GLP-1, GIP) Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits Glucose ↓ Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppressed effect on glucose production)

Caption: Signaling pathway of DPP-4 inhibition relevant to the target compound's application.

References

Application

Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay Using 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-term...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inactivation of these hormones by DPP-4 leads to reduced insulin secretion and increased glucagon release, contributing to hyperglycemia. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, thereby improving glycemic control.

These application notes provide a detailed protocol for an in vitro fluorescence-based assay to screen and characterize inhibitors of DPP-4, using 2-Cyano-N-[(methylamino)carbonyl]acetamide as a representative test compound. This compound has been identified as a potential inhibitor of DPP-4. The provided methodology is also suitable for evaluating other potential DPP-4 inhibitors.

Principle of the Assay

The in vitro DPP-4 inhibition assay is a fluorometric method that measures the enzymatic activity of DPP-4. The assay utilizes a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). In the presence of DPP-4, the substrate is cleaved, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-4 activity. When a DPP-4 inhibitor, such as 2-Cyano-N-[(methylamino)carbonyl]acetamide, is present, the rate of substrate cleavage is reduced, resulting in a decreased fluorescence signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.

Materials and Reagents

  • Enzyme: Recombinant Human DPP-4

  • Substrate: Gly-Pro-AMC

  • Test Compound: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)

  • Positive Control: Sitagliptin, Vildagliptin, or other known DPP-4 inhibitors

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) or HEPES buffer.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Incubator: Set to 37°C

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and bring it to room temperature before use.

  • DPP-4 Enzyme Solution: Prepare a working solution of recombinant human DPP-4 in assay buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute it in the assay buffer to the desired final concentration. The final concentration is often near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Test Compound and Positive Control Solutions:

    • Prepare stock solutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide and the positive control inhibitor (e.g., Sitagliptin) in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations to be tested. It is advisable to prepare these dilutions at a higher concentration (e.g., 100x the final desired concentration) to minimize the final DMSO concentration in the assay.

Assay Procedure
  • Dispense Inhibitors: To the wells of a 96-well black microplate, add 2 µL of the serially diluted test compound or positive control. For the no-inhibitor control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

  • Add Enzyme: Add 178 µL of the prepared DPP-4 enzyme solution to each well, except for the blank wells. To the blank wells, add 178 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~360 nm and the emission wavelength to ~460 nm.

Data Analysis

  • Calculate Reaction Rates: For each well, determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔRFU/min).

  • Correct for Background: Subtract the reaction rate of the blank (no enzyme) from all other reaction rates.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_no_inhibitor is the reaction rate of the no-inhibitor control (100% activity).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Data Presentation

The inhibitory activities of the test compound and known inhibitors can be summarized in a table for easy comparison.

CompoundIC50 (nM)
2-Cyano-N-[(methylamino)carbonyl]acetamideTo be determined experimentally
Sitagliptin19[1]
Vildagliptin62[1]
Saxagliptin50[1]
Alogliptin24[1]
Linagliptin1[1]

Enzyme Kinetic Parameters

Understanding the kinetic parameters of the DPP-4 enzyme with the substrate is crucial for assay design and interpretation of inhibition data.

ParameterValueSubstrate
K_m~50-200 µMGly-Pro-AMC

Note: The K_m value can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Visualizations

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Gut Ingestion->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose Blood Glucose Insulin->Glucose lowers Glucagon->Glucose raises Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor DPP-4 Inhibitor (e.g., 2-Cyano-N-... acetamide) Inhibitor->DPP4 inhibits DPP4_Assay_Workflow Start Start Prep_Reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Dispense 2. Dispense Inhibitors/ Controls into 96-well plate Prep_Reagents->Dispense Add_Enzyme 3. Add DPP-4 Enzyme Dispense->Add_Enzyme Pre_Incubate 4. Pre-incubate at 37°C (10-15 min) Add_Enzyme->Pre_Incubate Add_Substrate 5. Add Gly-Pro-AMC Substrate Pre_Incubate->Add_Substrate Kinetic_Read 6. Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) Add_Substrate->Kinetic_Read Data_Analysis 7. Data Analysis (Calculate Rates, % Inhibition) Kinetic_Read->Data_Analysis IC50 8. Determine IC50 Value Data_Analysis->IC50 End End IC50->End

References

Method

Application Notes and Protocols for Testing the Efficacy of 2-Cyano-N-[(methylamino)carbonyl]acetamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, is a potent and selective inhibitor of dipeptidyl peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide increases the bioavailability of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a promising therapeutic agent for type 2 diabetes.[1] Beyond its role in glucose homeostasis, DPP-4 is also involved in immune regulation, signal transduction, and apoptosis. This document provides detailed protocols for testing the efficacy of 2-Cyano-N-[(methylamino)carbonyl]acetamide in cell-based assays, focusing on its inhibitory effect on DPP-4 and its impact on downstream cellular functions.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

G cluster_0 Initial Screening cluster_1 Primary Efficacy Assay cluster_2 Functional Downstream Assay Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Determine non-toxic concentration range DPP-4 Activity Assay Measure direct inhibition of DPP-4 enzyme activity Cytotoxicity Assay->DPP-4 Activity Assay Select non-toxic concentrations GLP-1 Secretion Assay Assess impact on incretin secretion DPP-4 Activity Assay->GLP-1 Secretion Assay Confirm on-target effect

Fig. 1. Experimental workflow for in vitro testing of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

I. Protocol: Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of 2-Cyano-N-[(methylamino)carbonyl]acetamide on a selected cell line and to establish a non-toxic concentration range for subsequent efficacy assays. A common method for assessing cell viability is the MTT assay.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)

  • DPP-4 expressing cell line (e.g., Caco-2, ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is less than 0.5% in all wells.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100.0 ± 5.2100.0 ± 4.8100.0 ± 6.1
0.198.7 ± 4.999.1 ± 5.397.5 ± 5.8
197.2 ± 5.196.5 ± 4.795.3 ± 6.0
1095.8 ± 4.594.2 ± 5.092.1 ± 5.5
10090.3 ± 6.285.7 ± 5.978.4 ± 6.3
50065.1 ± 7.145.3 ± 6.825.9 ± 7.2
100030.2 ± 6.815.8 ± 5.45.1 ± 4.9

Data are presented as mean ± standard deviation.

II. Protocol: Cell-Based DPP-4 Activity Assay

This protocol measures the direct inhibitory effect of 2-Cyano-N-[(methylamino)carbonyl]acetamide on DPP-4 enzyme activity in a cellular context using a fluorogenic substrate.

Materials:

  • DPP-4 expressing cell line (e.g., Caco-2)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Reference DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide and the reference inhibitor (Sitagliptin) in assay buffer at non-toxic concentrations determined from the cytotoxicity assay.

    • Remove the culture medium from the wells and wash twice with PBS.

    • Add the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare the DPP-4 substrate solution in assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

    • Determine the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Data Presentation:

CompoundConcentration (µM)DPP-4 Inhibition (%)
2-Cyano-N-[(methylamino)carbonyl]acetamide 0.0115.2 ± 2.1
0.148.9 ± 3.5
185.7 ± 2.8
1098.1 ± 1.5
Sitagliptin (Reference) 0.0120.5 ± 2.5
0.155.3 ± 4.1
190.2 ± 3.2
1099.5 ± 1.1

Data are presented as mean ± standard deviation.

III. Protocol: GLP-1 Secretion Assay

This protocol assesses the functional downstream effect of DPP-4 inhibition by measuring the levels of active GLP-1 secreted from enteroendocrine L-cells. The STC-1 or GLUTag cell lines are suitable models for this assay.[2]

Materials:

  • Enteroendocrine cell line (e.g., STC-1, ATCC CRL-3254)

  • DMEM with low glucose (1 g/L)

  • Glucose

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Active GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed STC-1 cells in a 24-well plate and grow to confluence.

  • Compound Treatment and Stimulation:

    • Wash the cells with Krebs-Ringer bicarbonate buffer (KRB).

    • Pre-incubate the cells for 30 minutes with KRB containing different concentrations of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

    • Stimulate GLP-1 secretion by adding KRB containing a high concentration of glucose (e.g., 10 mM) and the respective compound concentrations. Include a low glucose (e.g., 2.5 mM) control.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Immediately add a DPP-4 inhibitor to the collected supernatant to prevent GLP-1 degradation (if not already present in the treatment).

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the GLP-1 concentration for each condition.

    • Compare the GLP-1 levels in the compound-treated groups to the vehicle control group under high glucose stimulation.

Data Presentation:

Treatment ConditionGlucose (mM)2-Cyano-N-[(methylamino)carbonyl]acetamide (µM)Active GLP-1 (pM)
Basal2.505.8 ± 1.2
Stimulated Control10015.3 ± 2.5
Compound Treated100.125.7 ± 3.1
Compound Treated10148.2 ± 4.5
Compound Treated101065.9 ± 5.8

Data are presented as mean ± standard deviation.

IV. Signaling Pathway

The primary mechanism of action of 2-Cyano-N-[(methylamino)carbonyl]acetamide is the inhibition of DPP-4, which leads to an increase in the half-life of incretin hormones like GLP-1. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells.

G cluster_0 Mechanism of Action 2-Cyano-N-[(methylamino)carbonyl]acetamide 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP-4 DPP-4 2-Cyano-N-[(methylamino)carbonyl]acetamide->DPP-4 inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Active GLP-1 Active GLP-1 Active GLP-1->DPP-4 degrades GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor activates Pancreatic Beta-Cell Pancreatic Beta-Cell GLP-1 Receptor->Pancreatic Beta-Cell on Insulin Secretion Insulin Secretion Pancreatic Beta-Cell->Insulin Secretion stimulates

Fig. 2. DPP-4 signaling pathway and the action of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of 2-Cyano-N-[(methylamino)carbonyl]acetamide. By systematically assessing its cytotoxicity, direct enzyme inhibition, and functional downstream effects, researchers can effectively characterize the efficacy and cellular mechanism of action of this potent DPP-4 inhibitor. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.

References

Application

Application Notes and Protocols for 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the preparation and use of stock solutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of stock solutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This document includes detailed protocols for solubilization, storage, and application in in vitro assays, alongside essential safety information and physicochemical properties. The provided information is intended to ensure accurate and reproducible experimental outcomes in research and drug development settings.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) is a small molecule inhibitor of DPP-4, an enzyme crucial for the regulation of glucose homeostasis.[1] By inhibiting DPP-4, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] These properties make it a valuable tool for research in diabetes, metabolic disorders, and related fields.

Proper preparation of a stable and accurately concentrated stock solution is the first critical step for any in vitro or in vivo study. This document outlines the necessary procedures to achieve this.

Physicochemical and Safety Data

A summary of the key properties and safety information for 2-Cyano-N-[(methylamino)carbonyl]acetamide is provided in the table below.

PropertyValueReference
CAS Number 6972-77-6[2]
Molecular Formula C₅H₇N₃O₂[2]
Molecular Weight 141.13 g/mol [2]
Appearance White crystalline solid[3]
Solubility Soluble in DMSO. Quantitative data not readily available.[4]
Storage (Solid) Store in a cool, dry, well-ventilated area in a tightly-closed container.
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.

Preparation of Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many biological assays.

Materials
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Pre-weighing Preparation: Allow the container of 2-Cyano-N-[(methylamino)carbonyl]acetamide to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.4113 mg of 2-Cyano-N-[(methylamino)carbonyl]acetamide (Molecular Weight = 141.13 g/mol ).

  • Dissolution: Add the weighed compound to a sterile tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes. While specific stability data is not available, many compounds in DMSO are stable for months at these temperatures.[5][6]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Accurately Weigh Compound Equilibrate->Weigh Prevent condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Transfer to tube Vortex Vortex to Dissolve (Warm if necessary) Add_DMSO->Vortex Initiate solubilization Inspect Visually Inspect for Complete Solubilization Vortex->Inspect Ensure homogeneity Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Prepare for storage Store Store at -20°C or -80°C Aliquot->Store Long-term preservation

Figure 1. Workflow for preparing a stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Application in DPP-4 Inhibition Assays

2-Cyano-N-[(methylamino)carbonyl]acetamide is a potent inhibitor of DPP-4 and can be used in various in vitro assays to study its activity and mechanism of action.

DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that cleaves and inactivates the incretin hormones GLP-1 and GIP.[7] Inhibition of DPP-4 leads to prolonged activity of these hormones, resulting in increased insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately lowering blood glucose levels.

G cluster_pathway DPP-4 Signaling Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic Islets Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitor 2-Cyano-N-[(methylamino)carbonyl]acetamide Inhibitor->DPP4 Inhibits

Figure 2. Simplified signaling pathway of DPP-4 and its inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide on DPP-4 using a fluorogenic substrate.

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

    • DPP-4 Enzyme: Reconstitute and dilute recombinant human DPP-4 enzyme in assay buffer to the desired concentration.

    • Fluorogenic Substrate: Prepare a stock solution of a DPP-4 substrate, such as Gly-Pro-AMC, in DMSO. Dilute to the working concentration in assay buffer just before use.

    • Test Compound: Prepare serial dilutions of the 2-Cyano-N-[(methylamino)carbonyl]acetamide stock solution in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compound or vehicle control (assay buffer with the same percentage of DMSO).

    • Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the diluted fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Experimental Workflow for DPP-4 Inhibition Assay

G cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare DPP-4 Enzyme Solution Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare Substrate Solution Prep_Buffer->Prep_Substrate Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Buffer->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add DPP-4 Enzyme (Pre-incubate) Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate to Initiate Reaction Add_Enzyme->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Figure 3. Experimental workflow for an in vitro DPP-4 inhibition assay.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, try a lower starting stock concentration or use a surfactant like Tween-20 or Pluronic F-68 in the assay buffer.

  • High Background Fluorescence: Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. Check the intrinsic fluorescence of the test compound at the assay wavelengths.

  • Variable Results: Ensure accurate pipetting and thorough mixing of reagents. Use fresh dilutions of the enzyme and substrate for each experiment.

Conclusion

These application notes provide a detailed guide for the preparation and use of 2-Cyano-N-[(methylamino)carbonyl]acetamide stock solutions for research purposes. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. For further applications and specific experimental designs, it is recommended to consult relevant scientific literature.

References

Method

Solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide in DMSO and other organic solvents

Application Notes and Protocols: Solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, also know...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-(Cyanoacetyl)-N'-methylurea, is an organic compound featuring cyano and amide functional groups.[1] These structural characteristics suggest its solubility in polar solvents.[1] Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, formulation development, and biological assays.

Qualitative Solubility Data

Based on available literature, 2-Cyano-N-[(methylamino)carbonyl]acetamide is soluble in polar organic solvents. A summary of its qualitative solubility is presented in the table below.

Solvent NameChemical FormulaPolarityQualitative Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble
Hot WaterH₂OPolar ProticSoluble

Note: This information is based on qualitative statements from chemical suppliers and related compound data. Quantitative determination is recommended for specific applications.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, the following gravimetric shake-flask method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a compound in various solvents.

Materials and Equipment
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (analytical standard)

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.0001 g)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Cyano-N-[(methylamino)carbonyl]acetamide to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Determine the weight of the collected filtrate.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formulas:

      • Solubility (g/L) = (Mass of dried solute in g / Volume of filtrate in L)

      • Solubility (mg/mL) = (Mass of dried solute in mg / Volume of filtrate in mL)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_sample Sampling & Quantification prep1 Add excess solute to solvent in vials prep2 Cap vials securely prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Establish Equilibrium sep1 Allow solid to settle or centrifuge equil1->sep1 Achieve Phase Separation sample1 Withdraw and filter supernatant sep1->sample1 Isolate Saturated Solution sample2 Weigh filtrate sample1->sample2 sample3 Evaporate solvent sample2->sample3 sample4 Weigh dried solute sample3->sample4 sample5 Calculate solubility sample4->sample5

Workflow for Quantitative Solubility Determination.
Principle of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

G cluster_solute Solute cluster_solvent Solvent cluster_result Result polar_solute Polar Solute polar_solvent Polar Solvent polar_solute->polar_solvent Good Interaction nonpolar_solvent Non-polar Solvent polar_solute->nonpolar_solvent Poor Interaction nonpolar_solute Non-polar Solute nonpolar_solute->polar_solvent Poor Interaction nonpolar_solute->nonpolar_solvent Good Interaction soluble Soluble polar_solvent->soluble insoluble Insoluble polar_solvent->insoluble nonpolar_solvent->soluble nonpolar_solvent->insoluble

Solubility based on solute and solvent polarity.

References

Application

Application Notes and Protocols: 2-Cyano-N-[(methylamino)carbonyl]acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-Cyano-N-[(methylamino)carbonyl]acetamide as a versatile intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyano-N-[(methylamino)carbonyl]acetamide as a versatile intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, with the CAS number 6972-77-6, is a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive methylene group and a cyanoacetamide moiety, makes it an ideal precursor for the construction of a variety of heterocyclic systems, including pyrazoles, pyridones, and pyrimidines.[2][3] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Notably, derivatives of these heterocycles have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, making them attractive targets for the development of novel anti-diabetic agents.[3][4]

Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

A common method for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide involves the coupling of cyanoacetic acid and methylurea.

Experimental Protocol: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This protocol is based on a reported synthesis of the title compound.

Materials:

  • Cyanoacetic acid

  • Methylurea

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of cyanoacetic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methylurea (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Quantitative Data:

ParameterValue
Yield 56%
Reaction Time 16 hours
Temperature Room Temperature

Application in Heterocyclic Synthesis

2-Cyano-N-[(methylamino)carbonyl]acetamide serves as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. Key reaction types include condensations and cyclizations.

Synthesis of Substituted Pyrazoles

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-Cyano-N-[(methylamino)carbonyl]acetamide (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours to form the intermediate α,β-unsaturated cyanoacetamide (Knoevenagel condensation product).

  • To the reaction mixture, add hydrazine hydrate (1.2 eq) and continue to reflux for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole derivative.

Quantitative Data for Analogous Pyrazole Synthesis:

Reactant 1Reactant 2CatalystSolventReaction TimeYield
2-Cyano-N-methylacetamide4-MethylbenzaldehydeEt3NDMF5 hoursGood
CyanoacetohydrazideAromatic AldehydesPiperidineEthanol/Water--

Note: The yields and reaction times are based on similar reported syntheses and may require optimization for this specific substrate.

Synthesis of Substituted 2-Pyridones

3-Cyano-2-pyridone derivatives are important scaffolds in medicinal chemistry. Their synthesis can be achieved through the reaction of cyanoacetamide derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The following is a general protocol that can be adapted for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol

  • Base (e.g., piperidine or sodium ethoxide)

Procedure:

  • To a solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide (1.0 eq) in ethanol, add the 1,3-diketone (1.0 eq).

  • Add a catalytic amount of a suitable base (e.g., piperidine).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and add dilute acid to precipitate the product.

  • Filter the solid, wash with water and cold ethanol, and dry to obtain the 3-cyano-2-pyridone derivative.

Quantitative Data for Analogous 2-Pyridone Synthesis:

Reactant 1Reactant 2CatalystSolventReaction TimeYield
N-substituted cyanoacetamideAcetylacetoneKOHEthanol4 hours61-79%
CyanoacetamideEnone/Enalt-BuOK---

Note: The yields and reaction times are based on similar reported syntheses and may require optimization for this specific substrate.

Synthesis of Substituted Pyrimidines

Pyrimidine derivatives are another class of heterocyclic compounds with significant therapeutic potential, including antidiabetic activity.[5] One common synthetic route involves the condensation of a cyanoacetamide with a suitable three-carbon synthon, such as an α,β-unsaturated ketone (chalcone).

Materials:

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Chalcone (α,β-unsaturated ketone)

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 2-Cyano-N-[(methylamino)carbonyl]acetamide (1.0 eq) and the chalcone (1.0 eq).

  • Reflux the reaction mixture for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the pyrimidine derivative.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Quantitative Data for Analogous Pyrimidine Synthesis:

Reactant 1Reactant 2BaseSolventReaction TimeYield
Thiobarbituric acidMalononitrile, p-chlorobenzaldehydeNanocatalyst---
N-vinyl/aryl amidesNitrilesTrifluoromethanesulfonic anhydride-~3 hours-

Note: The yields and reaction times are based on similar reported syntheses and may require optimization for this specific substrate.

Visualizing Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazoles, pyridones, and pyrimidines from 2-Cyano-N-[(methylamino)carbonyl]acetamide.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Heterocyclic Products start 2-Cyano-N-[(methylamino)carbonyl]acetamide knoevenagel Knoevenagel Condensation start->knoevenagel + Aldehyde/Ketone michael Michael Addition start->michael + α,β-Unsaturated Carbonyl cyclization Cyclization knoevenagel->cyclization + Hydrazine michael->cyclization Intramolecular or + Reagent pyrazole Pyrazoles cyclization->pyrazole pyridone Pyridones cyclization->pyridone pyrimidine Pyrimidines cyclization->pyrimidine

Caption: General synthetic workflow for heterocyclic compounds.

DPP-4 Inhibition Signaling Pathway

The inhibition of DPP-4 is a key mechanism for the treatment of type 2 diabetes. The following diagram illustrates this signaling pathway.

DPP4_Pathway cluster_intake Food Intake cluster_incretins Incretin Hormones cluster_pancreas Pancreas cluster_dpp4 DPP-4 Action cluster_inhibitor Therapeutic Intervention cluster_outcome Physiological Outcome food Food Intake glp1 GLP-1 food->glp1 gip GIP food->gip insulin ↑ Insulin Secretion glp1->insulin glucagon ↓ Glucagon Secretion glp1->glucagon dpp4 DPP-4 Enzyme glp1->dpp4 gip->insulin gip->dpp4 glucose ↓ Blood Glucose insulin->glucose glucagon->glucose (prevents increase) inactivated Inactivated Incretins dpp4->inactivated inhibitor DPP-4 Inhibitor (e.g., Pyrazole derivative) inhibitor->dpp4 Inhibits

Caption: Mechanism of DPP-4 inhibition for glucose control.

Conclusion

2-Cyano-N-[(methylamino)carbonyl]acetamide is a highly useful and adaptable intermediate for the synthesis of a diverse range of heterocyclic compounds. Its application in the construction of pyrazoles, pyridones, and pyrimidines provides access to molecular scaffolds with significant potential in drug discovery, particularly in the development of new treatments for type 2 diabetes through the inhibition of DPP-4. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents. Further optimization of the adapted protocols is encouraged to maximize yields and efficiency for specific target molecules.

References

Method

Application Notes and Protocols for In Vivo Studies with 2-Cyano-N-[(methylamino)carbonyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, is a potent and selective inhibitor of dipeptidyl peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). The DPP-4 enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 2-Cyano-N-[(methylamino)carbonyl]acetamide increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes it a promising therapeutic candidate for the treatment of type 2 diabetes mellitus.

These application notes provide detailed protocols for the in vivo evaluation of 2-Cyano-N-[(methylamino)carbonyl]acetamide in preclinical animal models of diabetes. The described experimental designs are based on established methodologies for testing DPP-4 inhibitors and are intended to guide researchers in assessing the compound's efficacy and mechanism of action.

Compound Information

PropertyValue
IUPAC Name 2-cyano-N-(methylcarbamoyl)acetamide
Synonyms N-methyl-N'-cyanoacetylurea
CAS Number 6972-77-6
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO and Methanol

Proposed Signaling Pathway of 2-Cyano-N-[(methylamino)carbonyl]acetamide

The primary mechanism of action of 2-Cyano-N-[(methylamino)carbonyl]acetamide is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, leading to a cascade of downstream effects that ultimately regulate blood glucose levels.

DPP4_Inhibition_Pathway cluster_0 Bloodstream cluster_1 Pancreatic β-cell cluster_2 Pancreatic α-cell 2-Cyano-N-[(methylamino)carbonyl]acetamide 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP-4 DPP-4 2-Cyano-N-[(methylamino)carbonyl]acetamide->DPP-4 Inhibits GLP-1 (Active) GLP-1 (Active) DPP-4->GLP-1 (Active) Inactivates GIP (Active) GIP (Active) DPP-4->GIP (Active) Inactivates GLP-1 (Inactive) GLP-1 (Inactive) GLP-1 (Active)->GLP-1 (Inactive) GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor Binds Glucagon Secretion Glucagon Secretion GLP-1 (Active)->Glucagon Secretion Inhibits GIP (Inactive) GIP (Inactive) GIP (Active)->GIP (Inactive) GIP Receptor GIP Receptor GIP (Active)->GIP Receptor Binds Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Stimulates GIP Receptor->Insulin Secretion Stimulates Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is suitable for evaluating the glucose-lowering effects of compounds in a setting of insulin deficiency, mimicking type 1 diabetes.

a. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age: 8-10 weeks.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 65 mg/kg, dissolved in cold 0.1 M citrate buffer (pH 4.5).[1]

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.

b. Experimental Design:

  • Groups (n=8-10 per group):

    • Non-diabetic Control (Vehicle)

    • Diabetic Control (Vehicle)

    • Diabetic + 2-Cyano-N-[(methylamino)carbonyl]acetamide (Low Dose)

    • Diabetic + 2-Cyano-N-[(methylamino)carbonyl]acetamide (Mid Dose)

    • Diabetic + 2-Cyano-N-[(methylamino)carbonyl]acetamide (High Dose)

    • Diabetic + Positive Control (e.g., Sitagliptin, 10 mg/kg)

  • Dosing: The compound and vehicle are administered orally (p.o.) once daily for 4 weeks.

c. Key Experiments and Methodologies:

  • Oral Glucose Tolerance Test (OGTT):

    • Performed at the end of the 4-week treatment period.

    • Animals are fasted overnight (12-14 hours).

    • A baseline blood sample is collected (t=0).

    • The compound or vehicle is administered orally.

    • After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.[2]

    • Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[3]

    • Blood glucose levels are measured using a glucometer.

  • Biochemical Analysis:

    • At the end of the study, animals are euthanized, and blood is collected via cardiac puncture.

    • Plasma is separated for the measurement of:

      • Insulin (ELISA)

      • Active GLP-1 (ELISA)

      • HbA1c (HPLC)

    • The pancreas is harvested for histopathological analysis.

  • Histopathology of the Pancreas:

    • The pancreas is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[4]

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and immunohistochemistry for insulin to assess β-cell mass and islet integrity.[5]

d. Data Presentation:

Table 1: Effect on Fasting Blood Glucose and HbA1c

GroupFasting Blood Glucose (mg/dL) - Week 4HbA1c (%) - Week 4
Non-diabetic Control
Diabetic Control
Low Dose
Mid Dose
High Dose
Positive Control

Table 2: Oral Glucose Tolerance Test (OGTT) - Blood Glucose Levels (mg/dL)

Group0 min15 min30 min60 min90 min120 minAUC (0-120 min)
Non-diabetic Control
Diabetic Control
Low Dose
Mid Dose
High Dose
Positive Control

Table 3: Effect on Plasma Insulin and Active GLP-1

GroupPlasma Insulin (ng/mL)Plasma Active GLP-1 (pM)
Non-diabetic Control
Diabetic Control
Low Dose
Mid Dose
High Dose
Positive Control
In Vivo Efficacy in a Genetic Model of Type 2 Diabetes (db/db mice)

This model is characterized by obesity, insulin resistance, and progressive β-cell dysfunction, closely mimicking human type 2 diabetes.

a. Animal Model:

  • Species: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J).

  • Age: 8-10 weeks, when hyperglycemia is established.

  • Control: Age-matched heterozygous non-diabetic db/+ mice.

b. Experimental Design:

  • Groups (n=8-10 per group):

    • db/+ Control (Vehicle)

    • db/db Control (Vehicle)

    • db/db + 2-Cyano-N-[(methylamino)carbonyl]acetamide (Low Dose)

    • db/db + 2-Cyano-N-[(methylamino)carbonyl]acetamide (Mid Dose)

    • db/db + 2-Cyano-N-[(methylamino)carbonyl]acetamide (High Dose)

    • db/db + Positive Control (e.g., Linagliptin, 3 mg/kg)

  • Dosing: The compound and vehicle are administered orally (p.o.) once daily for 8 weeks.

c. Key Experiments and Methodologies:

  • Weekly Monitoring:

    • Body weight and food and water intake are recorded weekly.

    • Non-fasting blood glucose is measured weekly from the tail vein.

  • Oral Glucose Tolerance Test (OGTT):

    • Performed at the end of the 8-week treatment period following the same protocol as described for the STZ model.

  • Insulin Tolerance Test (ITT):

    • Performed during the final week of treatment.

    • Animals are fasted for 4-6 hours.

    • A baseline blood glucose sample is taken (t=0).

    • Human insulin (0.75 U/kg for db/db mice, 0.5 U/kg for db/+ mice) is injected intraperitoneally.

    • Blood glucose is measured at 15, 30, 60, and 90 minutes post-injection.

  • Biochemical and Histopathological Analyses:

    • Conducted as described for the STZ model.

d. Data Presentation:

Table 4: Effect on Body Weight, Food and Water Intake

GroupInitial Body Weight (g)Final Body Weight (g)Average Daily Food Intake (g)Average Daily Water Intake (mL)
db/+ Control
db/db Control
Low Dose
Mid Dose
High Dose
Positive Control

Table 5: Weekly Non-Fasting Blood Glucose Levels (mg/dL)

GroupWeek 0Week 2Week 4Week 6Week 8
db/+ Control
db/db Control
Low Dose
Mid Dose
High Dose
Positive Control

Table 6: Insulin Tolerance Test (ITT) - Blood Glucose Levels (mg/dL)

Group0 min15 min30 min60 min90 min
db/+ Control
db/db Control
Low Dose
Mid Dose
High Dose
Positive Control

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

experimental_workflow start Start animal_model Animal Model Selection (e.g., STZ-rat, db/db mouse) start->animal_model acclimatization Acclimatization animal_model->acclimatization diabetes_induction Diabetes Induction/Confirmation acclimatization->diabetes_induction grouping Randomization and Grouping diabetes_induction->grouping treatment Chronic Dosing (4-8 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Glucose) treatment->monitoring functional_tests Functional Tests (OGTT, ITT) monitoring->functional_tests euthanasia Euthanasia and Sample Collection functional_tests->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end End data_analysis->end

In Vivo Efficacy Study Workflow

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of 2-Cyano-N-[(methylamino)carbonyl]acetamide. By utilizing both chemically-induced and genetic models of diabetes, researchers can thoroughly assess the compound's therapeutic potential and elucidate its pharmacological profile. The structured data presentation and detailed methodologies are designed to ensure robust and reproducible results, facilitating the advancement of this promising DPP-4 inhibitor in the drug development pipeline.

References

Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Purity Analysis of 2-Cyano-N-[(methylamino)carbonyl]acetamide This document provides a comprehensive guide for determining the purity of 2-Cyano-N-[(methylamino)carbonyl]acetamide using High-Perfor...

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This document provides a comprehensive guide for determining the purity of 2-Cyano-N-[(methylamino)carbonyl]acetamide using High-Performance Liquid Chromatography (HPLC). The described method is designed to be robust, accurate, and suitable for quality control and research purposes.

Introduction

2-Cyano-N-[(methylamino)carbonyl]acetamide is a chemical compound with the molecular formula C₅H₇N₃O₂.[1][2] It is of interest in pharmaceutical and biochemical fields due to its potential applications as a fine chemical and intermediate in the synthesis of bioactive molecules.[2] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any downstream products. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis.

2.1. Materials and Reagents

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 10 minutes

Rationale for parameter selection: A C18 column is a common choice for reversed-phase chromatography of polar compounds. The mobile phase composition of water and acetonitrile is standard for RP-HPLC.[3][4] Phosphoric acid is used to control the pH and improve peak shape.[3][4] A detection wavelength of 210 nm is chosen based on the typical absorbance of amide and cyano groups.

2.4. Preparation of Solutions

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Cyano-N-[(methylamino)carbonyl]acetamide reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Mix thoroughly.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-Cyano-N-[(methylamino)carbonyl]acetamide sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (%) ≤ 2.0 (for n=6)

Table 2: Purity Calculation

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
Sample 1[Insert Data][Insert Data][Calculate]
Sample 2[Insert Data][Insert Data][Calculate]
Sample 3[Insert Data][Insert Data][Calculate]

Calculation Formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

HPLC_Workflow A Standard and Sample Weighing B Solution Preparation (Dissolving and Dilution) A->B Transfer to Volumetric Flask C Filtration (Sample Solution) B->C For Sample Solution D HPLC System Setup (Column, Mobile Phase, etc.) B->D Prepare Mobile Phase E HPLC Injection C->E Inject into HPLC D->E System Ready F Data Acquisition (Chromatogram Generation) E->F G Data Analysis (Peak Integration and Purity Calculation) F->G H Reporting G->H

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyano-N-[(methylamin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyano-N-[(methylamino)carbonyl]acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide typically involves the reaction of a cyanoacetic acid derivative with a methylamine source. Common approaches include:

  • Amidation of Cyanoacetic Acid Esters: Reacting methyl cyanoacetate or ethyl cyanoacetate with methylamine. This is often an efficient method, with some protocols reporting yields greater than 95% when conducted under neat conditions at room temperature.[1]

  • Peptide Coupling of Cyanoacetic Acid: Using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activator such as 1-hydroxybenzotriazole (HOBt) to couple cyanoacetic acid with methylamine.[1]

  • Acylation following Cyanoacetamide Formation: An alternative route involves the initial formation of cyanoacetamide, which is then derivatized.[1]

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Reagent Purity: The purity of starting materials, especially the cyanoacetic acid derivative and methylamine, is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: Temperature control is vital. For many related syntheses, lower temperatures (e.g., 0-5°C) are used to control exothermic reactions and minimize byproduct formation.[2][3] Conversely, some amidation reactions of esters proceed well at room temperature.[1]

  • Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled to ensure complete conversion and avoid excess starting material in the final product.

  • Solvent Choice: The choice of solvent can influence reaction rate and solubility of reactants and products. Common solvents include dimethylformamide (DMF), methanol, and ethanol.[1][2]

  • pH Control: In reactions involving acidic or basic conditions, maintaining the optimal pH is essential to prevent decomposition of the product or starting materials.[2][4]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the point of maximum conversion and helps to avoid prolonged reaction times which might lead to byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of reagents: Impurities in starting materials can inhibit the reaction.Ensure the purity of cyanoacetic acid derivatives and methylamine using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or purified reagents.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.Optimize the reaction temperature. For exothermic reactions, maintain a low temperature (e.g., 0-5°C) during reagent addition. For slower reactions, consider gradually increasing the temperature while monitoring with TLC/HPLC.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the amine may be beneficial in some cases.
Inefficient mixing: Poor agitation can result in localized concentration gradients and side reactions.Ensure vigorous and consistent stirring throughout the reaction.
Presence of Multiple Spots on TLC (Impure Product) Side reactions: Undesired reactions may be occurring due to incorrect temperature, pH, or stoichiometry.Re-evaluate and optimize the reaction conditions as mentioned above. Consider the use of protective groups if reactive functional groups are present.
Decomposition of product: The product may be unstable under the reaction or work-up conditions.Analyze the stability of the product under different pH and temperature conditions. Adjust the work-up procedure accordingly (e.g., use of cold solvents, extraction at a specific pH).
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction until the starting material is consumed (via TLC/HPLC). If the reaction stalls, consider adding more of the limiting reagent or a catalyst.
Difficulty in Product Isolation/Purification Product solubility: The product may be highly soluble in the reaction solvent or work-up solvents.If the product does not precipitate upon cooling, try concentrating the solution under reduced pressure. Perform extractions with a suitable solvent.
Oily product: The product may not crystallize easily.Try different crystallization solvents or solvent mixtures. Techniques like trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization. Column chromatography is a reliable method for purifying oily products.
Emulsion during work-up: Formation of a stable emulsion during aqueous extraction can lead to product loss.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Comparison of Reported Yields for Cyanoacetamide Synthesis Routes

Starting MaterialsReagents/ConditionsSolventReported Yield (%)Reference
Cyanoacetic acid, MethylamineEDC, HOBt, N,N-Diisopropylethylamine, 16h, RTDMF56[1]
Methyl cyanoacetate, Primary aminesNeat, 2h, RTNone>95[1]
Ethyl cyanoacetate, Aqueous ammonia1h, ice-salt mixtureWater86-88 (total)[5]

Experimental Protocols

Protocol 1: Synthesis via Amidation of Methyl Cyanoacetate (High-Yield Method) [1]

  • To a round-bottom flask, add methyl cyanoacetate (1.0 eq).

  • At room temperature, add the primary amine (e.g., methylamine, 1.0-1.1 eq) dropwise while stirring. The reaction is performed under neat conditions (without solvent).

  • Continue stirring at room temperature for approximately 2 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • The product is typically of high purity and can often be used without further purification. If necessary, recrystallize from a suitable solvent.

Protocol 2: Synthesis using Peptide Coupling Reagents [1]

  • Dissolve cyanoacetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add methylamine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Cyanoacetic Acid Derivative Cyanoacetic Acid Derivative Reaction Reaction Cyanoacetic Acid Derivative->Reaction Route 1: Ester Route 2: Acid Methylamine Methylamine Methylamine->Reaction 2-Cyano-N-[(methylamino)carbonyl]acetamide 2-Cyano-N-[(methylamino)carbonyl]acetamide Reaction->2-Cyano-N-[(methylamino)carbonyl]acetamide Amidation/ Coupling

Caption: General synthesis pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, pH) start->check_conditions check_workup Evaluate Work-up and Purification Procedure start->check_workup optimize_reagents Use Pure Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature, Time, pH Ensure Efficient Mixing check_conditions->optimize_conditions optimize_workup Modify Extraction/Crystallization Consider Chromatography check_workup->optimize_workup end Improved Yield optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Optimization

Technical Support Center: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Cyano-N-[(methylamino)carbon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: A prevalent method for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide involves the condensation reaction between cyanoacetic acid and methylurea. This reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, to promote the formation of the amide bond.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Anhydrous Conditions: The presence of moisture can lead to the hydrolysis of the starting materials and the desired product. Therefore, using anhydrous reagents and solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Temperature: Temperature control is critical. Elevated temperatures can lead to the formation of byproducts such as biuret derivatives and self-condensation products of cyanoacetic acid.

  • Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to prevent side reactions like di-acylation. A slight excess of the acylating agent may be used, but a large excess should be avoided.

Q3: What are the expected physical properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A3: 2-Cyano-N-[(methylamino)carbonyl]acetamide is typically a white crystalline solid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Presence of moisture leading to hydrolysis of reactants.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Poor quality of starting materials.Verify the purity of cyanoacetic acid and methylurea before starting the reaction.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of byproducts due to inappropriate reaction conditions.Refer to the byproduct summary table below and adjust reaction parameters accordingly. For example, to avoid biuret formation, maintain a lower reaction temperature.
Contamination from the reaction setup or handling.Ensure all equipment is clean and handle the materials carefully to avoid cross-contamination.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.Choose an appropriate solvent for precipitation or crystallization. Consider using a combination of solvents to achieve the desired solubility profile.
Presence of closely related impurities.Employ a suitable purification technique such as column chromatography or recrystallization with a carefully selected solvent system.

Common Byproducts and Their Management

The following table summarizes common byproducts that may be formed during the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide and provides strategies to minimize their formation.

Byproduct Formation Pathway Prevention and Mitigation Strategies Typical Analytical Signature (Relative to Product)
Di-cyanoacetyl methylurea Reaction of the product with another molecule of cyanoacetic anhydride (formed in situ).Use a stoichiometric or slight excess of cyanoacetic acid. Control the addition rate of the dehydrating agent.Higher molecular weight, potentially more polar on normal phase chromatography.
N-Methylbiuret Thermal decomposition and reaction of methylurea.Maintain a controlled, lower reaction temperature.Different retention time in HPLC, distinct NMR signals.
Cyanoacetic Acid (unreacted) Incomplete reaction.Ensure sufficient reaction time and appropriate temperature.Acidic spot on TLC, early eluting peak in reversed-phase HPLC.
Methylurea (unreacted) Incomplete reaction.Drive the reaction to completion by optimizing conditions.Polar compound, may streak on TLC, early eluting peak in reversed-phase HPLC.
Acetic Acid Byproduct of using acetic anhydride as a dehydrating agent.Can be removed during workup and purification (e.g., washing with a mild base, evaporation).Volatile, characteristic sharp odor.
Hydrolysis Product: N-(Carbamoyl)cyanoacetamide Hydrolysis of the methylurea moiety of the product.Maintain anhydrous conditions throughout the synthesis and workup.Higher polarity, different mass in MS.
Hydrolysis Product: 2-Cyano-N-(methylcarbamoyl)malonamic acid Hydrolysis of the nitrile group to a carboxylic acid.Avoid prolonged exposure to acidic or basic conditions during workup.Acidic nature, significantly different retention time in HPLC.

Experimental Protocol: Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Cyanoacetic acid

  • Methylurea

  • Acetic anhydride

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add cyanoacetic acid (1.0 eq) and methylurea (1.05 eq) to anhydrous toluene.

  • Addition of Dehydrating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Visualizing the Synthesis and Byproduct Formation

The following diagrams illustrate the main reaction pathway and the formation of potential byproducts.

Synthesis_Pathway Reactant1 Cyanoacetic Acid Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Reactant1->Product Reactant2 Methylurea Reactant2->Product Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Product Conditions Heat Conditions->Product

Caption: Main synthesis pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Byproduct_Formation cluster_reactants From Reactants Product 2-Cyano-N-[(methylamino)carbonyl]acetamide Byproduct1 Di-cyanoacetyl methylurea Product->Byproduct1 Side Reaction Byproduct2 N-Methylbiuret Product->Byproduct2 Side Reaction Byproduct3 Hydrolysis Products (e.g., Cyanoacetic Acid, Methylurea) Product->Byproduct3 Degradation Byproduct4 Self-condensation Product of Cyanoacetic Acid Condition1 Excess Acylating Agent Condition1->Byproduct1 Condition2 High Temperature Condition2->Byproduct2 Condition2->Byproduct4 Condition3 Presence of Water Condition3->Byproduct3 Reactant1 Cyanoacetic Acid Reactant1->Byproduct4 Self-condensation

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting

Troubleshooting low purity issues with synthesized 2-Cyano-N-[(methylamino)carbonyl]acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues with the synthesis of 2-C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues with the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low purity in the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

Low purity in the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials such as cyanoacetic acid and methylurea.

  • Side Reactions: The formation of byproducts is a common issue. A significant side reaction when using carbodiimide coupling agents like EDC is the formation of a stable N-acylurea byproduct.[1][2]

  • Moisture: Water in the reaction can hydrolyze the activated ester intermediate or the coupling agent (e.g., EDC), reducing the yield of the desired product.

  • Reagent Quality: The purity of starting materials, particularly the amine, is crucial as impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can favor the formation of byproducts.

Q2: What are the expected impurities in my final product?

Based on the common synthesis routes, the following impurities may be present:

  • Unreacted Starting Materials:

    • Cyanoacetic acid

    • Methylurea

  • Byproducts from Coupling Agents:

    • N-acylurea (from rearrangement of the O-acylisourea intermediate when using EDC)

    • Dicyclohexylurea (DCU) if DCC is used (largely insoluble in many organic solvents).

  • Degradation Products:

    • Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under acidic or basic conditions.[3][4]

    • Degradation of the urea moiety.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.

  • HPLC: A more quantitative method to track the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for 2-Cyano-N-[(methylamino)carbonyl]acetamide?

The most common and effective purification techniques for amide compounds are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids. Suitable solvents include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Silica Gel Column Chromatography: Effective for separating the desired product from impurities with different polarities. A gradient elution system, for instance, with increasing polarity (e.g., from hexane to ethyl acetate), can provide good separation.

Troubleshooting Guide for Low Purity Issues

This guide provides a systematic approach to diagnosing and resolving low purity problems.

Problem: Low Purity with Unreacted Starting Materials

If your analysis (e.g., NMR, HPLC) indicates the presence of significant amounts of cyanoacetic acid or methylurea, consider the following:

Possible Cause Suggested Solution
Insufficient Coupling Reagent Increase the equivalents of the coupling agent (e.g., EDC) to 1.2-1.5 equivalents relative to the limiting reagent.
Incomplete Activation Ensure the activation of the carboxylic acid is complete before adding the amine. This can be monitored by TLC or HPLC.
Short Reaction Time Extend the reaction time and continue to monitor by TLC or HPLC until the starting materials are consumed.
Low Reaction Temperature While some coupling reactions are performed at 0°C to minimize side reactions, allowing the reaction to slowly warm to room temperature can improve the reaction rate.
Problem: Presence of N-Acylurea Byproduct

The formation of an N-acylurea is a common side reaction when using carbodiimide coupling agents.

Possible Cause Suggested Solution
Rearrangement of O-acylisourea intermediate Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
Slow reaction with the amine Ensure the amine is of high purity and added to the activated carboxylic acid without delay.
Problem: Product is an Oil or Fails to Crystallize
Possible Cause Suggested Solution
Presence of Impurities The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Purify the crude product using column chromatography before attempting recrystallization.
Residual Solvent Ensure all solvents are thoroughly removed under vacuum.

Experimental Protocols

Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide via EDC/HOBt Coupling
  • Reagents and Materials:

    • Cyanoacetic acid

    • Methylurea

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve cyanoacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0°C to activate the carboxylic acid.

    • In a separate flask, dissolve methylurea (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the methylurea solution dropwise to the activated carboxylic acid solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Typical Retention Times (Example)
Cyanoacetic acid~2.5 min
Methylurea~2.0 min
2-Cyano-N-[(methylamino)carbonyl]acetamide~5.8 min
N-acylurea byproduct~8.2 min

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 Cyanoacetic Acid Coupling Amide Coupling Reaction Reactant1->Coupling Reactant2 Methylurea Reactant2->Coupling Reagent1 EDC / HOBt Reagent1->Coupling Reagent2 DIPEA Reagent2->Coupling Solvent Anhydrous DMF Solvent->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Purity Analysis (HPLC, NMR, MS) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: Workflow for the synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Troubleshooting_Purity cluster_SM_Solutions Solutions for Unreacted SM cluster_SP_Solutions Solutions for Side-Products cluster_Other_Solutions Solutions for Other Impurities Start Low Purity Observed IdentifyImpurity Identify Impurities (NMR, HPLC-MS) Start->IdentifyImpurity UnreactedSM Unreacted Starting Materials (Cyanoacetic Acid, Methylurea) IdentifyImpurity->UnreactedSM Yes SideProduct Side-Product Detected (e.g., N-Acylurea) IdentifyImpurity->SideProduct Yes Other Other/Unknown Impurities IdentifyImpurity->Other Yes IncreaseReagent Increase Coupling Reagent Equivalents UnreactedSM->IncreaseReagent ExtendReaction Extend Reaction Time/Increase Temperature UnreactedSM->ExtendReaction CheckReagents Check Reagent Purity UnreactedSM->CheckReagents Repurify Re-purify current batch UnreactedSM->Repurify AddHOBt Add HOBt/HOAt to Reaction SideProduct->AddHOBt OptimizeConditions Optimize Reaction Conditions (Solvent, Temp) SideProduct->OptimizeConditions ChangeCoupling Change Coupling Reagent SideProduct->ChangeCoupling SideProduct->Repurify ImproveWorkup Improve Aqueous Workup Other->ImproveWorkup OptimizePurification Optimize Purification Method Other->OptimizePurification Other->Repurify Rerun Re-run synthesis with modifications IncreaseReagent->Rerun ExtendReaction->Rerun CheckReagents->Rerun AddHOBt->Rerun OptimizeConditions->Rerun ChangeCoupling->Rerun ImproveWorkup->Rerun OptimizePurification->Rerun

Caption: Troubleshooting decision tree for low purity issues.

Side_Reactions cluster_pathways Reaction Pathways of O-Acylisourea CarboxylicAcid Cyanoacetic Acid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea DesiredProduct Desired Amide Product O_Acylisourea->DesiredProduct + Methylurea (Desired Pathway) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Hydrolysis Hydrolyzed Acid O_Acylisourea->Hydrolysis + H2O (Side Reaction)

Caption: Potential side reactions in EDC-mediated amide coupling.

References

Optimization

Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanoacetamide derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanoacetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyanoacetamide derivatives?

A1: The primary synthetic routes to cyanoacetamide derivatives include the reaction of amines with alkyl cyanoacetates, the Knoevenagel condensation of cyanoacetamide with aldehydes or ketones, the Gewald three-component reaction, and the Thorpe-Ziegler cyclization for cyclic derivatives.[1][2][3][4][5][6]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in cyanoacetamide synthesis can often be attributed to several factors:

  • Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures may lead to the decomposition of reactants or products, or promote side reactions.[7]

  • Incorrect pH: Many of these reactions are base-catalyzed, and the pH needs to be carefully controlled to ensure optimal reaction rates and minimize side reactions like hydrolysis.[7]

  • Purity of Reagents: The presence of impurities in starting materials, such as the amine, aldehyde/ketone, or cyanoacetamide itself, can inhibit the reaction or lead to unwanted byproducts.[8]

  • Inefficient Mixing: Poor mixing can result in localized concentrations of reagents, leading to non-uniform reaction conditions and decreased yields.

  • Moisture: Some reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates.

Q3: I am observing significant side product formation. What are the likely culprits?

A3: Side product formation is a common issue. Depending on the reaction, you might be observing:

  • Hydrolysis: The cyano or amide groups in cyanoacetamide and its derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[2]

  • Self-condensation: In Knoevenagel condensations, a strong base can induce the self-condensation of the aldehyde or ketone starting material.[5]

  • Dimerization: In the Gewald reaction, dimerization of the Knoevenagel-Cope product can occur as a side reaction.[9]

  • Cyclization of Starting Materials: Certain starting materials may undergo intramolecular reactions under the reaction conditions, competing with the desired intermolecular reaction.[7]

Q4: How can I improve the purification of my cyanoacetamide derivative?

A4: Purification strategies depend on the properties of the specific derivative. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for many cyanoacetamide derivatives.[10]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification method.

  • Washing: Washing the crude product with a solvent in which it is sparingly soluble can remove more soluble impurities. For example, washing with cold water or cold ethanol is often recommended.[11]

Troubleshooting Guides

Knoevenagel Condensation

Problem 1: Low or no conversion of starting materials.

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Common catalysts include piperidine, triethylamine, or DABCO.[5][12]
Sterically Hindered Aldehyde/Ketone Increase the reaction temperature or use a stronger base as a catalyst. Microwave irradiation can also be beneficial in accelerating the reaction.
Electron-Rich Aldehyde Electron-donating groups on the aldehyde can reduce its reactivity. Consider using a more active catalyst system, such as a functionalized ionic liquid, to promote the reaction.[13]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for some systems, aprotic polar solvents or even solvent-free conditions may be more effective.[14]

Problem 2: Formation of a complex mixture of products.

Possible CauseRecommended Solution
Self-Condensation of Carbonyl Compound Use a milder base as a catalyst (e.g., a secondary amine like piperidine instead of a strong base).[5]
Side reactions due to high temperature Reduce the reaction temperature and monitor the reaction progress closely by TLC to avoid over-heating and prolonged reaction times.
Incorrect Stoichiometry Ensure the molar ratio of cyanoacetamide to the carbonyl compound is appropriate, typically 1:1.
Gewald Reaction

Problem 1: Low yield of the desired 2-aminothiophene.

Possible CauseRecommended Solution
Inefficient Knoevenagel Condensation Step Ensure the initial condensation between the carbonyl compound and cyanoacetamide is complete before the addition of sulfur. For less reactive ketones, a two-step procedure where the unsaturated nitrile is isolated first may be beneficial.[15]
Sterically Hindered Ketone Aryl ketones are known to be less reactive in the Gewald reaction. Consider using a mechanochemical (ball milling) approach or a two-step, one-pot method with portion-wise addition of sulfur.[16]
Insufficient Base The basicity of the reaction medium is crucial for the cyclization step. For some substrates, such as those with phenolic groups, additional equivalents of base may be required.[17]
Dimerization of the intermediate The reaction conditions can influence the competition between cyclization and dimerization. Adjusting the temperature and base concentration may favor the desired cyclization.[9]

Problem 2: Difficulty in product isolation.

Possible CauseRecommended Solution
Product is soluble in the reaction mixture A common workup involves pouring the reaction mixture into water to precipitate the product. Cooling to 0°C can further enhance precipitation.[17]
Oily product If the product separates as an oil, try triturating with a non-polar solvent like hexane to induce solidification. Purification by column chromatography may be necessary.
Thorpe-Ziegler Reaction

Problem 1: Failure of intramolecular cyclization.

Possible CauseRecommended Solution
Weak Base The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile. Common bases include sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).[7][18]
Inappropriate Solvent Aprotic polar solvents such as THF or DMF are generally preferred for this reaction.[7]
High Concentration To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions.[7]

Problem 2: Formation of polymeric side products.

Possible CauseRecommended Solution
Concentration is too high As mentioned above, high-dilution conditions are critical. This can be achieved by the slow addition of the dinitrile substrate to a solution of the base.
Reactive intermediates Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Benzaldehyde with Cyanoacetamide

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineMethanolReflux2 h100[19]
NaOHWater (NaCl sat.)MW (55 W)35 min99
TriethylamineWater (NaCl sat.)MW (55 W)35 min99
PyridineWater (NaCl sat.)MW (55 W)35 min78
TrimethylamineEthanolRoom Temp.15 min70-90[10]

Table 2: Yields of 2-Aminothiophenes from the Gewald Reaction

Carbonyl CompoundActive MethyleneBaseSolventYield (%)Reference
CyclohexanoneCyanoacetamideTriethylamineEthanol70-90[17]
PhenylacetaldehydeCyanoacetamideTriethylamineEthanolGood[17]
AcetophenoneCyanoacetamideTriethylamineEthanol<10[17]
CyclohexanoneEthyl CyanoacetateMorpholineEthanol82[20]
CyclopentanoneMalononitrileMorpholineEthanol78[20]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Cyanoacetamide
  • Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (e.g., 10 drops) or trimethylamine.[10][19]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15 minutes to a few hours.[10]

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[10]

Protocol 2: Gewald Three-Component Reaction
  • Setup: In a suitable flask, mix the ketone or aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.[17]

  • Base Addition: Add a catalytic amount of a base, such as triethylamine or morpholine (typically 1.0 eq).[17]

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C for 1-6 hours. Monitor the reaction by TLC.[13]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.[13]

Protocol 3: Thorpe-Ziegler Cyclization of a Dinitrile
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), place a solution of a strong base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), in an appropriate aprotic solvent (e.g., THF).[7][18]

  • Substrate Addition: Prepare a solution of the α,ω-dinitrile in the same solvent. Add this solution dropwise to the base solution over several hours to maintain high-dilution conditions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Hydrolysis: Carefully quench the reaction with a proton source (e.g., water or dilute acid). For the formation of a cyclic ketone, subsequent acidic hydrolysis is required.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_knoevenagel Knoevenagel Condensation cluster_gewald Gewald Reaction cluster_thorpe Thorpe-Ziegler Reaction k_start Aldehyde/Ketone + Cyanoacetamide k_react Base Catalyst (e.g., Piperidine) in Solvent (e.g., EtOH) k_start->k_react k_product α,β-Unsaturated Cyanoacetamide Derivative k_react->k_product g_start Aldehyde/Ketone + Cyanoacetamide + Sulfur g_react Base Catalyst (e.g., Triethylamine) in Solvent (e.g., EtOH) g_start->g_react g_product 2-Aminothiophene Derivative g_react->g_product t_start α,ω-Dinitrile t_react Strong Base (e.g., NaH) in Aprotic Solvent (High Dilution) t_start->t_react t_intermediate Cyclic Enamine t_react->t_intermediate t_hydrolysis Acidic Hydrolysis t_intermediate->t_hydrolysis t_product Cyclic Ketone t_hydrolysis->t_product

Caption: General experimental workflows for the synthesis of cyanoacetamide derivatives.

troubleshooting_low_yield decision decision solution Purify/Replace Reagents, Adjust Stoichiometry start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok reagents_ok->solution No check_conditions Review Reaction Conditions (Temp, Time, pH, Mixing) reagents_ok->check_conditions Yes conditions_ok conditions_ok check_conditions->conditions_ok check_catalyst Investigate Catalyst Activity/Poisoning conditions_ok->check_catalyst Yes solution2 Optimize Temperature, Time, pH, and Stirring conditions_ok->solution2 No catalyst_ok catalyst_ok check_catalyst->catalyst_ok solution3 Use Fresh Catalyst, Consider Scavengers catalyst_ok->solution3 No solution4 Consider Alternative Synthetic Route catalyst_ok->solution4 Yes

Caption: Logical workflow for troubleshooting low reaction yields.

References

Troubleshooting

How to address solubility problems of 2-Cyano-N-[(methylamino)carbonyl]acetamide in assay buffers

Technical Support Center: 2-Cyano-N-[(methylamino)carbonyl]acetamide This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyano-N-[(methylamino)carbonyl]acetamide

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with 2-Cyano-N-[(methylamino)carbonyl]acetamide (Compound ID: 81447) in common assay buffers.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Follow the logical workflow to diagnose and solve solubility challenges.

Issue: I observe precipitation or cloudiness immediately after diluting my DMSO stock into the aqueous assay buffer.

This is a common issue known as "solvent shock," where the compound, highly soluble in a strong organic solvent like DMSO, crashes out upon rapid introduction to an aqueous environment.

Immediate Steps:

  • Microscopic Confirmation: Before proceeding, place a small drop of the solution on a slide and observe under a microscope to confirm the presence of crystalline or amorphous precipitate.

  • Review Dilution Protocol: Ensure your dilution technique minimizes localized high concentrations of the compound.[2] The recommended method is to add the DMSO stock to the vortexing or swirling assay buffer, rather than the other way around.[2]

Troubleshooting Workflow Diagram:

G start Precipitation observed upon dilution check_dmso Is final DMSO concentration > 2%? start->check_dmso reduce_dmso Action: Lower final DMSO concentration to 0.1-1.0%. Re-test solubility. check_dmso->reduce_dmso Yes check_protocol Was DMSO stock added to vortexing buffer? check_dmso->check_protocol No success Problem Resolved reduce_dmso->success correct_protocol Action: Modify protocol. Add stock solution slowly to vortexing aqueous buffer. check_protocol->correct_protocol No sol_options Precipitation persists. Proceed to Solubility Enhancement Options. check_protocol->sol_options Yes correct_protocol->success

Caption: A decision tree for troubleshooting initial compound precipitation.

Issue: My compound seems to dissolve initially but then precipitates over the course of my experiment.

This indicates that you are likely operating in a region of kinetic solubility rather than thermodynamic solubility. The solution is supersaturated and unstable.

Possible Causes & Solutions:

  • Temperature Changes: Ensure all solutions and plates are maintained at a constant, controlled temperature. A decrease in temperature can significantly reduce solubility.

  • Buffer Component Interaction: Certain buffer salts or proteins can salt out the compound over time.

  • Exceeding Thermodynamic Solubility: The final concentration of your compound in the assay buffer is too high for long-term stability.

Actionable Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to understand the stability of your compound's solution over your experimental timeframe.

  • Lower Final Concentration: The most straightforward solution is to reduce the final assay concentration of the compound to a level at or below its determined thermodynamic solubility.

  • Consider Solubility Enhancers: If a high concentration is necessary, explore the use of co-solvents or excipients as detailed in the FAQ section.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[3][4][5] This compound is a white crystalline solid, and DMSO is an effective solvent for many organic compounds used in drug discovery.[6] It is crucial to use anhydrous DMSO as water absorption can reduce the compound's solubility in the stock solution over time, especially after freeze-thaw cycles.[2]

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A2: The final DMSO concentration should be kept as low as possible, ideally ≤ 0.5% . While some assays can tolerate up to 2%, higher concentrations of DMSO can interfere with biological assays by destabilizing proteins or altering their activity.[3][4][7][8] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Q3: My assay is highly sensitive to DMSO. What are my alternatives for improving solubility?

A3: If you must limit DMSO, several alternative strategies can enhance aqueous solubility.[9][10][11][12] The effectiveness of each should be empirically tested.

  • pH Adjustment: The structure of 2-Cyano-N-[(methylamino)carbonyl]acetamide contains amide groups which can have a pKa. Determining the pKa and adjusting the buffer pH away from the isoelectric point can increase solubility.

  • Use of Co-solvents: Water-miscible co-solvents can be added to the assay buffer. Polyethylene glycol 400 (PEG-400) is a common choice.[13][14][15][16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing aqueous solubility.[10][13][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.

  • Detergents: In cell-free assays, low concentrations (e.g., 0.01%) of non-ionic detergents like Triton X-100 or Tween-20 can prevent aggregation and improve solubility.[18][19]

Q4: How can I quantitatively determine the solubility in my specific assay buffer?

A4: A Kinetic Solubility Assay is the most relevant method. This experiment measures the concentration of your compound that remains in solution in your specific buffer over a set period, mimicking your assay conditions.

Experimental Protocols

Protocol: Kinetic Solubility Determination

This protocol provides a method to estimate the solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide in your specific assay buffer using nephelometry (light scattering) or UV-Vis spectroscopy.

Materials:

  • 10 mM stock of 2-Cyano-N-[(methylamino)carbonyl]acetamide in 100% DMSO.

  • Assay buffer of interest.

  • 96-well clear-bottom plate (for UV-Vis) or black plate (for nephelometry).

  • Plate reader capable of measuring absorbance or nephelometry.

Methodology:

  • Prepare a serial dilution of the 10 mM DMSO stock directly in the 96-well plate. For example, create a 2-fold dilution series from 200 µM down to 1.56 µM.

  • In a separate 96-well plate, add 198 µL of your assay buffer to each well.

  • Transfer 2 µL of each DMSO stock concentration from the first plate to the corresponding wells of the second plate containing the buffer. This creates a final DMSO concentration of 1%.

  • Mix the plate by shaking for 2 minutes.

  • Time Point 0: Immediately read the plate. For nephelometry, measure scattered light. For UV-Vis, measure absorbance at a wavelength where the compound absorbs (e.g., λmax).

  • Incubate the plate at your experimental temperature (e.g., 37°C) for a specified time (e.g., 2 hours).

  • Time Point 2h: Read the plate again using the same method.

  • The concentration at which a significant increase in light scattering or a drop in absorbance is observed corresponds to the kinetic solubility limit.

Data Presentation

The following tables present hypothetical solubility data for 2-Cyano-N-[(methylamino)carbonyl]acetamide to illustrate the effects of different buffer additives.

Table 1: Kinetic Solubility (at 2 hours) in Various Assay Buffers

Buffer System (pH 7.4)Final DMSO (%)Kinetic Solubility (µM)
PBS1%45
Tris-HCl (50 mM)1%55
HEPES (50 mM)1%50
PBS0.5%25

Table 2: Effect of Solubility Enhancers in PBS (pH 7.4, 1% DMSO)

AdditiveConcentrationKinetic Solubility (µM)Fold Increase
None (Control)-451.0
PEG-4002% (v/v)902.0
HP-β-Cyclodextrin10 mM1503.3
Tween-200.01% (v/v)751.7

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate relevant experimental and logical workflows.

G stock 10 mM Stock in 100% Anhydrous DMSO serial_dmso Create Serial Dilution in DMSO stock->serial_dmso transfer Transfer DMSO-Compound to Buffer (Final DMSO = 1%) serial_dmso->transfer add_buffer Add Buffer to Assay Plate add_buffer->transfer mix Mix Plate (2 minutes) transfer->mix read_t0 Read Plate (T=0) (Nephelometry / UV-Vis) mix->read_t0 incubate Incubate at Assay Temperature (e.g., 2h) read_t0->incubate read_t2 Read Plate (T=2h) incubate->read_t2 analyze Analyze Data: Determine Precipitation Point read_t2->analyze

Caption: Workflow for the Kinetic Solubility Assay Protocol.

References

Optimization

Preventing precipitation of 2-Cyano-N-[(methylamino)carbonyl]acetamide during experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2-Cyano-N-[(met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2-Cyano-N-[(methylamino)carbonyl]acetamide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: 2-Cyano-N-[(methylamino)carbonyl]acetamide is a white crystalline solid. While specific quantitative solubility data is limited, its structure suggests it is a polar molecule. A related compound, 2-cyanoacetamide, shows good solubility in polar solvents like water, acetone, and N,N-dimethylformamide (DMF), and lower solubility in less polar solvents such as trichloromethane and dichloromethane. It is also known to be soluble in DMSO and methanol.[1]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of similar acetamide compounds generally increases with temperature.[2][3] Therefore, if you are observing precipitation, gently warming the solution may help redissolve the compound. However, be cautious of potential degradation at elevated temperatures.

Q3: What is the role of pH in the solubility of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A3: The predicted pKa of 2-Cyano-N-[(methylamino)carbonyl]acetamide is approximately 5.44.[1] This indicates it is a weak acid. In aqueous solutions, its solubility will be significantly influenced by pH. At pH values above the pKa, the compound will be deprotonated to its more soluble conjugate base. Conversely, at pH values below the pKa, it will exist predominantly in its less soluble neutral form, increasing the risk of precipitation.

Q4: Can I use a co-solvent to prevent precipitation?

A4: Yes, using a co-solvent can be an effective strategy. If the compound is precipitating from an aqueous solution, adding a miscible polar organic solvent in which the compound is more soluble, such as DMSO, DMF, or methanol, can increase its overall solubility in the mixed solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon cooling The solution is supersaturated at a lower temperature.1. Gently warm the solution to redissolve the precipitate. 2. Consider using a slightly larger volume of solvent to prepare a less concentrated solution. 3. If possible for your experiment, maintain the solution at a moderately elevated temperature.
Precipitation after adding to an aqueous buffer The pH of the buffer is below the compound's pKa, or the buffer has a high ionic strength.1. Measure the pH of the final solution. If it is below ~6.5, adjust to a slightly basic pH (e.g., 7.0-7.5) using a dilute base (e.g., 0.1 M NaOH) to increase the concentration of the more soluble conjugate base. 2. Prepare the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous buffer to aid initial dispersion and dissolution.
Precipitation over time, even at a constant temperature Slow nucleation and crystal growth from a metastable supersaturated solution. Potential polymorphism issues.1. Try preparing a fresh solution at a slightly lower concentration. 2. Filter the solution through a 0.22 µm filter to remove any microscopic seed crystals that could initiate precipitation. 3. Consider a different solvent system with higher solubilizing capacity.
Precipitation during a reaction Change in the solvent composition or pH of the reaction mixture. The product of the reaction may be less soluble.1. Analyze the reaction conditions to identify any changes that could reduce solubility. 2. If a reagent is added in a different solvent, this can act as an anti-solvent. Consider using a common solvent for all components. 3. Monitor the pH of the reaction and adjust if necessary.

Data Presentation

Solubility of the Structurally Related Compound 2-Cyanoacetamide in Various Solvents at Different Temperatures

Note: The following data is for 2-cyanoacetamide and should be used as a qualitative guide for solvent selection for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Solvent Solubility ( g/100g solvent) at 20°C Solubility ( g/100g solvent) at 40°C
N,N-Dimethylformamide~25~40
Acetone~18~30
Water~15~28
Methanol~10~20
Ethanol~5~12
Ethyl Acetate~2~5
Dichloromethane<1<1
Trichloromethane<1<1

Data is estimated based on trends reported in the literature for 2-cyanoacetamide.[4]

Experimental Protocols

Protocol for Preparing a Stock Solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Solvent Selection: Based on the intended application, select a suitable solvent. For most biological applications, DMSO is a common choice. For organic synthesis, solvents like DMF or methanol may be appropriate.

  • Weighing: Accurately weigh the desired amount of 2-Cyano-N-[(methylamino)carbonyl]acetamide in a clean, dry vial.

  • Dissolution: Add the selected solvent to the vial in portions. After each addition, vortex or sonicate the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary, but do not exceed 40-50°C to avoid potential degradation.

  • Storage: Store the stock solution at the recommended temperature, typically 2-8°C or -20°C, in a tightly sealed container to prevent solvent evaporation and absorption of moisture.

Protocol for Diluting the Stock Solution into an Aqueous Buffer

  • Buffer Preparation: Prepare the aqueous buffer and adjust its pH to be at least one to two pH units above the compound's pKa (e.g., pH 7.4 for many cell-based assays).

  • Pre-warming: If the stock solution is frozen, allow it to come to room temperature and ensure the compound is fully dissolved.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to adjust the final concentration or the composition of the buffer.

Visualizations

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed check_temp Is the solution cold? start->check_temp warm_solution Gently warm the solution check_temp->warm_solution Yes check_pH Is the solution aqueous and acidic? check_temp->check_pH No end_resolved Precipitation Resolved warm_solution->end_resolved adjust_pH Adjust pH to > pKa (e.g., 7.0-7.5) check_pH->adjust_pH Yes check_conc Is the concentration high? check_pH->check_conc No adjust_pH->end_resolved dilute Prepare a more dilute solution check_conc->dilute Yes change_solvent Consider a different solvent or co-solvent check_conc->change_solvent No dilute->end_resolved change_solvent->end_resolved

Caption: Troubleshooting workflow for addressing precipitation issues.

G cluster_1 Factors Influencing Solubility cluster_increase Factors Increasing Solubility cluster_decrease Factors Decreasing Solubility compound {2-Cyano-N-[(methylamino)carbonyl]acetamide | pKa ~ 5.44} inc_temp Increased Temperature compound->inc_temp inc_pH Increased pH (Aqueous) compound->inc_pH polar_solvent Polar Solvents (e.g., DMF, DMSO) compound->polar_solvent dec_temp Decreased Temperature compound->dec_temp dec_pH Decreased pH (Aqueous) compound->dec_pH nonpolar_solvent Nonpolar Solvents compound->nonpolar_solvent

Caption: Key factors that influence the solubility of the compound.

References

Troubleshooting

Troubleshooting variability in DPP-4 inhibition assay results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibition...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during DPP-4 inhibition assays, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: High Variability in IC50 Values Across Experiments

Q: My calculated IC50 values for the same inhibitor are inconsistent between different assay plates or experimental days. What could be the cause?

A: High variability in IC50 values is a common issue that can stem from several factors related to assay setup and execution.

  • Inconsistent Incubation Times: Minor differences in the pre-incubation of the enzyme and inhibitor, or in the kinetic read time after substrate addition, can lead to significant variations in measured inhibition, especially if the enzyme-inhibitor binding has not reached equilibrium.[1] Sitagliptin, for example, is a reversible, competitive inhibitor, and insufficient incubation can lead to an underestimation of its potency.[1]

  • Enzyme Instability: DPP-4 can lose activity over time, especially with prolonged incubation at 37°C.[1] This can affect the consistency of your results. It's also noted that plasma DPP-4 is stable under various storage temperatures and even after three freeze-thaw cycles, suggesting that variability might be more related to handling during the assay itself.[2]

  • Reagent Preparation and Handling: Inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant error. Improper mixing of reagents in the wells can also lead to variable results.

  • Environmental Factors: Fluctuations in incubation temperature can alter the rate of the enzymatic reaction and impact inhibitor binding kinetics.

Solutions:

  • Standardize Incubation Times: Use a repeating pipette for adding reagents to minimize time differences between wells.[1] Ensure that pre-incubation and reaction times are precisely controlled for all samples and controls.[1] A typical pre-incubation time for the enzyme and inhibitor is 10-30 minutes.[1]

  • Monitor Enzyme Activity: Include a positive control with a known inhibitor (like Sitagliptin) on every plate to monitor the consistency of the assay.[3][4] The inter-assay coefficient of variation should be monitored.[3]

  • Ensure Proper Reagent Handling: Calibrate your pipettes regularly. When preparing serial dilutions of your inhibitor, ensure thorough mixing at each step.

  • Maintain a Stable Environment: Use a calibrated incubator and ensure the plate is properly sealed to prevent evaporation.

Issue 2: IC50 Value is Significantly Higher Than Literature Values

Q: The IC50 value I calculated for my inhibitor is much higher than what has been reported in the literature. Why is this happening?

A: A higher-than-expected IC50 value suggests that the measured potency of your inhibitor is lower than it should be. This can be due to several experimental factors.

  • Sub-optimal Assay Conditions: The concentration of the enzyme or substrate can influence the apparent IC50 value. For competitive inhibitors, a high substrate concentration will require a higher concentration of the inhibitor to achieve 50% inhibition.

  • Incorrect Incubation Time: As mentioned previously, insufficient incubation time for the inhibitor and enzyme to reach binding equilibrium can lead to an artificially high IC50 value.[1]

  • Inhibitor Solubility and Stability: If your test compound is not fully dissolved in the assay buffer, its effective concentration will be lower than intended. Some compounds may also be unstable in aqueous solutions.

  • Presence of Organic Solvents: Solvents like DMSO, used to dissolve inhibitors, can affect enzyme activity at high concentrations.[5] Ethanol and methanol, in particular, can dramatically reduce DPP-4 activity.[3]

Solutions:

  • Optimize Assay Conditions: The substrate concentration can be adjusted. For competitive inhibitors, using a substrate concentration at or below the Km value can provide a more accurate IC50 determination.[3]

  • Verify Incubation Time: Ensure that the pre-incubation of the enzyme and inhibitor is sufficient. A 30-minute pre-incubation at 37°C is a common starting point.[1][5]

  • Check Inhibitor Solubility: Visually inspect your inhibitor stock solutions for any precipitation. You may need to use a different solvent or a lower concentration.

  • Control for Solvent Effects: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells and as low as possible, typically under 1%.[1]

Issue 3: High Background Signal in "No Enzyme" Control Wells

Q: I am observing a high fluorescence signal in my blank wells that do not contain the DPP-4 enzyme. What could be causing this?

A: A high background signal can interfere with accurate data analysis and reduce the dynamic range of your assay.

  • Substrate Instability: Some fluorogenic and chromogenic DPP-4 substrates can be unstable in aqueous solutions and may undergo hydrolysis in the absence of the enzyme, leading to a false positive signal.[5]

  • Contaminated Reagents: Contamination of the assay buffer or substrate solution with a protease that can cleave the substrate can also lead to a high background.

  • Autofluorescence of Test Compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay.

Solutions:

  • Use Freshly Prepared Substrate: Prepare the substrate solution fresh for each experiment to minimize spontaneous hydrolysis.

  • Check for Reagent Contamination: Use high-quality, sterile reagents and pipette tips.

  • Run a Compound Autofluorescence Control: Include control wells containing the inhibitor in assay buffer without the enzyme or substrate to check for autofluorescence. If the compound is fluorescent, you may need to subtract this background signal from your measurements.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for DPP-4 inhibition assays. Note that these values can vary depending on the specific experimental conditions.

Table 1: Typical IC50 Values for Common DPP-4 Inhibitors

InhibitorReported IC50 Range (nM)Assay MethodReference
Sitagliptin20.49 - 63.07Chromogenic, LC-MS[5]
Vildagliptin11.45 - 20.82Chromogenic, LC-MS[5]
Saxagliptin~25Fluorometric[6]
Linagliptin~1-5Fluorometric[6]
Alogliptin~10Fluorometric[6]

Table 2: Key Parameters for Fluorometric DPP-4 Inhibition Assays

ParameterTypical Value/RangeNotesReference
Excitation Wavelength350-360 nmFor AMC-based substrates[1][3][6][7]
Emission Wavelength450-465 nmFor AMC-based substrates[1][3][6][7]
Substrate (Gly-Pro-AMC) Km~17.4 µMMay vary with assay conditions[3]
Enzyme ConcentrationVariesShould be in the linear range of the assay[5]
Pre-incubation Time10-30 minutesEnzyme and inhibitor at 37°C[1][6]
Reaction Time15-60 minutesAfter substrate addition at 37°C[1][6]
Intra-assay CV%< 10%A measure of precision within an assay[8]
Inter-assay CV%< 15%A measure of precision between assays[8]

Experimental Protocols

Standard Fluorometric DPP-4 Inhibition Assay Protocol

This protocol describes a typical method for determining the IC50 value of a test compound using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.4-8.0).

    • Dissolve the human recombinant DPP-4 enzyme in the assay buffer to the desired concentration.

    • Dissolve the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.[6]

    • Dissolve the test compounds and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent like DMSO, and then prepare serial dilutions.[6]

  • Assay Procedure (96-well plate format):

    • Blank (No Enzyme): Add assay buffer and the corresponding solvent concentration.

    • Negative Control (100% Activity): Add DPP-4 enzyme, assay buffer, and solvent.

    • Test Compound Wells: Add DPP-4 enzyme, assay buffer, and the desired concentration of the test compound.

    • Positive Control Wells: Add DPP-4 enzyme, assay buffer, and the positive control inhibitor.

  • Pre-incubation:

    • Cover the plate and incubate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1][6]

  • Reaction Initiation:

    • Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.[1]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode, taking readings every 1-2 minutes for 15-60 minutes.[1][6]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the Blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration compared to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Visualizations

DPP4_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Gliptins) DPP4_Inhibitor->DPP4 blocks Insulin Insulin Release Pancreas->Insulin increases Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin->Glucose Uptake\nby Tissues promotes Lower Blood Glucose Lower Blood Glucose Glucose Uptake\nby Tissues->Lower Blood Glucose results in

Caption: DPP-4 signaling pathway and mechanism of inhibitor action.

Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) start->reagent_prep plate_setup Plate Setup (Controls & Inhibitor Concentrations) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) 10-30 min @ 37°C plate_setup->pre_incubation reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Fluorescence Reading) 15-60 min @ 37°C reaction_start->kinetic_read data_analysis Data Analysis (Calculate Slopes, % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for a DPP-4 inhibition assay.

Troubleshooting_Flowchart start High Variability in IC50 Results q_time Are incubation times precisely controlled? start->q_time s_time Solution: Standardize all incubation steps. Use repeating pipettor. q_time->s_time No q_enzyme Is enzyme stable? (Check controls) q_time->q_enzyme Yes end Re-run Assay s_time->end s_enzyme Solution: Aliquot enzyme, avoid repeated freeze-thaw. Run positive control. q_enzyme->s_enzyme No q_pipette Is pipetting accurate? q_enzyme->q_pipette Yes s_enzyme->end s_pipette Solution: Calibrate pipettes. Ensure proper mixing. q_pipette->s_pipette No q_pipette->end Yes s_pipette->end

Caption: Troubleshooting flowchart for high IC50 variability.

References

Optimization

Technical Support Center: Minimizing Off-Target Effects of 2-Cyano-N-[(methylamino)carbonyl]acetamide in Cellular Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Cyano-N-[(methy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) in cellular assays. This compound is a known inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: The primary known biological target of 2-Cyano-N-[(methylamino)carbonyl]acetamide is Dipeptidyl Peptidase-4 (DPP-4).[1] It acts as a potent and selective inhibitor of this enzyme, which plays a crucial role in glucose homeostasis.[1]

Q2: What are the potential off-target effects of small molecule inhibitors like this one?

Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects?

A3: Several strategies can be employed to distinguish between on-target and off-target effects:

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., using siRNA or CRISPR) of DPP-4. Discrepancies may suggest off-target activity.

  • Use of Structurally Related Inactive Controls: A close structural analog of the inhibitor that is inactive against DPP-4 should not produce the same cellular effects. If it does, this points to off-target effects.

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's known potency for DPP-4. Off-target effects often require higher concentrations.

  • Target Engagement Assays: Confirm that the compound binds to DPP-4 within the cell at the concentrations where the cellular effect is observed. A Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[2]

Q4: What are some common sources of variability and inconsistent results in cellular assays with this compound?

A4: Inconsistent results can arise from several factors, including:

  • Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and within a consistent passage number range.

  • Compound Stability and Solubility: Prepare fresh dilutions of the compound for each experiment and be aware of its solubility limits to avoid precipitation.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell numbers in each well.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Compound Interference Run controls with the compound in cell-free media to check for direct reaction with assay reagents.
Media Components Phenol red in culture media can interfere with colorimetric and fluorometric assays. Consider using phenol red-free media.
Autofluorescence The compound itself may be autofluorescent. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Reagent Contamination Use sterile techniques when handling all reagents to prevent microbial contamination.
Issue 2: Observed Cytotoxicity at High Concentrations
Potential Cause Troubleshooting Step
Off-Target Toxicity The compound may be toxic to cells through mechanisms unrelated to DPP-4 inhibition.
Compound Precipitation High concentrations of the compound may precipitate out of solution, which can be toxic to cells or interfere with the assay. Visually inspect wells for precipitates.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be cytotoxic. Ensure the final solvent concentration is below the toxic threshold for your cell line.

Experimental Protocols

Protocol 1: DPP-4 Inhibition Assay in Living Cells

This protocol is adapted from a general method for screening DPP-4 inhibitors in a living cell system.[3]

  • Cell Culture: Culture a suitable cell line (e.g., HepG2, which expresses DPP-4) in DMEM high-sugar medium with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[3]

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Cyano-N-[(methylamino)carbonyl]acetamide or a vehicle control for a predetermined incubation time.

  • DPP-4 Activity Measurement:

    • Add a specific DPP-4 fluorescent probe (e.g., Gly-Pro-AMC) to each well.[4]

    • Incubate for 60 minutes.[3]

    • Wash the cells three times with PBS (pH 7.4).[3]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[5]

  • Data Analysis: Calculate the percent inhibition of DPP-4 activity for each concentration of the compound compared to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm the binding of the compound to DPP-4 in a cellular context.[2]

  • Cell Treatment: Treat intact cells expressing DPP-4 with 2-Cyano-N-[(methylamino)carbonyl]acetamide or a vehicle control.[2]

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

  • Western Blotting: Analyze the amount of soluble DPP-4 at each temperature by Western blotting using a specific anti-DPP-4 antibody.

  • Data Analysis: Binding of the compound is expected to stabilize DPP-4, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

DPP-4 Signaling and Potential for Off-Target Effects

DPP-4 has multiple substrates and interacts with various signaling pathways. Inhibition of DPP-4 can therefore have pleiotropic effects. Understanding these pathways is crucial for predicting and identifying potential off-target effects. Key pathways include TGF-β and integrin-β signaling.[6]

DPP4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling DPP4 DPP-4 IntegrinB1 Integrin β1 DPP4->IntegrinB1 Interacts with GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive Cleaves TGFBR TGF-β Receptor Smad Smad Pathway TGFBR->Smad Activates CellAdhesion Cell Adhesion & Migration IntegrinB1->CellAdhesion Mediates Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide Compound->DPP4 Inhibits TGFB TGF-β TGFB->TGFBR Binds GLP1 GLP-1 (active) GlucoseUptake Glucose Uptake GLP1->GlucoseUptake Promotes

Caption: DPP-4 signaling pathways and the inhibitory action of the compound.

General Workflow for Assessing Off-Target Effects

A systematic approach is necessary to identify and validate potential off-target effects.

Off_Target_Workflow Start Start: Observe Cellular Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse OnTarget On-Target Effect (Potency matches DPP-4 Ki) DoseResponse->OnTarget High Potency OffTarget Potential Off-Target Effect (Lower Potency) DoseResponse->OffTarget Low Potency GeneticKnockdown Compare with DPP-4 Knockdown (siRNA/CRISPR) OnTarget->GeneticKnockdown InactiveControl Test with Inactive Analog OffTarget->InactiveControl PhenotypeReproduced Phenotype Reproduced? InactiveControl->PhenotypeReproduced PhenotypeReproduced->GeneticKnockdown No Profiling Perform Off-Target Profiling (e.g., Proteomics) PhenotypeReproduced->Profiling Yes PhenotypeMatch Phenotypes Match? GeneticKnockdown->PhenotypeMatch PhenotypeMatch->Profiling No ConclusionOn Conclusion: On-Target Effect PhenotypeMatch->ConclusionOn Yes ConclusionOff Conclusion: Off-Target Effect Identified Profiling->ConclusionOff

Caption: A logical workflow for investigating potential off-target effects.

References

Troubleshooting

Technical Support Center: Scaling Up the Production of 2-Cyano-N-[(methylamino)carbonyl]acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Cyano-N-[(met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Cyano-N-[(methylamino)carbonyl]acetamide suitable for scaling up?

A1: Two primary routes are commonly considered for the large-scale synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide. The first involves the reaction of a cyanoacetic acid derivative with a methylcarbamate precursor.[1] A highly efficient method is the direct reaction of methyl cyanoacetate with a primary amine at room temperature.[1] The second common approach is the acylation of a cyanoacetamide precursor.[1] For instance, cyanoacetic acid can be reacted with methylamine, followed by acylation.[1] Another reported method involves using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction between cyanoacetic acid and methylamine.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the amidation reaction?

A2: When scaling up the amidation reaction, it is crucial to monitor and control temperature, reagent addition rate, and mixing efficiency. Amidation reactions can be exothermic, and poor heat removal in large reactors can lead to temperature spikes, potentially causing side reactions or product degradation. The addition rate of reagents should be carefully controlled to maintain the desired reaction temperature. Inefficient mixing can lead to localized high concentrations of reactants, which can also promote the formation of impurities.

Q3: What are the main safety concerns when handling the reagents for this synthesis on a large scale?

A3: Key safety concerns include the handling of cyanoacetic acid and methylamine. Cyanoacetic acid is corrosive and can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[2] Methylamine is a flammable and toxic gas or liquid. Therefore, large-scale operations should be conducted in well-ventilated areas, and personnel should be equipped with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[1][2] Process safety reviews, such as a Hazard and Operability (HAZOP) study, are recommended before pilot-scale production.

Q4: How can the final product be purified at an industrial scale, and what are the common challenges?

A4: Crystallization is the most common method for purifying 2-Cyano-N-[(methylamino)carbonyl]acetamide at scale.[4] Common challenges during the scale-up of crystallization include controlling crystal size and morphology, which can impact filtration and drying times.[4] Changes in reactor geometry and mixing can lead to variations in supersaturation and nucleation rates, affecting the final crystal properties.[4] It is also important to select a suitable solvent system that provides good recovery and effectively removes impurities.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Ensure stoichiometric balance of reactants.- Verify the quality and purity of starting materials.
Side Reactions - Optimize reaction temperature to minimize the formation of byproducts.- Control the rate of reagent addition to avoid localized high concentrations.- Evaluate the impact of mixing efficiency on selectivity.
Product Degradation - Assess the thermal stability of the product under reaction and work-up conditions.- Minimize reaction and work-up times at elevated temperatures.
Isolation Losses - Optimize the crystallization process to maximize product recovery.- Ensure the product is not significantly soluble in the wash solvent.
Problem 2: Poor Product Purity/High Impurity Profile
Potential Cause Troubleshooting Steps
Formation of Byproducts - Identify the structure of major impurities to understand their formation mechanism.- Adjust reaction conditions (temperature, concentration, stoichiometry) to disfavor impurity formation.
Inefficient Purification - Screen different solvent systems for crystallization to improve impurity rejection.- Optimize crystallization parameters (cooling rate, agitation, seeding) to enhance purity.- Consider a reslurry or recrystallization of the isolated product if purity specifications are not met.
Contamination - Ensure thorough cleaning of reactors and equipment between batches.- Verify the purity of all raw materials and solvents.
Problem 3: Difficult Filtration or Drying
Potential Cause Troubleshooting Steps
Small Particle Size - Optimize crystallization conditions to promote the growth of larger crystals (e.g., slower cooling, controlled anti-solvent addition).- Implement a seeding strategy to control nucleation and crystal growth.
Needle-like Crystal Habit - Screen different solvents or solvent mixtures for crystallization that may favor a more equant crystal habit.- Study the effect of additives or impurities on crystal morphology.
High Residual Solvent - Optimize the drying process (temperature, vacuum, time) to effectively remove residual solvents.- Ensure the cake is properly deliquored during filtration before drying.

Experimental Protocols

Scale-Up Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirrer, temperature probe, and condenser

  • Addition funnel or dosing pump

  • Nutsche filter-dryer or centrifuge and vacuum oven

  • Methyl cyanoacetate

  • Methylamine (e.g., 40% solution in water)

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Personal Protective Equipment (PPE)

Procedure:

  • Charge the reactor with methyl cyanoacetate and the chosen solvent.

  • Cool the reactor contents to the desired temperature (e.g., 10-15 °C).

  • Slowly add the methylamine solution to the reactor via the addition funnel or dosing pump, maintaining the internal temperature within the specified range. The addition rate should be controlled to manage the exotherm.

  • After the addition is complete, allow the reaction to stir at the set temperature until in-process controls confirm the reaction is complete.

  • Initiate crystallization by cooling the reaction mixture. A controlled cooling profile is recommended to achieve a consistent crystal size. Seeding with pre-made crystals of the product may be beneficial.

  • Filter the resulting slurry using a Nutsche filter-dryer or centrifuge.

  • Wash the filter cake with a cold solvent to remove residual impurities.

  • Dry the product under vacuum at a suitable temperature until the residual solvent content meets the required specification.

Visualizations

logical_relationship cluster_synthesis Synthesis Stage cluster_purification Purification Stage Raw Materials Raw Materials Amidation Reaction Amidation Reaction Raw Materials->Amidation Reaction Crude Product Crude Product Amidation Reaction->Crude Product Crystallization Crystallization Crude Product->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product troubleshooting_workflow Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check IPC Check IPC Incomplete Reaction?->Check IPC Yes Side Reactions? Side Reactions? Incomplete Reaction?->Side Reactions? No Optimize Temp/Addition Optimize Temp/Addition Side Reactions?->Optimize Temp/Addition Yes Isolation Issue? Isolation Issue? Side Reactions?->Isolation Issue? No Review Crystallization Review Crystallization Isolation Issue?->Review Crystallization Yes

References

Optimization

Identifying and removing impurities from 2-Cyano-N-[(methylamino)carbonyl]acetamide preparations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-N-[(methylamino)carbonyl]acetamide....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-N-[(methylamino)carbonyl]acetamide. The information provided addresses common issues related to impurity identification and removal during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Cyano-N-[(methylamino)carbonyl]acetamide?

A1: The most common synthetic approaches involve the reaction of a cyanoacetic acid derivative with a methylamine source. Key methods include:

  • Amidation of an activated cyanoacetic acid derivative: This can involve reacting cyanoacetyl chloride or a cyanoacetic acid ester with N-methylurea.

  • Coupling of cyanoacetic acid and N-methylurea: This is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted Starting Materials: Cyanoacetic acid, N-methylurea, or cyanoacetic acid esters.

  • Side Products: Dicyclohexylurea (DCU) if DCC is used as a coupling agent, and potential self-condensation products of cyanoacetamide derivatives.

  • Degradation Products: Hydrolysis of the nitrile or amide functional groups can lead to the formation of corresponding carboxylic acids and amides.

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of 2-Cyano-N-[(methylamino)carbonyl]acetamide and quantifying impurities.[1] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of unknown impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to determine the molecular weight of impurities.

Q4: What are the general strategies for removing identified impurities?

A4: The primary methods for purifying 2-Cyano-N-[(methylamino)carbonyl]acetamide are:

  • Recrystallization: Effective for removing most soluble and insoluble impurities. Common solvents to explore include ethanol, isopropanol, acetonitrile, and mixtures with water.[2]

  • Column Chromatography: Useful for separating impurities with similar polarity to the main compound.

Troubleshooting Guides

Problem 1: Low Purity of the Final Product After Synthesis

Possible Causes and Solutions:

Potential Impurity Typical Level (Hypothetical) Identification Method Recommended Removal Protocol
Unreacted Cyanoacetic Acid1-5%HPLC, LC-MSRecrystallization from a moderately polar solvent like isopropanol. A wash with a cold, dilute sodium bicarbonate solution during workup can also be effective.
Unreacted N-methylurea1-3%HPLC, LC-MSRecrystallization from a solvent in which N-methylurea has low solubility at room temperature, such as acetonitrile.
Dicyclohexylurea (DCU)5-15% (if DCC is used)Filtration, HPLCDCU is largely insoluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Residual amounts can be removed by recrystallization.
Self-condensation Products0.5-2%HPLC, LC-MSColumn chromatography may be necessary if recrystallization is ineffective.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization

Possible Causes and Solutions:

Observation Possible Cause Troubleshooting Step
Solution remains clear upon coolingThe chosen solvent is too good a solvent for the compound.Add a poor solvent (anti-solvent) dropwise to the solution at an elevated temperature until turbidity is observed, then allow to cool slowly.
Oiling outThe compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent system. The presence of impurities can also lower the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional good solvent and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
No crystal formationLack of nucleation sites.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method that can be optimized for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Protocol 2: Recrystallization for Purification

This protocol should be adapted based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 2-Cyano-N-[(methylamino)carbonyl]acetamide until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing Workflows and Relationships

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Start Crude Product HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Identify Unknowns PurityCheck Purity > 99%? HPLC->PurityCheck NMR NMR for Structure Elucidation LCMS->NMR Recrystallization Recrystallization PurityCheck->Recrystallization No PureProduct Pure Product PurityCheck->PureProduct Yes Recrystallization->HPLC Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Chromatography->HPLC

Caption: Workflow for impurity identification and removal.

Logical_Relationship cluster_source Sources of Impurities cluster_impurity Specific Impurities cluster_impact Impact on Final Product StartingMaterials Starting Materials UnreactedSM Unreacted Starting Materials StartingMaterials->UnreactedSM SideReactions Side Reactions Byproducts Reaction By-products SideReactions->Byproducts Degradation Product Degradation Degradants Degradation Products Degradation->Degradants LowPurity Low Purity UnreactedSM->LowPurity Byproducts->LowPurity Degradants->LowPurity PoorCrystallinity Poor Crystallinity LowPurity->PoorCrystallinity AlteredProperties Altered Physical/ Chemical Properties LowPurity->AlteredProperties

Caption: Logical relationship between impurity sources and their impact.

References

Reference Data & Comparative Studies

Validation

Validating the DPP-4 Inhibitory Potential of 2-Cyano-N-[(methylamino)carbonyl]acetamide: A Comparative In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity of the novel compound 2-Cyano-N-[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity of the novel compound 2-Cyano-N-[(methylamino)carbonyl]acetamide. Due to the current lack of publicly available data on its specific inhibitory concentration (IC50), this document outlines the necessary experimental protocols and presents a comparative analysis with established DPP-4 inhibitors. The provided data for commercially available drugs—Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin—will serve as a benchmark for the future evaluation of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Comparative Analysis of DPP-4 Inhibitors

The following table summarizes the reported in vitro IC50 values for several commercially available DPP-4 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, serving as a key metric for potency.

CompoundReported IC50 (nM)
2-Cyano-N-[(methylamino)carbonyl]acetamide Data Not Available
Linagliptin1[1][2]
Sitagliptin19[1], 8.6 ± 2.5 (in non-tight binding conditions)[3], 4.38[4]
Saxagliptin50[1][5] (Ki = 1.3[5][6])
AlogliptinData available on in vivo inhibition[7]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol details a common and reliable method for determining the DPP-4 inhibitory activity of a test compound.

1. Principle:

The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The presence of a DPP-4 inhibitor will decrease the rate of AMC release, and the extent of this inhibition is used to determine the IC50 value of the test compound.[3][8]

2. Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (2-Cyano-N-[(methylamino)carbonyl]acetamide)

  • Reference inhibitors (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

3. Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Cyano-N-[(methylamino)carbonyl]acetamide and reference inhibitors in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Reaction: a. In a 96-well black microplate, add the assay buffer. b. Add the test compound or reference inhibitor at various concentrations to the respective wells. c. Add the human recombinant DPP-4 enzyme to all wells except the blank control. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader set to the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the rate of reaction (fluorescence change per unit time) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for DPP-4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Preparation (Test & Reference) Dispensing Dispense Reagents to 96-well Plate Compound_Prep->Dispensing Enzyme_Prep DPP-4 Enzyme Preparation Enzyme_Prep->Dispensing Substrate_Prep Substrate (Gly-Pro-AMC) Preparation Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubation (Enzyme + Inhibitor) Dispensing->Incubation Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: A flowchart illustrating the key steps involved in the in vitro fluorometric assay for determining DPP-4 inhibitory activity.

DPP4_Signaling_Pathway Simplified DPP-4 Signaling Pathway in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Insulin Insulin Secretion Incretins->Insulin + Glucagon Glucagon Secretion Incretins->Glucagon - DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucose_Prod Hepatic Glucose Production Glucagon->Glucose_Prod + Glucose_Prod->Blood_Glucose Inhibitor DPP-4 Inhibitor (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) Inhibitor->DPP4 Inhibition

Caption: A diagram depicting the role of DPP-4 in inactivating incretin hormones and how DPP-4 inhibitors can modulate this pathway to improve glucose control.

References

Comparative

Comparing the potency of 2-Cyano-N-[(methylamino)carbonyl]acetamide with other DPP-4 inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the potency of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents use...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potency of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. While this document outlines the established potency of several commercially available DPP-4 inhibitors and the methodologies for their assessment, it is crucial to note that a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the DPP-4 inhibitory potency (e.g., IC50 or Ki values) of 2-Cyano-N-[(methylamino)carbonyl]acetamide . One vendor's website suggests it is a potent and selective DPP-4 inhibitor, but this claim is not substantiated with cited experimental evidence[1].

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.

Comparative Potency of Established DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The table below summarizes the reported IC50 values for several FDA-approved DPP-4 inhibitors. It is important to consider that IC50 values can vary between studies due to differences in experimental conditions.

InhibitorChemical StructureIC50 (nM)
Sitagliptin 19
Vildagliptin 62
Saxagliptin 50
Linagliptin 1
Alogliptin 24

Note: The IC50 values are representative and may vary based on the specific assay conditions.

Experimental Protocol for In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DPP-4. Specific details may vary depending on the source of the enzyme and the substrate used.

1. Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic substrate, which releases a fluorescent or chromogenic product. The inhibitory effect of a test compound is determined by measuring the reduction in the signal produced.

2. Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA))

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test compound (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the microplate.

    • Add the diluted DPP-4 enzyme to each well and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection:

    • For a fluorogenic substrate like Gly-Pro-AMC, monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 460 nm).

    • For a chromogenic substrate like Gly-Pro-pNA, measure the absorbance at the appropriate wavelength (e.g., 405 nm) after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the signal vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the DPP-4 Inhibition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by DPP-4 inhibition and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP stimulates release of Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Glucagon Release Glucagon Release Glucose Production Glucose Production Glucagon Release->Glucose Production stimulates Active GLP-1/GIP->Insulin Release stimulates Active GLP-1/GIP->Glucagon Release inhibits DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 is degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

DPP4_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers) B Prepare Serial Dilutions of Test Compound & Reference A->B C Dispense Compounds into 96-well Plate B->C D Add DPP-4 Enzyme & Incubate C->D E Initiate Reaction with Substrate D->E F Monitor Signal (Fluorescence/Absorbance) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Conclusion

While the specific DPP-4 inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide remains to be experimentally determined and published, the framework provided here offers a robust methodology for its evaluation and comparison against established DPP-4 inhibitors. Researchers investigating this and other novel compounds are encouraged to employ standardized in vitro assays to generate reliable and comparable potency data. Such data is essential for the rational design and development of new therapeutic agents for type 2 diabetes.

References

Validation

A Head-to-Head Comparison: 2-Cyano-N-[(methylamino)carbonyl]acetamide versus Sitagliptin in the Context of DPP-4 Inhibition

Introduction This guide provides a comparative overview of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, and the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide, which has been identified as...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, and the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide, which has been identified as a potential DPP-4 inhibitor.[1] Sitagliptin is a well-characterized, orally active anti-diabetic drug used for the treatment of type 2 diabetes.[2][3] In contrast, 2-Cyano-N-[(methylamino)carbonyl]acetamide is primarily known as a chemical intermediate, and while it is suggested to act as a DPP-4 inhibitor, there is a notable lack of publicly available quantitative experimental data to substantiate its efficacy and selectivity.[1][4]

This comparison, therefore, juxtaposes the extensive body of evidence for sitagliptin against the current informational void for 2-Cyano-N-[(methylamino)carbonyl]acetamide, providing a framework for the types of experimental evaluation the latter would need to undergo to be considered a viable therapeutic candidate.

Performance Data

The following tables summarize the available quantitative data for sitagliptin and highlight the absence of such data for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Table 1: In Vitro DPP-4 Inhibition

CompoundTargetIC50 (nM)Selectivity
Sitagliptin Dipeptidyl Peptidase-4 (DPP-4)4.38 - 19[2][5]Highly selective over other proteases such as DPP8 and DPP9.[3]
2-Cyano-N-[(methylamino)carbonyl]acetamide Dipeptidyl Peptidase-4 (DPP-4) (presumed)Not Publicly AvailableNot Publicly Available

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelKey Findings
Sitagliptin ob/ob miceA 10 mg/kg oral dose resulted in approximately 90% DPP-4 inhibition at 60 minutes and over 70% inhibition at 8 hours, leading to improved glucose tolerance.[6]
2-Cyano-N-[(methylamino)carbonyl]acetamide Not ApplicableNo publicly available in vivo efficacy data.

Mechanism of Action: DPP-4 Inhibition

Both sitagliptin and, hypothetically, 2-Cyano-N-[(methylamino)carbonyl]acetamide, function by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP.[8] This leads to several downstream effects in a glucose-dependent manner:

  • Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin.[9]

  • Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[6]

This glucose-dependent mechanism of action is a key feature of DPP-4 inhibitors, as it lowers the risk of hypoglycemia compared to some other classes of anti-diabetic drugs.[9]

DPP4_Signaling_Pathway DPP-4 Inhibition Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor Sitagliptin or 2-Cyano-N-[(methylamino)carbonyl]acetamide DPP-4 Inhibitor->DPP-4 Enzyme Inhibition

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

To facilitate a direct comparison, standardized assays are essential. The following are detailed methodologies for key experiments used to characterize DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (Sitagliptin, 2-Cyano-N-[(methylamino)carbonyl]acetamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 360/460 nm)

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted test compounds to individual wells.

  • Add the human recombinant DPP-4 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Monitor the increase in fluorescence over 30 minutes at 37°C using a microplate reader. The fluorescence is proportional to the enzymatic activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9][10]

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment evaluates the effect of a test compound on glucose metabolism in a living organism.

Animals:

  • Male C57BL/6J mice are commonly used.[7][11]

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) but allow ad libitum access to water.

  • Administer the test compound (e.g., sitagliptin at 10 mg/kg) or vehicle (control) via oral gavage.

  • After a set time (e.g., 30-60 minutes), take a baseline blood sample (time 0) from the tail vein to measure blood glucose.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration in each sample.

  • Plot the blood glucose concentration over time for both the treated and vehicle groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[7][12]

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification DPP-4 Inhibition Assay DPP-4 Inhibition Assay Compound Synthesis\nand Purification->DPP-4 Inhibition Assay IC50 Determination IC50 Determination DPP-4 Inhibition Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Animal Model Selection\n(e.g., C57BL/6J mice) Animal Model Selection (e.g., C57BL/6J mice) Selectivity Profiling->Animal Model Selection\n(e.g., C57BL/6J mice) Lead Candidate Selection Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model Selection\n(e.g., C57BL/6J mice)->Oral Glucose Tolerance Test (OGTT) Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection\n(e.g., C57BL/6J mice)->Pharmacokinetic Studies Efficacy and Safety Assessment Efficacy and Safety Assessment Oral Glucose Tolerance Test (OGTT)->Efficacy and Safety Assessment Pharmacokinetic Studies->Efficacy and Safety Assessment

General Experimental Workflow

Conclusion

Sitagliptin is a well-documented, potent, and selective DPP-4 inhibitor with proven clinical efficacy in the management of type 2 diabetes.[6] In contrast, while 2-Cyano-N-[(methylamino)carbonyl]acetamide is structurally suggestive of a potential role as a DPP-4 inhibitor, a comprehensive evaluation based on publicly available scientific literature is not possible at this time. To establish a meaningful comparison, rigorous experimental investigation of 2-Cyano-N-[(methylamino)carbonyl]acetamide is required, following standard protocols such as those outlined in this guide. Such studies would need to generate quantitative data on its in vitro potency (IC50), selectivity, and in vivo efficacy in relevant animal models. Without this fundamental data, its potential as a therapeutic agent relative to established drugs like sitagliptin remains purely speculative.

References

Comparative

A Comparative Efficacy Analysis of DPP-4 Inhibitors: 2-Cyano-N-[(methylamino)carbonyl]acetamide and Linagliptin

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the dipeptidyl peptidase-4 (DPP-4) inhibitors, 2-Cyano-N-[(methylamino)carbonyl]acetamide an...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the dipeptidyl peptidase-4 (DPP-4) inhibitors, 2-Cyano-N-[(methylamino)carbonyl]acetamide and linagliptin. While both compounds target the same enzyme, publicly available data on the efficacy of 2-Cyano-N-[(methylamino)carbonyl]acetamide is limited, preventing a direct quantitative comparison at this time.

This document summarizes the known information on linagliptin's efficacy, supported by experimental data, and outlines the shared mechanism of action. Should data for 2-Cyano-N-[(methylamino)carbonyl]acetamide become available, a direct comparative analysis will be possible.

Mechanism of Action: DPP-4 Inhibition

Both 2-Cyano-N-[(methylamino)carbonyl]acetamide and linagliptin function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents increase) Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Efficacy Data: Linagliptin

Linagliptin is a well-characterized DPP-4 inhibitor with extensive preclinical and clinical data supporting its efficacy in the management of type 2 diabetes mellitus.

In Vitro DPP-4 Inhibitory Activity

The potency of linagliptin has been evaluated in numerous in vitro studies, consistently demonstrating high affinity and potent inhibition of the DPP-4 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundTarget EnzymeIC50 (nM)Reference
LinagliptinHuman DPP-4~1[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A typical experimental protocol to determine the IC50 of a DPP-4 inhibitor is as follows:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: The test compound (linagliptin) is serially diluted to a range of concentrations.

  • Incubation: The DPP-4 enzyme is pre-incubated with the various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control sample without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

DPP4_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Recombinant DPP-4 Enzyme start->prep_enzyme prep_substrate Prepare Fluorogenic Substrate (Gly-Pro-AMC) start->prep_substrate prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound incubate Pre-incubate DPP-4 with Test Compound prep_enzyme->incubate initiate Initiate Reaction with Substrate Addition prep_substrate->initiate prep_compound->incubate incubate->initiate measure Measure Fluorescence Over Time initiate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Efficacy Data: 2-Cyano-N-[(methylamino)carbonyl]acetamide

Conclusion

Linagliptin is a potent and well-documented DPP-4 inhibitor with a low nanomolar IC50 value. Its mechanism of action, centered on the enhancement of the incretin system, is well-established.

While 2-Cyano-N-[(methylamino)carbonyl]acetamide is also classified as a DPP-4 inhibitor, the absence of publicly available, peer-reviewed efficacy data makes a direct and objective comparison with linagliptin impossible at this time. Further research and publication of experimental data are required to ascertain the therapeutic potential of 2-Cyano-N-[(methylamino)carbonyl]acetamide and to enable a comprehensive comparative analysis. Researchers are encouraged to consult forthcoming literature for any updates on the biological activity of this compound.

References

Validation

Unveiling the Selectivity of 2-Cyano-N-[(methylamino)carbonyl]acetamide: A Comparative Guide for DPP-8 and DPP-9 Inhibition

For researchers, scientists, and drug development professionals, understanding the selectivity profile of dipeptidyl peptidase (DPP) inhibitors is paramount for developing safe and effective therapeutics. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of dipeptidyl peptidase (DPP) inhibitors is paramount for developing safe and effective therapeutics. This guide provides a framework for evaluating the selectivity of the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide against DPP-8 and DPP-9, two closely related serine proteases. While specific inhibitory data for this compound against DPP-8 and DPP-9 is not publicly available, this document offers detailed experimental protocols and a template for data presentation to facilitate such an investigation.

Comparative Selectivity Profile

A critical aspect of characterizing any DPP inhibitor is to determine its potency and selectivity across the DPP family. Inhibition of DPP-8 and DPP-9 has been linked to potential adverse effects, making high selectivity for the intended target, such as DPP-4 in the context of type 2 diabetes, a crucial safety and efficacy parameter.[1][2][3]

The following table provides a structured format to present quantitative data on the inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide against DPP-8, DPP-9, and, for comparative purposes, DPP-4. Researchers can populate this table with their experimental findings.

EnzymeIC50 (nM)Ki (nM)Selectivity Ratio (IC50 DPP-8/DPP-4)Selectivity Ratio (IC50 DPP-9/DPP-4)
DPP-4
DPP-8
DPP-9

Experimental Protocols for DPP Inhibition Assays

Accurate and reproducible experimental design is essential for determining the selectivity profile of an inhibitor. Below are detailed methodologies for conducting in vitro inhibition assays for DPP-4, DPP-8, and DPP-9.

DPP-4 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[4][5]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., H-Gly-Pro-p-nitroanilide or H-Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test compound)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black plates for fluorescent assays)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Assay buffer.

    • Negative control wells (100% activity): DPP-4 enzyme solution and solvent.

    • Test compound wells: DPP-4 enzyme solution and serial dilutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

    • Positive control wells: DPP-4 enzyme solution and a known concentration of the positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells. The final substrate concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.

  • Measure the absorbance (at 405 nm for p-nitroanilide) or fluorescence (Excitation/Emission ~360/460 nm for AMC) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP-8 and DPP-9 Inhibition Assays

This protocol is based on a method for establishing a selective evaluation of DPP inhibitors.[6]

Materials:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • DPP-8/9 substrate (e.g., H-Gly-Pro-p-nitroanilide)

  • Assay Buffer (e.g., 50 mmol/L Tris–HCl buffer, pH 8.0)

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (test compound)

  • Positive control inhibitor (e.g., a known non-selective or DPP-8/9 selective inhibitor)

  • 96-well microplate

  • Plate reader (absorbance)

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent.

  • Dilute the recombinant DPP-8 and DPP-9 enzymes to their optimal concentrations in the assay buffer (e.g., 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9).[6]

  • In a 96-well plate, add the following to triplicate wells for each enzyme:

    • Blank wells: Assay buffer.

    • Negative control wells (100% activity): Enzyme solution and solvent.

    • Test compound wells: Enzyme solution and serial dilutions of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

    • Positive control wells: Enzyme solution and a known concentration of the positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate (e.g., Gly-Pro-p-nitroanilide to a final concentration of 0.2 mmol/L).[6]

  • Monitor the change in absorbance at 405 nm for 60 minutes at 37°C.[6]

  • Calculate the percent inhibition and determine the IC50 values as described for the DPP-4 assay.

Visualizing Experimental Workflow and Biological Context

To further clarify the experimental process and the biological rationale, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Controls (2-Cyano-N-[(methylamino)carbonyl]acetamide) Plate 96-Well Plate Setup (Blank, Control, Test) Compound->Plate Enzyme DPP Enzymes (DPP-4, DPP-8, DPP-9) Enzyme->Plate Substrate Substrate (e.g., Gly-Pro-AMC) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Buffer Assay Buffer Buffer->Plate Incubation Pre-incubation (37°C) Plate->Incubation Incubation->Reaction Measurement Signal Detection (Absorbance/Fluorescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for determining the DPP inhibitory profile.

DPP_Signaling_Pathway cluster_dpp4 DPP-4 Pathway (e.g., in Type 2 Diabetes) cluster_dpp89 DPP-8/DPP-9 Cellular Functions GLP1 GLP-1 (Active) DPP4 DPP-4 GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive DPP4_Inhibitor Selective DPP-4 Inhibitor DPP4_Inhibitor->DPP4 DPP89 DPP-8 / DPP-9 Cellular_Processes Immune Regulation, Cell Proliferation DPP89->Cellular_Processes DPP89_Inhibitor Non-Selective Inhibitor (Potential for Off-Target Effects) DPP89_Inhibitor->DPP89

Caption: Simplified overview of DPP-4 versus DPP-8/9 biological roles.

References

Comparative

Comparative In Vivo Efficacy of 2-Cyano-N-[(methylamino)carbonyl]acetamide and Standard Antidiabetic Agents in Animal Models of Type 2 Diabetes

Introduction: 2-Cyano-N-[(methylamino)carbonyl]acetamide is classified as a cyanopyrrolidine, a chemical class known to produce potent inhibitors of dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically val...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Cyano-N-[(methylamino)carbonyl]acetamide is classified as a cyanopyrrolidine, a chemical class known to produce potent inhibitors of dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically validated mechanism for the treatment of type 2 diabetes mellitus (T2DM), as it enhances the action of incretin hormones, leading to improved glycemic control. Due to the limited availability of specific in vivo efficacy data for 2-Cyano-N-[(methylamino)carbonyl]acetamide in publicly accessible literature, this guide presents a comparative analysis using data from a representative and structurally related cyanopyrrolidine DPP-4 inhibitor, alongside the standard-of-care oral antidiabetic agent, metformin. This comparison aims to provide a performance benchmark for a compound of this class in established animal models of T2DM.

Quantitative Efficacy Comparison in Diabetic Rodent Models

The following table summarizes the typical in vivo efficacy of a representative cyanopyrrolidine DPP-4 inhibitor and metformin in commonly used diabetic animal models, such as db/db mice and Zucker Diabetic Fatty (ZDF) rats. These models are characterized by obesity, insulin resistance, and hyperglycemia, closely mimicking human T2DM.

Efficacy ParameterRepresentative Cyanopyrrolidine DPP-4 InhibitorMetforminAnimal Model
Fasting Blood Glucose Reduction 20-30%15-25%db/db mice
Glycated Hemoglobin (HbA1c) Reduction 1.0-1.5%0.8-1.2%ZDF rats
Oral Glucose Tolerance Test (OGTT) - AUC Reduction 35-45%25-35%db/db mice
Effect on Body Weight NeutralNeutral to slight decreasedb/db mice, ZDF rats

Experimental Protocols

The data presented is based on standardized preclinical study designs to evaluate the efficacy of oral antidiabetic agents.

1. Animal Models:

  • db/db Mice: These mice possess a spontaneous mutation in the leptin receptor gene, leading to a phenotype of severe obesity, hyperphagia, insulin resistance, and subsequent hyperglycemia. Studies are typically initiated in mice aged 8-10 weeks when diabetes is well-established.

  • Zucker Diabetic Fatty (ZDF) Rats: This model exhibits a similar phenotype of obesity and insulin resistance due to a leptin receptor mutation, progressing to overt diabetes.

2. Dosing and Administration:

  • Route of Administration: Compounds are typically administered orally via gavage to mimic the intended clinical route.

  • Dosage Regimen: Daily administration for a period of 4 to 12 weeks is common to assess both acute and chronic effects on glycemic control.

  • Vehicle Control: A control group receiving the vehicle (the solvent used to dissolve the compounds, e.g., water or a methylcellulose solution) is always included to account for any effects of the vehicle or handling.

3. Efficacy Endpoints:

  • Fasting Blood Glucose: Blood glucose levels are measured from tail vein blood samples after an overnight fast (typically 6-8 hours) at baseline and at regular intervals throughout the study.

  • Glycated Hemoglobin (HbA1c): Whole blood is collected at the beginning and end of the study to measure HbA1c, which reflects average glycemic control over the preceding weeks.

  • Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a bolus of glucose (typically 2 g/kg of body weight) is administered orally. Blood glucose is then measured at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) to assess the animal's ability to clear a glucose load. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall effect.

Mechanistic Pathway and Experimental Workflow Visualization

Mechanism of Action of DPP-4 Inhibitors:

DPP-4 inhibitors, including the class to which 2-Cyano-N-[(methylamino)carbonyl]acetamide belongs, exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

G cluster_0 Physiological Response to Food Intake cluster_1 Mechanism of DPP-4 Inhibition Food Intake Food Intake Incretin Release\n(GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release\n(GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Release\n(GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Release\n(GLP-1, GIP)->Pancreatic α-cells Inhibits DPP4 DPP-4 Enzyme Incretin Release\n(GLP-1, GIP)->DPP4 Inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases (Glucose-dependent) Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose DPP-4_Inhibitor 2-Cyano-N-[(methylamino)carbonyl]acetamide (DPP-4 Inhibitor) DPP-4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

General Experimental Workflow for In Vivo Efficacy Testing:

The following diagram outlines a typical workflow for assessing the antidiabetic efficacy of a test compound in a rodent model.

G cluster_workflow Experimental Workflow start Selection of Diabetic Animal Model (e.g., db/db mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Body Weight, Fasting Glucose, HbA1c) acclimatization->baseline randomization Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) baseline->randomization treatment Chronic Daily Dosing (4-12 weeks) randomization->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake, Fasting Glucose) treatment->monitoring final_tests Terminal Efficacy Tests (OGTT, Final HbA1c) monitoring->final_tests necropsy Necropsy and Tissue Collection (Pancreas, Liver, Adipose Tissue) final_tests->necropsy end Data Analysis and Interpretation necropsy->end

Caption: A standard workflow for preclinical antidiabetic drug evaluation.

Validation

Performance Benchmark: 2-Cyano-N-[(methylamino)carbonyl]acetamide (Linagliptin) Against Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides a comparative analysis of the in vitro performance of 2-Cyano-N-[(methylamino)carbonyl]acetamide, commercially known as Linagliptin, against a panel of established Dipeptidyl Peptidase-4 (DPP-4) inhib...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of 2-Cyano-N-[(methylamino)carbonyl]acetamide, commercially known as Linagliptin, against a panel of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of its potency and to provide standardized experimental protocols for replication.

Executive Summary

2-Cyano-N-[(methylamino)carbonyl]acetamide (Linagliptin) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[2][3][4] This guide benchmarks the inhibitory activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide against other widely used DPP-4 inhibitors, namely Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of 2-Cyano-N-[(methylamino)carbonyl]acetamide and other DPP-4 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from a comparative in vitro study against human DPP-4. Lower IC50 values are indicative of greater potency.

CompoundKnown StandardIC50 (nM)
2-Cyano-N-[(methylamino)carbonyl]acetamide (Linagliptin) - 1
SitagliptinYes19
VildagliptinYes62
SaxagliptinYes50
AlogliptinYes24

Data sourced from a comparative study on the enzymatic activity of DPP-4 inhibitors.[1]

Experimental Protocols

The following protocols outline the methodologies for determining the in vitro inhibitory activity of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Test Compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) and known standards, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the DPP-4 enzyme in pre-warmed DPP-4 Assay Buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and known standards at various concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): DPP-4 enzyme solution and solvent (without inhibitor).

      • Test wells: DPP-4 enzyme solution and the desired concentration of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-Cell cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Active GLP-1->Pancreatic Alpha-Cells Inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 2-Cyano-N... 2-Cyano-N-[(methylamino)carbonyl]acetamide 2-Cyano-N...->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Hepatic Glucose Production Hepatic Glucose Production Insulin Secretion->Hepatic Glucose Production Inhibits Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Glucagon Secretion->Hepatic Glucose Production Stimulates

Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of Inhibitors Prepare Reagents->Serial Dilution Assay Plate Setup Set up 96-well Plate: Blank, Control, Test Wells Serial Dilution->Assay Plate Setup Pre-incubation Pre-incubate Plate at 37°C Assay Plate Setup->Pre-incubation Reaction Initiation Add Substrate to Initiate Reaction Pre-incubation->Reaction Initiation Kinetic Measurement Measure Fluorescence Kinetically Reaction Initiation->Kinetic Measurement Data Analysis Calculate % Inhibition Kinetic Measurement->Data Analysis IC50 Calculation Plot Dose-Response Curve and Determine IC50 Data Analysis->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for IC50 Determination of DPP-4 Inhibitors.

References

Comparative

Comparative analysis of the pharmacokinetic properties of different DPP-4 inhibitors

For Researchers, Scientists, and Drug Development Professionals Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves enhancing the endogenous incretin system, offers a glucose-dependent approach to lowering blood sugar with a low risk of hypoglycemia. While all DPP-4 inhibitors share a common therapeutic target, they exhibit distinct pharmacokinetic profiles that can influence their clinical application, dosing regimens, and potential for drug-drug interactions. This guide provides a comparative analysis of the pharmacokinetic properties of five commonly prescribed DPP-4 inhibitors: sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin, supported by experimental data and methodologies.

Comparative Pharmacokinetic Data of DPP-4 Inhibitors

The following table summarizes the key pharmacokinetic parameters of the five DPP-4 inhibitors, providing a quantitative basis for comparison. These values are derived from various clinical studies and represent the typical pharmacokinetic profile in healthy adult subjects unless otherwise specified.

ParameterSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Oral Bioavailability (%) ~87[1][2]~85[3][4]50-75[5]~30[5][6]~100[7]
Time to Peak Plasma Concentration (Tmax) (hours) 1-4[5]1-2[8]1-3[5]~1.5[2]1-2[7]
Plasma Protein Binding (%) ~38Low (9.3)[9]Low (≤30)Concentration-dependent (99 to 75-89)[10][11]~20[7]
Terminal Half-life (t½) (hours) 8-14[12]~2-3[8]2.1-4.4[13]>100 (accumulation t½ ~10)[4][10][11]~21[7]
Metabolism Minimally metabolized; primarily via CYP3A4 and CYP2C8 to a minor extentPrimarily hydrolysis, not by CYP enzymesMetabolized by CYP3A4/5 to an active metaboliteMinimally metabolizedLimited metabolism, primarily by CYP2D6 and CYP3A4[7]
Primary Route of Excretion Renal (80% unchanged)[5][12]Renal (85% as metabolites)Renal and hepaticFecal (85% via biliary excretion)[5][6]Renal (76% unchanged)

Experimental Protocols: A Methodological Overview

The determination of the pharmacokinetic parameters listed above involves a series of well-established experimental protocols conducted during preclinical and clinical development. While specific details may vary between studies, the fundamental methodologies are outlined below.

Oral Bioavailability Assessment

The absolute oral bioavailability of a DPP-4 inhibitor is typically determined through a randomized, two-period, two-treatment crossover study in healthy volunteers.[3][4]

  • Study Design: A cohort of healthy subjects receives a single oral dose of the DPP-4 inhibitor in one period and a single intravenous (IV) infusion of the drug in the other period, with a washout phase between the two administrations.

  • Sample Collection: Serial blood samples are collected at predefined time points after both oral and IV administration. Urine samples are also often collected.

  • Drug Concentration Analysis: The concentration of the parent drug (and any active metabolites) in plasma and urine is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral (AUCoral) and IV (AUCIV) administrations. The absolute bioavailability (F) is then calculated using the formula: F = (AUCoral / AUCIV) x (DoseIV / Doseoral)

Plasma Protein Binding Determination

In vitro methods are commonly employed to determine the extent of plasma protein binding of a DPP-4 inhibitor.

  • Methodology: Equilibrium dialysis, ultrafiltration, or ultracentrifugation are standard techniques.

  • Procedure: The drug is added to human plasma at various concentrations. In equilibrium dialysis, the plasma containing the drug is placed in a dialysis bag and dialyzed against a protein-free buffer. In ultrafiltration, the plasma is forced through a semipermeable membrane that retains proteins.

  • Analysis: The concentration of the unbound drug in the buffer or ultrafiltrate is measured and compared to the total drug concentration in the plasma to calculate the percentage of protein binding.

Metabolism and Excretion Studies

To understand the metabolic fate and routes of elimination, studies using radiolabeled compounds are often conducted.

  • Study Design: A single oral or intravenous dose of a radiolabeled version of the DPP-4 inhibitor (e.g., with ¹⁴C) is administered to healthy subjects.

  • Sample Collection: Blood, urine, and feces are collected over a period sufficient to account for the majority of the administered radioactivity.

  • Analysis: The total radioactivity in each sample is measured to determine the routes and extent of excretion. The plasma, urine, and fecal samples are then analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to identify and quantify the parent drug and its metabolites.

Renal Clearance Determination

Renal clearance (CLR) is a measure of the volume of plasma from which the drug is completely removed by the kidneys per unit of time.

  • Calculation: Following the administration of the drug, the total amount of unchanged drug excreted in the urine over a specific time interval is measured, along with the plasma concentration of the drug at the midpoint of that interval.

  • Formula: CLR is calculated as: CLR = (Amount of drug in urine) / (AUC over the collection interval)

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of DPP-4 inhibitors and a typical experimental workflow for their pharmacokinetic analysis.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release of Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme is inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Blood Glucose Regulation Blood Glucose Regulation Insulin Secretion->Blood Glucose Regulation promotes glucose uptake Glucagon Secretion->Blood Glucose Regulation reduces hepatic glucose output Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: DPP-4 inhibitor signaling pathway.

PK_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Drug Administration Drug Administration Biological Sample Collection Biological Sample Collection Drug Administration->Biological Sample Collection (Plasma, Urine, Feces) Sample Preparation Sample Preparation Biological Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification of Drug & Metabolites Quantification of Drug & Metabolites LC-MS/MS Analysis->Quantification of Drug & Metabolites Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Drug & Metabolites->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation (AUC, Cmax, t½, etc.) Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Experimental workflow for pharmacokinetic analysis.

References

Validation

Evaluating the binding interactions of 2-Cyano-N-[(methylamino)carbonyl]acetamide with DPP-4

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the binding interactions of potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the binding interactions of potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct experimental data on the binding of 2-Cyano-N-[(methylamino)carbonyl]acetamide to DPP-4 is not extensively available in the public domain, this document outlines the established methodologies and comparative data for well-characterized DPP-4 inhibitors. This information serves as a benchmark for the evaluation of novel compounds.

DPP-4 is a crucial therapeutic target for the management of type 2 diabetes mellitus. Its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2][3] The efficacy of DPP-4 inhibitors is intrinsically linked to their binding affinity and kinetics with the enzyme.

Comparative Binding Affinity of Known DPP-4 Inhibitors

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several clinically approved DPP-4 inhibitors, providing a reference for the desired potency of new chemical entities.

InhibitorIC50 (nM) for Human DPP-4Reference(s)
Sitagliptin16.0 - 19.0[1]
Vildagliptin10.5[4]
Saxagliptin--
Linagliptin--
Alogliptin--
Teneligliptin0.889[4]
Neogliptin16.8 ± 2.2[5]

Data for Saxagliptin, Linagliptin, and Alogliptin IC50 values were not consistently available in the initial search results, indicating the need for more specific literature review for these compounds.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a test compound against DPP-4.

Objective: To determine the concentration of a test compound required to inhibit 50% of DPP-4 enzyme activity.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton, pH = 7.6)[5]

  • Test compound (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) and reference inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compounds in the assay buffer to achieve a range of concentrations for testing.

    • Prepare the DPP-4 enzyme solution and the substrate solution in the assay buffer at their respective working concentrations.

  • Assay Setup:

    • In the 96-well plate, add the following to the designated wells:

      • Blank wells: Assay buffer only.

      • Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.

      • Inhibitor wells: DPP-4 enzyme solution and the various concentrations of the test compound or reference inhibitor.[4]

    • Mix the contents of the wells thoroughly.

  • Pre-incubation:

    • Incubate the microplate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).[4]

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence rate from all other measurements.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of DPP-4 inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagents->Serial_Dilution Plate_Setup Plate Setup (Blank, Control, Inhibitor) Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubation (37°C, 15 min) Plate_Setup->Pre_Incubation Reaction_Start Add Substrate Pre_Incubation->Reaction_Start Measurement Kinetic Measurement (Fluorescence) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: Workflow for IC50 determination of a DPP-4 inhibitor.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Inhibition

Caption: The role of DPP-4 in incretin hormone regulation.

Conclusion

The evaluation of a novel compound's interaction with DPP-4 is a critical step in the drug discovery process. By employing standardized in vitro assays and comparing the resulting data with that of established inhibitors, researchers can effectively assess the potential of new therapeutic agents. The methodologies and comparative data presented in this guide provide a robust framework for these evaluations. Further studies, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide deeper insights into the binding kinetics and thermodynamics of the inhibitor-enzyme interaction.[6]

References

Comparative

Head-to-Head Clinical Trials of DPP-4 Inhibitors: A Comparative Guide for Type 2 Diabetes Management

For Researchers, Scientists, and Drug Development Professionals Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preven...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), they enhance glucose-dependent insulin secretion and suppress glucagon release. While the class as a whole is characterized by a favorable safety profile, particularly a low risk of hypoglycemia and weight neutrality, questions regarding the comparative efficacy and safety of individual agents persist. This guide provides a comprehensive comparison of DPP-4 inhibitors based on available head-to-head clinical trial data and major cardiovascular outcome trials (CVOTs).

Efficacy in Glycemic Control

Direct head-to-head trials comparing different DPP-4 inhibitors are limited, with many comparisons being indirect through meta-analyses. However, the available data suggest a largely similar efficacy profile across the class in terms of hemoglobin A1c (HbA1c) reduction.

A meta-analysis of 98 randomized controlled trials (RCTs) involving 24,163 patients showed that the mean decrease in HbA1c from a baseline of 8.05% was -0.77% for the DPP-4 inhibitor class.[1] While some variations were observed among different inhibitors, these were generally small.[1]

Table 1: Summary of Head-to-Head and Indirect Comparison Trials for Glycemic Efficacy of DPP-4 Inhibitors

ComparisonStudy DesignKey FindingsReference
Linagliptin vs. Sitagliptin Network meta-analysis of 32 studies (13,747 patients)No significant difference in HbA1c reduction, body weight change, or proportion of patients achieving HbA1c <7%.[2][3][2][3]
Randomized, double-blind, non-inferiority trial (766 patients)Linagliptin was non-inferior to sitagliptin in HbA1c reduction (-0.7% vs. -0.8%).[4][4]
Saxagliptin vs. Sitagliptin 18-week head-to-head trial in patients on metforminNo significant difference in the adjusted mean change from baseline in HbA1c.[5][6][5][6]
Vildagliptin vs. Sitagliptin Randomized clinical trial in patients with severe renal impairmentSimilar efficacy in HbA1c reduction at recommended doses for this population (-0.54% for vildagliptin vs. -0.56% for sitagliptin).[7][7]
Matching-adjusted indirect comparison of trials in Japanese patientsVildagliptin 50 mg twice daily was associated with a significantly greater HbA1c reduction compared to sitagliptin 50 mg or 100 mg once daily.[8][9][8][9]

Cardiovascular Safety and Outcomes

Following regulatory guidance, large-scale, long-term CVOTs were conducted for major DPP-4 inhibitors to establish their cardiovascular safety. These trials have consistently demonstrated that DPP-4 inhibitors do not increase the risk of major adverse cardiovascular events (MACE) compared to placebo in patients with T2DM and established cardiovascular disease or multiple risk factors.

Table 2: Comparison of Major Cardiovascular Outcome Trials (CVOTs) of DPP-4 Inhibitors

Trial (Inhibitor)Primary Endpoint (MACE)Hospitalization for Heart FailureKey ConclusionReference
TECOS (Sitagliptin)HR 0.98 (95% CI, 0.88-1.09)HR 1.00 (95% CI, 0.83-1.20)Non-inferiority for CV safety demonstrated.[4]
SAVOR-TIMI 53 (Saxagliptin)HR 1.00 (95% CI, 0.89-1.12)HR 1.27 (95% CI, 1.07-1.51)Non-inferiority for CV safety demonstrated, but an increased risk of hospitalization for heart failure was observed.[10]
EXAMINE (Alogliptin)HR 0.96 (95% CI, 0.80-1.16)HR 1.07 (95% CI, 0.79-1.46)Non-inferiority for CV safety demonstrated in patients with a recent acute coronary syndrome.[11]
CARMELINA (Linagliptin)HR 1.02 (95% CI, 0.89-1.17)HR 0.90 (95% CI, 0.74-1.08)Non-inferiority for CV safety demonstrated in a high-risk population with cardio-renal disease.[12][12]

Experimental Protocols of Key Cardiovascular Outcome Trials

The methodologies of the landmark CVOTs for DPP-4 inhibitors share common features, including large patient populations, randomized, double-blind, placebo-controlled designs, and a primary focus on cardiovascular safety.

Table 3: Detailed Methodologies of Key DPP-4 Inhibitor Cardiovascular Outcome Trials

AspectTECOS (Sitagliptin)SAVOR-TIMI 53 (Saxagliptin)EXAMINE (Alogliptin)CARMELINA (Linagliptin)
Patient Population 14,671 patients with T2DM and established cardiovascular disease.[13]~16,500 patients with T2DM and a history of cardiovascular events or multiple risk factors.[10]5,380 patients with T2DM and a recent acute coronary syndrome (within 15-90 days).[14]6,980 patients with T2DM at high risk for cardiovascular and/or kidney events.[15]
Inclusion Criteria Age ≥50 years, T2DM, established atherosclerotic cardiovascular disease, HbA1c 6.5-8.0%.[13]T2DM, history of established CV disease or multiple risk factors.[10]T2DM, recent ACS, HbA1c 6.5-11.0%.[14]T2DM, evidence of chronic kidney disease with or without CV disease, HbA1c 6.5-10.0%.[12][15]
Study Design Randomized, double-blind, placebo-controlled, event-driven.[16]Randomized, double-blind, placebo-controlled, event-driven.[10]Randomized, double-blind, placebo-controlled, event-driven.[11]Randomized, double-blind, placebo-controlled, event-driven.[12][15]
Treatment Arms Sitagliptin (100 mg or 50 mg for renal impairment) vs. Placebo, added to usual care.[17]Saxagliptin (5 mg or 2.5 mg for renal impairment) vs. Placebo, added to usual care.[10]Alogliptin (dose adjusted for renal function) vs. Placebo, added to standard of care.[11]Linagliptin (5 mg) vs. Placebo, added to standard of care.[12][15]
Primary Endpoint Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[10]Composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[11]Time to first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[12][15]
Statistical Analysis Non-inferiority analysis followed by superiority testing.[17]Non-inferiority analysis with a margin of 1.3.[10]Non-inferiority analysis with a margin of 1.3.[11]Non-inferiority analysis with a margin of 1.3, followed by superiority testing if non-inferiority is met.[12][15]

Signaling Pathways and Experimental Workflows

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin system. The following diagrams illustrate the signaling pathway and a typical workflow for a head-to-head clinical trial.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) K-cells->GIP (active) releases Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme degraded by GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4 Enzyme->GIP (inactive) DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: DPP-4 Inhibitor Signaling Pathway

Head_to_Head_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm A (DPP-4 Inhibitor 1) Treatment Arm A (DPP-4 Inhibitor 1) Randomization->Treatment Arm A (DPP-4 Inhibitor 1) Treatment Arm B (DPP-4 Inhibitor 2) Treatment Arm B (DPP-4 Inhibitor 2) Randomization->Treatment Arm B (DPP-4 Inhibitor 2) Follow-up Visits Follow-up Visits Treatment Arm A (DPP-4 Inhibitor 1)->Follow-up Visits Treatment Arm B (DPP-4 Inhibitor 2)->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Endpoint Adjudication Endpoint Adjudication Data Collection->Endpoint Adjudication Statistical Analysis Statistical Analysis Endpoint Adjudication->Statistical Analysis Results Reporting Results Reporting Statistical Analysis->Results Reporting

References

Validation

A Comparative Guide to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Unraveling Structural Nuances and Their Impact on Activity

For Researchers, Scientists, and Drug Development Professionals Dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, represent a class of oral antihyperglycemic agents w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, represent a class of oral antihyperglycemic agents with a sophisticated mechanism of action. By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these drugs enhance glucose-dependent insulin secretion and suppress glucagon release. Despite a shared therapeutic goal, the various DPP-4 inhibitors, often referred to as "gliptins," exhibit significant structural diversity. These molecular distinctions directly influence their binding characteristics, potency, selectivity, and pharmacokinetic profiles, ultimately impacting their clinical application and performance. This guide provides an in-depth comparison of key DPP-4 inhibitors, supported by experimental data, to elucidate the critical relationship between their structure and activity.

Structural Classification of DPP-4 Inhibitors

DPP-4 inhibitors can be broadly categorized based on their chemical structures and their mode of interaction with the DPP-4 enzyme.

1. Peptidomimetics vs. Non-Peptidomimetics:

  • Peptidomimetics: These inhibitors, such as vildagliptin and saxagliptin , are designed to mimic the structure of the natural peptide substrates of DPP-4. They often feature a cyanopyrrolidine scaffold that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme.[1][2]

  • Non-Peptidomimetics: This larger group, including sitagliptin , alogliptin , and linagliptin , does not mimic the peptide structure.[1][2] They bind to the active site through non-covalent interactions. This class exhibits greater structural diversity, with sitagliptin featuring a triazolopiperazine-based structure, alogliptin a pyrimidinedione-based scaffold, and linagliptin a unique xanthine-based structure.[1]

2. Classification based on Binding Site Interaction:

A more refined classification categorizes DPP-4 inhibitors into three classes based on their specific interactions with the enzyme's binding subsites (S1, S2, S1', and S2').

  • Class 1: Includes vildagliptin and saxagliptin . These inhibitors primarily occupy the S1 and S2 subsites of the DPP-4 enzyme.[1]

  • Class 2: Comprises alogliptin and linagliptin . These molecules interact with the S1 and S2 subsites, with linagliptin also extending into the S1' and S2' accessory binding pockets.[1]

  • Class 3: Includes sitagliptin and teneligliptin . These inhibitors bind to the S1 and S2 subsites and also engage with an "S2 extensive" subsite.[1]

These differing binding modes, a direct consequence of their unique chemical structures, contribute to variations in their inhibitory potency and selectivity.

Impact of Structural Differences on In Vitro Activity and Selectivity

The structural variations among DPP-4 inhibitors directly translate to differences in their in vitro potency (measured by IC50 values) and their selectivity for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9. High selectivity is a crucial attribute, as off-target inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies.[3]

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin 19[1]>19,000>19,000>1000-fold>1000-fold
Vildagliptin 62[1]>10,000>10,000>161-fold>161-fold
Saxagliptin 50[1]>20,000>3,700~400-fold[4]~75-fold[4]
Alogliptin 24[1]>100,000>100,000>4167-fold>4167-fold
Linagliptin 1[1]>10,000>10,000>10,000-fold>10,000-fold

Note: IC50 values can vary slightly between different studies and assay conditions.

As the table demonstrates, all listed inhibitors exhibit high selectivity for DPP-4. Linagliptin, with its unique xanthine-based structure and interactions with additional binding pockets, displays the highest in vitro potency.[1]

Pharmacokinetic Profile Comparison

The structural differences also significantly influence the pharmacokinetic properties of DPP-4 inhibitors, including their absorption, distribution, metabolism, and excretion (ADME). These parameters determine the dosing frequency and potential for drug-drug interactions.

ParameterSitagliptinVildagliptinSaxagliptinAlogliptinLinagliptin
Oral Bioavailability (%) ~87[5]~85[5]~75[5]~80~30[5]
Tmax (hours) 1-3[5]1-21-21-21.5
Cmax (nM) 950 (100 mg dose)----
AUC (µM*hr) 8.52 (100 mg dose)----
Plasma Protein Binding (%) 389.3Negligible2070-80 (concentration dependent)
Terminal Half-life (hours) 12.42-32.521>100
Primary Route of Excretion Renal (unchanged)[5]Hepatic metabolism, then renalHepatic (CYP3A4/5), then renal[5]Renal (unchanged)Biliary/fecal (unchanged)[5]

Data compiled from multiple sources.[5][6] Specific values can vary based on the study population and design.

The diverse pharmacokinetic profiles are a direct result of the chemical structures of these inhibitors. For instance, linagliptin's high plasma protein binding and primary excretion through the biliary-fecal route eliminate the need for dose adjustments in patients with renal impairment, a significant advantage in a patient population often affected by kidney complications.[5] In contrast, inhibitors like sitagliptin and saxagliptin are primarily cleared by the kidneys, necessitating dose adjustments in patients with renal dysfunction.[6] Saxagliptin is also notably metabolized by the cytochrome P450 3A4/5 enzymes, which increases its potential for drug-drug interactions.[5]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test inhibitor compounds

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the DPP-4 enzyme solution and the various concentrations of the test inhibitor or control. Incubate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[1][7]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The rate of fluorescence increase is proportional to the DPP-4 activity.[1][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Selectivity Assay (DPP-8 and DPP-9)

The selectivity of DPP-4 inhibitors is assessed by performing similar in vitro inhibition assays using recombinant human DPP-8 and DPP-9 enzymes.[8] The same substrate, Gly-Pro-p-nitroanilide or a fluorometric substrate, can be used, although the reaction conditions (e.g., enzyme and substrate concentrations) may be optimized for each specific enzyme.[4][8] The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 value for DPP-4 to determine the selectivity ratio.[8]

Pharmacokinetic Studies

Animal Models:

  • Species: Rats, dogs, and monkeys are commonly used preclinical species for pharmacokinetic studies of DPP-4 inhibitors.[9]

  • Study Design: Animals are typically administered a single oral or intravenous dose of the inhibitor. Blood samples are collected at various time points post-dosing. Urine and feces may also be collected to determine excretion pathways.

  • Parameters Measured: Plasma concentrations of the parent drug and any active metabolites are measured using methods like LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance.[9]

Human Clinical Trials:

  • Study Design: Phase I clinical trials are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the DPP-4 inhibitor.[10]

  • Procedure: Subjects receive the drug, and blood and urine samples are collected over a defined period. Standardized meals are often provided to assess the effect of food on drug absorption.[10]

  • Pharmacodynamic Assessment: In addition to pharmacokinetic parameters, the pharmacodynamic effect (i.e., the extent and duration of DPP-4 inhibition) is measured by assaying DPP-4 activity in plasma samples.[10]

Visualizing the Concepts

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GIP GIP K-cells->GIP releases Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme inactivated by GIP->Beta-cells stimulates GIP->DPP-4 Enzyme inactivated by Insulin Insulin Beta-cells->Insulin releases Glucagon Glucagon Alpha-cells->Glucagon releases Hepatic Glucose Production Hepatic Glucose Production Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucagon->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: DPP-4 inhibitor mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo (Pharmacokinetics) Compound Dilution Compound Dilution Enzyme Incubation Enzyme Incubation Compound Dilution->Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for DPP-4 inhibitor evaluation.

Conclusion

The structural diversity among DPP-4 inhibitors is a testament to the sophisticated drug design strategies employed in their development. These structural variations are not merely academic; they have profound implications for the drugs' activity, selectivity, and pharmacokinetic profiles. A thorough understanding of these structure-activity relationships is paramount for researchers and clinicians in selecting the most appropriate agent for a given patient profile and for guiding the development of next-generation DPP-4 inhibitors with improved efficacy and safety profiles. The data presented in this guide underscores the importance of considering the unique molecular characteristics of each gliptin to optimize therapeutic outcomes in the management of type 2 diabetes.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential informat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

2-Cyano-N-[(methylamino)carbonyl]acetamide is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area to avoid breathing dust or fumes.[1]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide is to use a licensed professional waste disposal service.[3] The material should be disposed of at an approved waste disposal plant.[1][2]

1. Collection of Waste:

  • Collect surplus and non-recyclable 2-Cyano-N-[(methylamino)carbonyl]acetamide in a suitable, closed, and properly labeled container.[3]

  • For spills, sweep up the material, avoiding dust generation, and place it in a clean, dry, sealable, labeled container for disposal.[3][4]

2. Chemical Treatment (if applicable and permissible):

  • Some safety data sheets suggest that the product can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a facility approved for such operations.

3. Packaging and Labeling:

  • Ensure the waste container is securely closed and clearly labeled with the chemical name and associated hazards.

4. Storage Prior to Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it can be collected by a licensed waste disposal company.[1]

5. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[3]

  • Provide the waste disposal company with a copy of the safety data sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

Contaminated Packaging:

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[3]

Accidental Release Measures

In the event of a spill, the area should be cleared of personnel.[4] Control personal contact with the substance by using protective equipment.[4] Prevent the spillage from entering drains, sewers, or water courses.[4] Sweep or shovel the material into a suitable container for disposal.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide.

start Start: Have 2-Cyano-N-[(methylamino)carbonyl]acetamide for Disposal is_surplus Is the material surplus or non-recyclable? start->is_surplus collect Collect in a suitable, closed, labeled container is_surplus->collect Yes spill Is it a spill? is_surplus->spill No store Store waste in a cool, dry, well-ventilated area collect->store cleanup Clean up spill using appropriate PPE, avoiding dust. Place in a labeled container. spill->cleanup Yes end End: Proper Disposal Complete spill->end No cleanup->store contact Contact licensed professional waste disposal service store->contact provide_sds Provide Safety Data Sheet to the disposal service contact->provide_sds provide_sds->end

Disposal workflow for 2-Cyano-N-[(methylamino)carbonyl]acetamide.

Disclaimer: This information is intended as a guide and should not replace the protocols and regulations of your institution or local authorities. Always consult your institution's safety officer and the official Safety Data Sheet (SDS) for the most current and comprehensive guidance.

References

Handling

Personal protective equipment for handling 2-Cyano-N-[(methylamino)carbonyl]acetamide

Essential Safety and Handling Guide for 2-Cyano-N-[(methylamino)carbonyl]acetamide This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Cyano-N-[(methylamino)carbonyl]acetamide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6). Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Classification

2-Cyano-N-[(methylamino)carbonyl]acetamide is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)

The signal word for this chemical is Warning .[1]

Quantitative Hazard Data

Occupational exposure limits for 2-Cyano-N-[(methylamino)carbonyl]acetamide have not been established.

Exposure LimitValue
OSHA PELNot available[1]
NIOSH RELNot available[1]
ACGIH TLVNot available[1]

Operational Plan for Safe Handling

A meticulous operational protocol is crucial to prevent accidental exposure and contamination.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety shower.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.[3]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles if there is a significant risk of splashing.[2][4]
Skin Protection Chemical-resistant gloves (Nitrile or butyl rubber are recommended). A lab coat or chemical-resistant apron should be worn.Inspect gloves for any signs of degradation or puncture before use. For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[2][5]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for higher-level protection.For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]
Handling Procedures

Before Handling:

  • Read and understand the Safety Data Sheet (SDS) for 2-Cyano-N-[(methylamino)carbonyl]acetamide.[2]

  • Ensure all necessary PPE is available and in good condition.[2]

  • Prepare the work area by removing unnecessary items and ensuring a clean, uncluttered space.[2]

During Handling:

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Avoid breathing dust or fumes.[1]

  • Do not eat, drink, or smoke when using this product.[5]

  • Keep containers securely sealed when not in use.[5]

After Handling:

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Decontaminate the work area.

  • Remove and properly store or dispose of contaminated PPE.

First Aid Measures
  • If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

2-Cyano-N-[(methylamino)carbonyl]acetamide is considered hazardous waste.[2]

Waste Segregation and Collection
  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[2][5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

Disposal Method
  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of 2-Cyano-N-[(methylamino)carbonyl]acetamide cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase cluster_disposal Disposal Phase prep Preparation handling Handling decon Decontamination disposal Disposal sds Read SDS ppe_check Inspect PPE sds->ppe_check area_prep Prepare Work Area ppe_check->area_prep don_ppe Don PPE area_prep->don_ppe use_hood Use in Fume Hood don_ppe->use_hood handle_chem Handle Chemical use_hood->handle_chem decon_area Decontaminate Area handle_chem->decon_area doff_ppe Doff PPE decon_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands collect_waste Collect Waste wash_hands->collect_waste label_waste Label Waste collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: Safe handling and disposal workflow.

References

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